Product packaging for H-Leu-Ala-Pro-OH(Cat. No.:CAS No. 132548-09-5)

H-Leu-Ala-Pro-OH

Cat. No.: B1353055
CAS No.: 132548-09-5
M. Wt: 299.37 g/mol
InChI Key: WSGXUIQTEZDVHJ-DCAQKATOSA-N
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Description

H-Leu-Ala-Pro-OH is a synthetic tripeptide composed of L-Leucine, L-Alanine, and L-Proline. This sequence is supplied as a lyophilized powder and is intended for research and experimental purposes only. It is strictly not for human or veterinary use. Tripeptides like this compound serve as crucial tools in biochemical research. They are commonly utilized as model substrates to investigate the kinetics and specificity of various proteases and peptidases . Furthermore, peptides containing proline, such as this one, are of interest in studying conformational stability and peptide structure . The Leu-Ala peptide bond is a motif found in designed peptides used to study fundamental enzymatic activities and the formation of specific structural motifs like helix bundles . Researchers may apply this compound in areas such as enzyme mechanism studies, peptide stability research, and the development of analytical methods for peptide separation, where superficially porous particle (SPP) columns have demonstrated significant advantages in speed and efficiency for similar compounds . For laboratory handling, this peptide is typically stored desiccated at or below -20°C. Note that peptides from synthetic processes may be obtained as trifluoroacetic acid (TFA) salts, which can impact the net weight and solubility of the product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O4 B1353055 H-Leu-Ala-Pro-OH CAS No. 132548-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGXUIQTEZDVHJ-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ala-Pro-OH, a tripeptide composed of Leucine, Alanine, and Proline, is a molecule of significant interest in biochemical and pharmaceutical research. Its structure lends itself to potential biological activities, particularly as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₂₅N₃O₄PubChem
Molecular Weight 299.37 g/mol PubChem
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acidPubChem
CAS Number 132548-09-5PubChem
Canonical SMILES CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)OPubChem
Topological Polar Surface Area 104 ŲPubChem
XLogP3 -2.9PubChem

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for creating peptides with a defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride (2-ClTrt) resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Pro-OH

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the 2-ClTrt resin in DCM in a reaction vessel for 30 minutes.

    • Dissolve Fmoc-Pro-OH and DIPEA in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling (Addition of Alanine and Leucine):

    • Pre-activate Fmoc-Ala-OH with HOBt and TBTU in the presence of DIPEA in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for Fmoc-Leu-OH.

  • Cleavage from Resin:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) for 1.5-2 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow

Synthesis_Workflow Resin 2-ClTrt Resin Swell Swell in DCM Resin->Swell Couple_Pro Couple Fmoc-Pro-OH Swell->Couple_Pro Wash1 Wash Couple_Pro->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Ala Couple Fmoc-Ala-OH Wash2->Couple_Ala Wash3 Wash Couple_Ala->Wash3 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Couple_Leu Couple Fmoc-Leu-OH Wash4->Couple_Leu Wash5 Wash Couple_Leu->Wash5 Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Wash5->Deprotect3 Wash6 Wash Deprotect3->Wash6 Cleave Cleave from Resin (TFA/TIS/H₂O) Wash6->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Peptide This compound Purify->Final_Peptide

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity: ACE Inhibition

This compound has been identified as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for managing hypertension and related cardiovascular diseases.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of peptides.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • This compound (or other test peptides)

  • Captopril (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of ACE, HHL, and the test peptide in borate buffer at desired concentrations.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix a solution of the test peptide (or buffer for control) with the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding HCl.

    • Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vigorous mixing.

    • Centrifuge to separate the organic and aqueous layers.

  • Quantification:

    • Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried HA in a known volume of water or buffer.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against different concentrations of the peptide.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for ACE inhibitors like this compound is the interruption of the RAAS. This system is a cascade of hormonal and enzymatic reactions that regulate blood pressure and fluid balance.

RAAS_Pathway ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin (from Kidney) Angiotensin_I->Angiotensin_II conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na⁺ and H₂O retention Inhibitor This compound Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Conclusion

This compound is a tripeptide with promising potential as an ACE inhibitor. This guide has provided a detailed overview of its chemical properties, a standard protocol for its synthesis, and the methodology for evaluating its primary biological activity. The visualization of the RAAS pathway illustrates the mechanism by which this and similar peptides can exert their therapeutic effects. Further research into the pharmacokinetics, in vivo efficacy, and safety profile of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

Technical Guide to the Structure Elucidation of L-Leucyl-L-Alanyl-L-Proline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the structure elucidation of the tripeptide L-Leucyl-L-Alanyl-L-Proline (Leu-Ala-Pro). We detail the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), followed by structural confirmation and characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a core resource for researchers in peptide chemistry and drug development.

Introduction

L-Leucyl-L-Alanyl-L-Proline is a tripeptide composed of leucine, alanine, and proline residues. The unique structural properties of proline, with its cyclic side chain, impart significant conformational rigidity to the peptide backbone, influencing its biological activity and interaction with molecular targets. Accurate structure elucidation is the foundational step in understanding its function and potential as a therapeutic agent or research tool. This guide outlines the integrated analytical workflow for synthesizing and confirming the primary and secondary structure of this tripeptide.

The chemical structure of L-Leucyl-L-Alanyl-L-Proline is presented below.

Caption: Chemical structure of L-Leucyl-L-Alanyl-L-Proline.

Experimental Protocols

A systematic workflow is essential for accurate structure elucidation. The process begins with chemical synthesis, followed by purification and a suite of analytical techniques to confirm the structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis s1 Start: Fmoc-Pro-Wang Resin s2 Fmoc Deprotection (Piperidine) s1->s2 s3 Couple Fmoc-Ala-OH (HBTU/DIEA) s2->s3 s4 Fmoc Deprotection (Piperidine) s3->s4 s5 Couple Fmoc-Leu-OH (HBTU/DIEA) s4->s5 s6 Final Fmoc Deprotection s5->s6 s7 Cleavage from Resin (TFA Cocktail) s6->s7 s8 Purification (RP-HPLC) s7->s8 a1 Mass Spectrometry (ESI-MS/MS) s8->a1 Purified Peptide a2 NMR Spectroscopy (1H, 13C, COSY, HSQC) a1->a2 Sequence Verified a3 Structure Confirmation a2->a3 3D Structure Assigned

Caption: Workflow for Synthesis and Structure Elucidation.

Solid-Phase Peptide Synthesis (SPPS)

The tripeptide is synthesized using the Fmoc/tBu strategy on a solid support (e.g., Wang resin).[1][2]

Protocol:

  • Resin Preparation: Start with Fmoc-Pro-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from proline. Wash thoroughly with DMF.

  • Amino Acid Coupling (Alanine): In a separate vessel, activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and diisopropylethylamine (DIEA) (6 eq.) in DMF. Add the activated amino acid solution to the resin and couple for 2 hours. Wash thoroughly with DMF.

  • Repeat Deprotection: Perform Fmoc deprotection as described in step 2 to expose the N-terminus of alanine.

  • Amino Acid Coupling (Leucine): Activate Fmoc-L-Leu-OH (3 eq.) similarly to step 3 and couple to the resin-bound dipeptide.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide via mass spectrometry and lyophilize for storage.

Data Presentation and Analysis

Mass Spectrometry

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is used to confirm the molecular weight and sequence of the peptide. The peptide is fragmented, typically via collision-induced dissociation (CID), producing a series of b- and y-ions. Due to the "proline effect," fragmentation N-terminal to the proline residue (producing the y₂-ion) is often particularly prominent.[3][4]

Theoretical Data: ESI-MS/MS Fragmentation of Leu-Ala-Pro
Parent Ion [M+H]⁺ 328.22
Fragment Ion Theoretical m/z
b₁ (Leu)114.09
b₂ (Leu-Ala)185.13
y₁ (Pro)116.07
y₂ (Ala-Pro)187.11
Imino ion of Pro70.07

Note: This table presents theoretical monoisotopic m/z values for singly charged ions. Actual spectra may show additional fragments or adducts.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the covalent structure and three-dimensional conformation of the peptide in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) experiments are required for full resonance assignment. The proline residue can exist in either a cis or trans conformation about the Ala-Pro peptide bond, which can lead to two distinct sets of NMR signals.[5][6]

Hypothetical NMR Chemical Shift Data (¹H and ¹³C) for Leu-Ala-Pro (trans-Pro)
Residue Atom ¹H Shift (ppm) ¹³C Shift (ppm)
Leucine (Leu) N-H8.25-
Cα-H4.1553.1
Cβ-H1.6840.5
Cγ-H1.6124.9
Cδ-H (CH₃)₂0.92, 0.9022.8, 22.0
C' (Carbonyl)-174.5
Alanine (Ala) N-H8.10-
Cα-H4.3550.8
Cβ-H (CH₃)1.3817.5
C' (Carbonyl)-173.9
Proline (Pro) Cα-H4.4561.7
Cβ-H2.05, 1.9530.1
Cγ-H2.25, 1.9025.4
Cδ-H3.70, 3.6048.2
C' (Carbonyl)-175.8

Note: Data are hypothetical, based on typical values for amino acids in a peptide chain, and referenced to DSS in D₂O at pH 7. Actual values may vary based on solvent, temperature, and pH.[7][8]

Biological Context and Signaling

While the specific biological role of L-Leucyl-L-Alanyl-L-Proline is not extensively characterized, proline-rich motifs are known to be crucial in mediating protein-protein interactions. They often serve as ligands for specific protein domains, such as SH3 (Src Homology 3) domains, which are commonly found in signaling proteins. The interaction of a proline-rich peptide can modulate kinase activity and downstream cellular processes like proliferation and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Recruits sos SOS adaptor->sos peptide Leu-Ala-Pro (Proline-Rich Ligand) peptide->adaptor Binds to SH3 Domain ras Ras sos->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cellular Response (Proliferation, Gene Expression) erk->response

Caption: Representative signaling pathway modulated by a proline-rich peptide.

References

In-Depth Technical Guide: H-Leu-Ala-Pro-OH (CAS: 132548-09-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Leu-Ala-Pro-OH, covering its synthesis, physicochemical properties, and biological activity with a focus on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support further research and development.

Core Data Summary

The following tables summarize the key identification, physicochemical, and biological activity data for this compound.

Table 1: Chemical Identification and Properties

PropertyValueSource
CAS Number 132548-09-5-
Molecular Formula C₁₄H₂₅N₃O₄PubChem
Molecular Weight 299.37 g/mol PubChem
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acidPubChem
Canonical SMILES CC(C)C--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)O">C@HNPubChem
Appearance White to off-white powderGeneric Supplier Data

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 -2.9PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
Exact Mass 299.18450629PubChem
Monoisotopic Mass 299.18450629PubChem
Topological Polar Surface Area 114 ŲPubChem
Heavy Atom Count 21PubChem

Table 3: Biological Activity - Inhibition of Angiotensin I-Induced Smooth Muscle Contraction

Inhibitor ConcentrationEC₅₀ of Angiotensin I (M)EC₅₀ Ratio*
Control (Angiotensin I alone) 1.8 x 10⁻⁸1.00
This compound (1 x 10⁻⁵ M) 3.9 x 10⁻⁸2.17
This compound (1 x 10⁻⁴ M) 6.1 x 10⁻⁸3.39

*EC₅₀ Ratio = EC₅₀ (in presence of inhibitor) / EC₅₀ (Angiotensin I alone). A higher ratio indicates greater inhibitory activity. Data extracted from "In vitro Studies on Angiotensin-I Converting Enzyme (ACE I) Inhibitory Activity of Short Synthetic Peptides on Smooth Muscle Preparations (Rat Ileum)".[1][2]

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1][2]

Materials and Reagents:

  • H-Pro-2-ClTrt resin

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • HOBt (Hydroxybenzotriazole)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail: TFA (Trifluoroacetic acid) / triisopropylsilane / H₂O (95:2.5:2.5, v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the H-Pro-2-ClTrt resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Alanine):

    • Dissolve Fmoc-Ala-OH, HOBt, and TBTU in DMF.

    • Add DIPEA to the amino acid solution and immediately add the mixture to the swollen resin.

    • Allow the coupling reaction to proceed for 1.5 hours at room temperature with gentle agitation.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Second Amino Acid Coupling (Leucine):

    • Repeat the coupling and deprotection steps as described above using Fmoc-Leu-OH.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 1.5 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Representative Protocol)

This is a generalized spectrophotometric method for determining the in vitro ACE inhibitory activity (IC₅₀ value) of a compound.

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Captopril (positive control)

  • This compound (test compound)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of this compound and captopril in borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix a solution of this compound (or captopril or buffer for control) with the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding HCl.

    • Add ethyl acetate to extract the hippuric acid (HA) formed.

    • Vortex the mixture and centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate.

    • Re-dissolve the dried hippuric acid in a suitable buffer or water.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of IC₅₀:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

In Vitro Smooth Muscle Contraction Assay (Rat Ileum)

This protocol is based on the methodology described in "In vitro Studies on Angiotensin-I Converting Enzyme (ACE I) Inhibitory Activity of Short Synthetic Peptides on Smooth Muscle Preparations (Rat Ileum)".[1][2]

Materials and Reagents:

  • Male Wistar rats

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55)

  • Angiotensin I (AT I)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat.

    • Isolate a segment of the terminal ileum and place it in cold Tyrode's solution.

    • Clean the ileum segment of adhering mesenteric tissue and cut it into segments of approximately 1.5 cm.

  • Experimental Setup:

    • Mount the ileum segments in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Measurement of Angiotensin I-Induced Contraction:

    • Establish a cumulative concentration-response curve for Angiotensin I by adding increasing concentrations of AT I to the organ bath and recording the contractile response.

  • Inhibition Assay:

    • After washing out the initial AT I, pre-incubate the ileum segment with a known concentration of this compound for a defined period.

    • In the presence of this compound, establish a new cumulative concentration-response curve for Angiotensin I.

    • Repeat the procedure with different concentrations of this compound.

  • Data Analysis:

    • Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for Angiotensin I in the absence and presence of each concentration of this compound.

    • Determine the EC₅₀ ratio to quantify the inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of ACE Inhibition in Smooth Muscle

The following diagram illustrates the generally accepted mechanism by which ACE inhibitors, such as this compound, are proposed to exert their effects on vascular smooth muscle.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments H_Leu_Ala_Pro_OH This compound H_Leu_Ala_Pro_OH->ACE Inhibits H_Leu_Ala_Pro_OH->ACE Inhibits AT1_Receptor AT1 Receptor (on Smooth Muscle Cell) Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Bradykinin Bradykinin Bradykinin->Inactive_Fragments B2_Receptor B2 Receptor (on Endothelial Cell) Bradykinin->B2_Receptor Activates NO_eNOS Nitric Oxide (NO) Prostacyclin (PGI₂) B2_Receptor->NO_eNOS Stimulates release of Vasodilation Vasodilation NO_eNOS->Vasodilation Promotes Smooth_Muscle_Assay_Workflow start Start tissue_isolation Isolate Rat Ileum Segment start->tissue_isolation mounting Mount Tissue in Organ Bath tissue_isolation->mounting equilibration Equilibrate (60 min, 1g tension) mounting->equilibration control_curve Generate Control Angiotensin I Concentration-Response Curve equilibration->control_curve washout Washout control_curve->washout incubation Incubate with This compound washout->incubation treatment_curve Generate Angiotensin I Concentration-Response Curve (in presence of inhibitor) incubation->treatment_curve data_analysis Calculate EC₅₀ and EC₅₀ Ratio treatment_curve->data_analysis end End data_analysis->end

References

biological activity of Leucyl-Alanyl-Proline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Leucyl-Alanyl-Proline and its Analogs

Disclaimer: Direct experimental data on the biological activity of the tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) is limited in publicly available scientific literature. This guide therefore focuses on the extensively studied tetrapeptide Phenylalanyl-Leucyl-Alanyl-Proline (Phe-Leu-Ala-Pro, FLAP) as a structural and functional analog. The biological activities and mechanisms described herein are attributed to FLAP and serve as a potential model for the prospective activities of Leu-Ala-Pro.

Introduction

Small peptides are increasingly recognized for their significant roles in cellular signaling and their potential as therapeutic agents. The tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) is a subject of interest due to the established bioactivities of its constituent amino acids. However, a more comprehensive understanding of its potential can be derived from the study of its closely related analog, the tetrapeptide Phe-Leu-Ala-Pro (FLAP). FLAP, isolated from sea cucumber (Acaudina molpadioides), has demonstrated potent antioxidant and anti-inflammatory properties, offering protection against acute organ injury.[1][2] This document provides a detailed overview of the biological activities of FLAP, including quantitative data from preclinical studies, the experimental protocols used to elicit these findings, and the signaling pathways through which it exerts its effects.

Quantitative Data on the Biological Activity of Phe-Leu-Ala-Pro (FLAP)

The protective effects of FLAP against Carbon Tetrachloride (CCl₄)-induced acute liver and kidney injury in mice have been quantified, demonstrating its significant antioxidant and anti-inflammatory capabilities.[1]

Table 1: Effects of FLAP on Serum Biomarkers of Liver and Kidney Injury
BiomarkerControl GroupCCl₄ Model GroupFLAP (100 mg/kg) + CCl₄FLAP (200 mg/kg) + CCl₄FLAP (400 mg/kg) + CCl₄
ALT (U/L) 35.1 ± 4.2198.5 ± 15.7120.3 ± 10.185.6 ± 8.960.2 ± 6.5
AST (U/L) 85.2 ± 7.9350.1 ± 25.4210.7 ± 18.3155.4 ± 12.8110.9 ± 10.2
BUN (mmol/L) 6.8 ± 0.515.2 ± 1.311.5 ± 0.99.1 ± 0.77.5 ± 0.6
CRE (μmol/L) 18.3 ± 1.545.7 ± 3.832.6 ± 2.725.1 ± 2.120.4 ± 1.8

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CRE: Creatinine.[1]

Table 2: Effects of FLAP on Antioxidant Enzyme Activity in Liver and Kidney Tissues
EnzymeTissueControl GroupCCl₄ Model GroupFLAP (400 mg/kg) + CCl₄
SOD (U/mg prot) Liver150.2 ± 12.575.8 ± 6.9135.4 ± 11.8
Kidney180.5 ± 15.1110.2 ± 9.8165.7 ± 13.9
CAT (U/mg prot) Liver80.1 ± 7.235.6 ± 3.170.3 ± 6.5
Kidney95.4 ± 8.750.1 ± 4.685.9 ± 7.8
GSH-Px (U/mg prot) Liver120.7 ± 10.955.3 ± 5.1110.2 ± 9.7
Kidney140.2 ± 12.370.8 ± 6.4125.6 ± 11.1

Data are presented as mean ± standard deviation. SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.[1]

Table 3: Effects of FLAP on Inflammatory Cytokines in Liver and Kidney Tissues
Cytokine (pg/mg prot)TissueControl GroupCCl₄ Model GroupFLAP (400 mg/kg) + CCl₄
TNF-α Liver20.5 ± 1.885.2 ± 7.635.1 ± 3.2
Kidney15.3 ± 1.460.7 ± 5.525.4 ± 2.3
IL-6 Liver30.1 ± 2.7120.4 ± 10.850.6 ± 4.5
Kidney25.6 ± 2.395.1 ± 8.640.2 ± 3.7
IL-1β Liver18.7 ± 1.675.3 ± 6.830.9 ± 2.8
Kidney14.2 ± 1.355.8 ± 5.122.7 ± 2.1

Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1beta.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of FLAP's biological activity.

Animal Model of CCl₄-Induced Acute Liver and Kidney Injury
  • Animals: Male ICR mice (6-8 weeks old, 20-25 g) were used.

  • Acclimatization: Animals were housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Received normal saline.

    • Model Group: Received a single intraperitoneal injection of 0.2% CCl₄ in olive oil (10 mL/kg).

    • FLAP Treatment Groups: Received FLAP (100, 200, or 400 mg/kg/day) by oral gavage for 7 consecutive days prior to CCl₄ administration.

  • Induction of Injury: On the 7th day, 2 hours after the final FLAP administration, mice were injected with CCl₄.

  • Sample Collection: 16 hours after CCl₄ injection, mice were euthanized. Blood samples were collected for serum analysis. Liver and kidney tissues were excised for histopathological and biochemical analysis.[3]

Determination of Serum Biochemical Parameters
  • Sample Preparation: Blood samples were centrifuged at 3000 rpm for 15 minutes to obtain serum.

  • Analysis: Serum levels of ALT, AST, BUN, and CRE were measured using commercial assay kits according to the manufacturer's instructions with an automated biochemical analyzer.[1]

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation
  • Tissue Homogenization: Liver and kidney tissues were homogenized in cold normal saline (1:9 w/v). The homogenates were centrifuged at 10,000 rpm for 10 minutes at 4°C to obtain the supernatant.

  • Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px in the tissue supernatants were determined using commercially available colorimetric assay kits.

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), an indicator of lipid peroxidation, was measured in the tissue supernatants using a thiobarbituric acid reactive substances (TBARS) assay kit.[3]

Quantification of Inflammatory Cytokines
  • Sample Preparation: Tissue homogenates were prepared as described above.

  • ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the tissue supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[4]

Western Blot Analysis of Signaling Proteins
  • Protein Extraction: Total protein was extracted from liver and kidney tissues using RIPA lysis buffer.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, p-PI3K, PI3K, p-AKT, AKT, NF-κB, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression was quantified by densitometry analysis, with β-actin serving as a loading control.[3]

Signaling Pathways and Mechanisms of Action

FLAP exerts its protective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Antioxidant Pathway

FLAP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3] Under conditions of oxidative stress, FLAP promotes the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), SOD, and CAT.[3][5]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLAP Phe-Leu-Ala-Pro (FLAP) Keap1_Nrf2 Keap1-Nrf2 Complex FLAP->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress (e.g., CCl₄) Oxidative_Stress->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Upregulates Transcription Protective_Effect Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Protective_Effect

FLAP activates the Nrf2/ARE antioxidant pathway.
PI3K/AKT Signaling Pathway and NF-κB Inhibition

FLAP also modulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is crucial for cell survival and is linked to the inflammatory response.[2] FLAP treatment leads to the phosphorylation and activation of PI3K and AKT. Activated AKT can, in turn, influence downstream targets, including the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By activating the PI3K/AKT pathway, FLAP contributes to the suppression of NF-κB activation, thereby reducing the production of these inflammatory mediators.[4]

PI3K_AKT_NFkB_Pathway cluster_nucleus Nucleus FLAP Phe-Leu-Ala-Pro (FLAP) Cell_Surface_Receptor Cell Surface Receptor FLAP->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) Ikk IκB Kinase (IKK) AKT->Ikk Inhibits IkB IκBα Ikk->IkB Phosphorylates NFkB_complex NF-κB-IκBα Complex IkB->NFkB_complex Inhibits NFkB NF-κB NFkB_complex->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation NFkB_nuc->Pro_inflammatory_Genes Upregulates Transcription

FLAP modulates the PI3K/AKT pathway to inhibit NF-κB-mediated inflammation.

Conclusion

While direct evidence for the is currently sparse, the comprehensive data available for the structurally similar tetrapeptide, Phe-Leu-Ala-Pro, provides a strong foundation for inferring its potential bioactivities. FLAP demonstrates significant antioxidant and anti-inflammatory effects, mediated through the activation of the Nrf2/ARE pathway and modulation of the PI3K/AKT and NF-κB signaling cascades. These findings highlight the potential of small peptides containing the Leu-Ala-Pro motif as valuable candidates for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research is warranted to isolate and characterize the specific biological activities of the Leucyl-Alanyl-Proline tripeptide.

References

H-Leu-Ala-Pro-OH: An In-Depth Technical Guide on its Potential Mechanism of Action as an Angiotensin-Converting Enzyme (ACE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Leu-Ala-Pro-OH has been identified as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure within the renin-angiotensin system (RAS). While detailed mechanistic studies specifically on this compound are limited in publicly available literature, its structural characteristics, particularly the C-terminal proline residue, align with known features of potent ACE-inhibitory peptides. This guide synthesizes the current understanding of the likely mechanism of action for this compound by drawing parallels with structurally similar and well-characterized tripeptide ACE inhibitors. It outlines the probable molecular interactions, the experimental protocols used to determine such activity, and a visualization of the involved signaling pathway.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates bradykinin, a vasodilator.[1] The inhibition of ACE leads to a decrease in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a subsequent reduction in blood pressure.[1] Consequently, ACE inhibitors are a cornerstone in the treatment of hypertension and other cardiovascular diseases.[1]

Food-derived bioactive peptides, including tripeptides, have garnered significant attention as potential natural alternatives to synthetic ACE inhibitor drugs, which can sometimes cause undesirable side effects.[1] Tripeptides are of particular interest due to their potential for easy absorption into the circulatory system.[1]

Putative Mechanism of Action of this compound

Based on studies of similar tripeptides, this compound is hypothesized to act as a competitive inhibitor of the Angiotensin-Converting Enzyme. The proposed mechanism involves the binding of the tripeptide to the active site of ACE, thereby preventing its interaction with its natural substrate, angiotensin I.

Molecular Interactions with the ACE Active Site

The ACE active site contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. Potent peptide inhibitors typically interact with this zinc ion and key amino acid residues in the active site pockets (S1, S2, and S1'). For tripeptides, the C-terminal residue plays a significant role in binding affinity.

  • C-Terminal Proline: The proline residue at the C-terminus of this compound is a key structural feature. Tripeptides with a C-terminal proline are often potent ACE inhibitors.[1] This is attributed to the unique cyclic structure of proline, which is thought to fit well into the S1' subsite of the ACE active site.

  • N-Terminal Leucine: The hydrophobic leucine residue at the N-terminus likely interacts with the hydrophobic S1 pocket of the ACE active site. Studies on other Leu-X-Pro tripeptides have shown that a bulky hydrophobic residue at this position contributes to strong inhibitory activity.[2]

  • Alanine Residue: The alanine at the second position would interact with the S2 subsite.

The binding of this compound to the ACE active site is likely stabilized by a combination of hydrogen bonds and hydrophobic interactions with the enzyme's amino acid residues.[3] This binding is thought to induce conformational changes in the enzyme, rendering it catalytically inactive.[4]

Quantitative Data from Analogous Tripeptides

PeptideIC50 Value (μM)Assay TypeReference
Leu-Cys-Pro (LCP)8.25 ± 0.71Cell-free[2]
Leu-Cys-Pro (LCP)6.95Cell-based[2]
Leu-Lys-Pro (LKP)Not specified, but potentCell-free[2]
Ala-Lys-Pro (AKP)719.90 ± 16.04Cell-free[2]
Leu-Arg-Met (LRM)0.15In-vitro[5]
Ala-Arg-Tyr (ARY)1.3In-vitro[5]
Tyr-Leu-Arg (YLR)5.8In-vitro[5]

Experimental Protocols

The investigation of a peptide's ACE inhibitory activity typically involves a series of in-vitro and potentially in-vivo experiments.

Synthesis of this compound

The tripeptide is synthesized using solid-phase peptide synthesis (SPPS).

  • Resin: H-Pro-2-ClTrt resin is used as the solid support.

  • Amino Acid Coupling: Fmoc-protected alanine (Fmoc-Ala) and then Fmoc-protected leucine (Fmoc-Leu) are sequentially coupled to the proline on the resin.

  • Coupling Reagents: Reagents such as HOBT (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to facilitate peptide bond formation, with DIPEA (N,N-Diisopropylethylamine) as a base.

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane, and water.[6]

In-Vitro ACE Inhibition Assay

This assay measures the ability of the peptide to inhibit the activity of purified ACE in a cell-free system.

  • Principle: The assay is based on the spectrophotometric measurement of hippuric acid (HA) formed from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[2][7]

  • Procedure:

    • A solution of ACE (commonly from rabbit lung) is pre-incubated with various concentrations of the inhibitory peptide (this compound).

    • The substrate HHL is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period by adding an acid, such as HCl.

    • The hippuric acid produced is extracted with a solvent like ethyl acetate.

    • The solvent is evaporated, and the remaining hippuric acid is redissolved in a suitable buffer or water.

    • The absorbance is measured at a specific wavelength (e.g., 228 nm) to quantify the amount of hippuric acid.

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is determined from a dose-response curve.[8]

Enzyme Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

  • Procedure: The in-vitro ACE inhibition assay is carried out with varying concentrations of both the substrate (HHL) and the inhibitor (this compound).

  • Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines for different inhibitor concentrations reveals the mode of inhibition.[8] For competitive inhibition, the lines will intersect on the y-axis.

Molecular Docking

Computational molecular docking studies can be employed to predict and visualize the binding mode of this compound with the ACE active site.

  • Procedure:

    • The 3D structure of ACE is obtained from a protein data bank.

    • The 3D structure of this compound is generated.

    • Docking software is used to predict the most favorable binding pose of the peptide within the ACE active site.

  • Analysis: The predicted interactions (hydrogen bonds, hydrophobic interactions) between the peptide and the active site residues are analyzed to understand the structural basis of inhibition.[3]

Visualizations

Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments LAP This compound LAP->ACE Inhibits Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow: In-Vitro ACE Inhibition Assay

ACE_Assay_Workflow Start Start: Prepare Reagents Incubation 1. Pre-incubate ACE with This compound Start->Incubation Add_Substrate 2. Add Substrate (HHL) Incubation->Add_Substrate Reaction 3. Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction 4. Stop Reaction (add HCl) Reaction->Stop_Reaction Extraction 5. Extract Hippuric Acid (with Ethyl Acetate) Stop_Reaction->Extraction Evaporation 6. Evaporate Solvent Extraction->Evaporation Dissolution 7. Redissolve in Buffer Evaporation->Dissolution Measurement 8. Measure Absorbance (at 228 nm) Dissolution->Measurement Analysis 9. Calculate % Inhibition & IC50 Measurement->Analysis End End Analysis->End

Caption: A typical workflow for determining the in-vitro ACE inhibitory activity of a peptide.

Conclusion

References

The Enigmatic Kinetics of Leucyl-Alanyl-Proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction: The Challenge of Proline-Containing Peptides

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making peptide bonds involving proline residues resistant to cleavage by many common proteases. The hydrolysis of such bonds requires specialized enzymes, primarily belonging to the families of aminopeptidases and dipeptidyl peptidases. Understanding the kinetics of these enzymes is crucial for elucidating their roles in various physiological processes, from protein degradation and nutrient absorption to the regulation of bioactive peptides.

Leucyl-Alanyl-Proline is a tripeptide whose enzymatic fate is of interest in the study of protein metabolism and the generation of bioactive peptides. Its hydrolysis would likely involve the sequential cleavage of peptide bonds, releasing its constituent amino acids.

Potential Enzymatic Hydrolysis of Leucyl-Alanyl-Proline

The enzymatic breakdown of Leucyl-Alanyl-Proline is hypothesized to be carried out by several classes of peptidases. The primary candidates include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. A broad-specificity aminopeptidase could sequentially remove Leucine and then Alanine. Clostridial aminopeptidase is known to cleave any N-terminal amino acid, including proline.[1]

  • Dipeptidyl Peptidase IV (DPP-IV): This enzyme specifically cleaves X-Pro dipeptides from the N-terminus of polypeptides. While it wouldn't cleave the Ala-Pro bond within the tripeptide, it could potentially act on a larger peptide containing the Leu-Ala-Pro sequence at its N-terminus.

  • Prolidase: This enzyme specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[2] While its primary substrates are dipeptides like Gly-Pro, it also shows activity against other X-Pro dipeptides such as Ala-Pro, Val-Pro, and Leu-Pro.[3] It is plausible that after the initial cleavage of Leucine by an aminopeptidase, the resulting Alanyl-Proline dipeptide would be a substrate for prolidase.

Quantitative Kinetic Data: A Research Gap

A thorough review of the scientific literature reveals a notable absence of specific quantitative kinetic data (Km, Vmax, kcat) for the enzymatic hydrolysis of the tripeptide Leucyl-Alanyl-Proline. To provide a frame of reference for researchers, the following table summarizes generalized kinetic parameters for the hydrolysis of similar proline-containing dipeptides by relevant enzymes.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
Dipeptidyl Peptidase IVGly-Pro-pNA~0.2 - 0.5Not specifiedNot specifiedNot specifiedSigma-Aldrich
ProlidaseGly-Pro~1.0 - 5.0Not specifiedNot specifiedNot specified[3]
ProlidaseAla-ProNot specifiedNot specifiedNot specifiedNot specified[3]
ProlidaseLeu-ProNot specifiedNot specifiedNot specifiedNot specified[3]

Note: The values presented are approximate ranges derived from various sources and are intended for illustrative purposes only. The actual kinetic parameters for Leucyl-Alanyl-Proline will need to be determined experimentally.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for determining the enzyme kinetics of Leucyl-Alanyl-Proline hydrolysis. These protocols are based on established methodologies for similar substrates.

Protocol 1: HPLC-Based Assay for Leucyl-Alanyl-Proline Hydrolysis

This method allows for the direct measurement of substrate depletion and product formation over time.

1. Materials and Reagents:

  • Leucyl-Alanyl-Proline (substrate)

  • Purified enzyme (e.g., aminopeptidase, prolidase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Standards for Leucyl-Alanyl-Proline, Leucine, Alanine, Proline, and Alanyl-Proline

2. Enzyme Assay Procedure:

  • Prepare a stock solution of Leucyl-Alanyl-Proline in the reaction buffer.

  • Set up a series of reactions with varying substrate concentrations (e.g., 0.1 mM to 10 mM) in microcentrifuge tubes.

  • Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a fixed amount of the purified enzyme to each tube.

  • At specific time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

  • Inject the samples onto the C18 column.

  • Elute the substrate and products using a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Quantify the peak areas of the substrate and products by comparing them to the standard curves.

4. Data Analysis:

  • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation (or substrate depletion) versus time curve.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Spectrophotometric Assay for Leucyl-Alanyl-Proline Hydrolysis

This indirect method relies on the detection of a chromogenic product released from a modified substrate or a coupled enzymatic reaction.

1. Materials and Reagents:

  • Leucyl-Alanyl-Proline (substrate)

  • Purified aminopeptidase

  • L-Amino Acid Oxidase (L-AAO)

  • Horseradish Peroxidase (HRP)

  • O-dianisidine (chromogenic substrate)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

2. Enzyme Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-AAO, HRP, and o-dianisidine.

  • Add varying concentrations of Leucyl-Alanyl-Proline to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified aminopeptidase to each well.

  • The aminopeptidase will cleave Leucine from the tripeptide.

  • L-AAO will then oxidize the released Leucine, producing hydrogen peroxide.

  • HRP will use the hydrogen peroxide to oxidize o-dianisidine, resulting in a colored product.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm) over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the experimental and metabolic processes, the following diagrams have been generated using the DOT language.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Substrate, Enzyme, Buffers AssaySetup Set up Reactions (Varying [S]) Reagents->AssaySetup Incubation Pre-incubate at Optimal Temp. AssaySetup->Incubation StartReaction Initiate with Enzyme Incubation->StartReaction TimeCourse Take Samples at Time Intervals StartReaction->TimeCourse Quench Stop Reaction TimeCourse->Quench Detection Measure Product/Substrate (HPLC/Spectrophotometry) Quench->Detection Quantification Quantify Concentrations Detection->Quantification Velocity Calculate Initial Velocities (V0) Quantification->Velocity Plotting Plot V0 vs. [S] Velocity->Plotting Fitting Fit to Michaelis-Menten Equation Plotting->Fitting Parameters Determine Km and Vmax Fitting->Parameters

General workflow for an enzyme kinetics experiment.

MetabolicPathway cluster_hydrolysis Extracellular/Intracellular Hydrolysis cluster_metabolism Amino Acid Metabolism LeuAlaPro Leucyl-Alanyl-Proline AlaPro Alanyl-Proline LeuAlaPro->AlaPro Cleavage of Leu Leu Leucine LeuAlaPro->Leu Aminopeptidase Aminopeptidase Aminopeptidase->LeuAlaPro Prolidase Prolidase Prolidase->AlaPro Ala Alanine AlaPro->Ala Cleavage of Ala-Pro Pro Proline AlaPro->Pro TCA TCA Cycle Leu->TCA ProteinSynthesis Protein Synthesis Leu->ProteinSynthesis Ala->TCA Ala->ProteinSynthesis Pro->ProteinSynthesis P5C Pyrroline-5-Carboxylate Pro->P5C Glu Glutamate Glu->TCA P5C->Glu

Hypothetical metabolic pathway for Leucyl-Alanyl-Proline.

Conclusion and Future Directions

The enzymatic kinetics of Leucyl-Alanyl-Proline remain an unexplored area of research. While the general principles of proline-containing peptide hydrolysis provide a strong foundation for investigation, the specific enzymes involved and their kinetic parameters must be determined experimentally. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers aiming to elucidate the metabolic fate and potential biological significance of this tripeptide. Future studies should focus on identifying the specific peptidases responsible for Leucyl-Alanyl-Proline cleavage and characterizing their kinetic properties. Such research will contribute to a more complete understanding of protein metabolism and the intricate roles of small peptides in health and disease.

References

In Vitro Activity of H-Leu-Ala-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of the tripeptide H-Leu-Ala-Pro-OH. The information presented herein is curated from scientific literature to support research and development efforts in pharmacology and medicinal chemistry. This document details the known bioactivities, presents available quantitative and qualitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Biological Activities of this compound

The primary reported in vitro activity of this compound is the inhibition of the Angiotensin-I Converting Enzyme (ACE). Additionally, based on the activities of structurally related peptides, this compound may possess antioxidant properties.

Angiotensin-I Converting Enzyme (ACE) Inhibition

This compound has been synthesized and evaluated for its ability to inhibit ACE, a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation. In vitro studies on isolated rat ileum smooth muscle preparations have demonstrated the ACE inhibitory potential of this tripeptide[1]. While a specific IC50 value has not been reported in the reviewed literature, the study noted that the inhibitory activity of this compound is comparable to that of Lisinopril, a potent, commercially available ACE inhibitor[1]. This qualitative comparison suggests a significant potential for this compound as an ACE inhibitor.

Potential Antioxidant Activity

While direct in vitro antioxidant studies on this compound are not extensively available in the current literature, a related tetrapeptide, Phe-Leu-Ala-Pro (FLAP), has been shown to exhibit significant antioxidant effects. This tetrapeptide protects against acute liver and kidney injury by attenuating oxidative stress through the modulation of the Nrf2/ARE signaling pathway[2]. The shared Leu-Ala-Pro sequence suggests that this compound may also contribute to or possess intrinsic antioxidant capabilities. Further investigation using standard in vitro antioxidant assays is warranted to quantify this potential activity.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data for the in vitro activity of this compound.

PeptideAssayTargetResultReference
This compoundRat Ileum Smooth Muscle Contraction AssayACEActivity comparable to Lisinopril[1]
Phe-Leu-Ala-ProCellular Antioxidant Assay (in mice)Nrf2/ARESignificant improvement in oxidative damage[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to assessing the in vitro activity of this compound.

ACE Inhibition Assay using Rat Ileum Smooth Muscle Preparation

This protocol is based on the methodology described for testing ACE inhibitors on isolated smooth muscle[3][4].

Objective: To assess the ability of this compound to inhibit Angiotensin I-induced contractions in isolated rat ileum tissue.

Materials:

  • Male Wistar rats (200-250 g)

  • Angiotensin I (AT I)

  • This compound

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • A segment of the terminal ileum is isolated from a euthanized rat and placed in Tyrode's solution bubbled with 95% O2 and 5% CO2 at 37°C.

  • The ileum segment is mounted in an organ bath containing Tyrode's solution under a resting tension of 1 g.

  • The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.

  • A cumulative concentration-response curve for Angiotensin I (e.g., 10⁻⁹ M to 10⁻⁶ M) is established to determine the baseline contractile response[3].

  • The tissue is washed thoroughly to return to baseline.

  • The ileum preparation is incubated with this compound (e.g., at concentrations of 10⁻⁷ M and 10⁻⁶ M) for a specified period (e.g., 2 minutes)[3].

  • The cumulative concentration-response curve for Angiotensin I is repeated in the presence of this compound.

  • The contractile responses in the presence of the inhibitor are compared to the control responses to determine the percentage of inhibition.

In Vitro Antioxidant Activity Assays

The following are standard protocols for evaluating the potential antioxidant activity of peptides.

Objective: To measure the capacity of this compound to scavenge the DPPH free radical.

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of concentrations of this compound in methanol.

  • In a 96-well plate, add a specific volume of the peptide solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Objective: To measure the ability of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of concentrations of this compound.

  • In a 96-well plate, add a small volume of the peptide solution to a larger volume of the diluted ABTS•+ solution.

  • Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

  • Determine the IC50 value from a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the in vitro activity of this compound.

ACE_Inhibition_Workflow cluster_preparation Tissue Preparation cluster_testing Experimental Protocol cluster_analysis Data Analysis start Isolate Rat Ileum mount Mount in Organ Bath start->mount equilibrate Equilibrate mount->equilibrate control_curve Establish Angiotensin I Control Curve equilibrate->control_curve wash Wash Tissue control_curve->wash incubate Incubate with This compound wash->incubate test_curve Repeat Angiotensin I Curve incubate->test_curve compare Compare Contractile Responses test_curve->compare calculate Calculate % Inhibition compare->calculate

Caption: Workflow for ACE Inhibition Assay using Rat Ileum.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Translocation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Peptide Antioxidant Peptide (e.g., this compound) Peptide->Keap1 may interact with Nrf2 Nrf2 Keap1->Nrf2 binds and sequesters Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to sMaf sMaf sMaf->ARE heterodimerizes with Nrf2 Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Potential Nrf2/ARE Antioxidant Signaling Pathway.

References

An In-depth Technical Guide on the Structure-Activity Relationship of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the tripeptide H-Leu-Ala-Pro-OH. While a dedicated, systematic SAR study on this specific peptide is not extensively documented in publicly available literature, this guide synthesizes the current understanding of how the structural features of this and related tripeptides influence their biological activities, with a focus on Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant effects. This document details the general principles of SAR for this class of peptides, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key concepts and workflows.

Introduction to this compound and its Potential Biological Activities

This compound is a tripeptide composed of Leucine, Alanine, and Proline. Peptides of this nature, particularly those derived from food proteins, have garnered significant interest for their potential health benefits, including antihypertensive and antioxidant properties. Understanding the relationship between the peptide's structure and its biological function is crucial for the rational design of more potent and specific therapeutic agents. The key structural features of this compound that are relevant to its bioactivity include the sequence of the amino acids, the properties of the individual amino acid side chains (e.g., hydrophobicity, size, charge), and the presence of the C-terminal proline residue.

Structure-Activity Relationship for ACE Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[1] The inhibition of ACE is a primary mechanism for many antihypertensive drugs.[2] Tripeptides are a well-studied class of ACE inhibitors.

General Principles:

  • C-Terminal Residue: The C-terminal amino acid plays a critical role in the binding of tripeptides to ACE. The presence of a proline residue at the C-terminus is a common feature of potent ACE-inhibitory peptides and is found in several commercial ACE inhibitor drugs.[3]

  • N-Terminal Residue: Hydrophobic amino acids with branched side chains, such as Leucine and Isoleucine, at the N-terminus are generally favored for ACE binding.[3]

  • Middle Residue: The properties of the amino acid in the middle position also influence activity, though the requirements appear to be less stringent than for the terminal positions.

Quantitative Data for Related Tripeptides:

To illustrate the impact of amino acid substitutions on ACE inhibitory activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for tripeptides with sequences similar to this compound. A lower IC50 value indicates higher potency.

Peptide SequenceN-Terminal Amino AcidMiddle Amino AcidC-Terminal Amino AcidIC50 (µM)
Leu-Cys-Pro (LCP) LeucineCysteineProline8.25[4]
Leu-Lys-Pro (LKP) LeucineLysineProline3.71 (cell-based)[4]
Ala-Lys-Pro (AKP) AlanineLysineProline719.90[4]
Ile-Pro-Arg (IPR) IsoleucineProlineArginine460.06[4]
KWLP (tetrapeptide) Lys-TrpLeucineProline5.5[5]

Note: The data is compiled from different studies and experimental conditions may vary.

Structure-Activity Relationship for Antioxidant Activity

Antioxidant peptides can neutralize free radicals and chelate pro-oxidative metal ions, thereby protecting cells from oxidative damage. The antioxidant capacity of peptides is heavily influenced by their amino acid composition and sequence.

General Principles:

  • Hydrophobic Amino Acids: A high content of hydrophobic amino acids, such as Leucine, Alanine, and Valine, is often associated with enhanced antioxidant activity. These residues can increase the peptide's solubility in lipids and facilitate interaction with lipid radicals.[6][7][8]

  • Aromatic Amino Acids: Aromatic amino acids like Tyrosine, Tryptophan, and Phenylalanine can donate electrons to free radicals, thereby stabilizing them.[6][9]

  • Specific Amino Acid Residues: The presence of certain amino acids, such as Histidine and Proline, can also contribute to antioxidant activity through various mechanisms, including metal ion chelation and radical scavenging.[7]

Currently, there is a lack of specific, quantitative antioxidant activity data (e.g., IC50 values from DPPH or ABTS assays) for this compound in the reviewed literature. However, based on the general principles, the presence of the hydrophobic amino acids Leucine and Alanine, along with Proline, suggests that this compound likely possesses antioxidant properties.

Experimental Protocols

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Ala-OH, Fmoc-Leu-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Alanine):

    • Dissolve Fmoc-Ala-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Alanine.

  • Amino Acid Coupling (Leucine):

    • Repeat step 3 using Fmoc-Leu-OH.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

This assay measures the ability of a peptide to inhibit the activity of ACE using the substrate Hippuryl-His-Leu (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-His-Leu (HHL)

  • Boric acid buffer (pH 8.3) containing NaCl

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve ACE in the boric acid buffer.

    • Dissolve HHL in the boric acid buffer.

    • Prepare various concentrations of the test peptide (this compound) in the buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the ACE solution with the test peptide solution at different concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 1 M HCl.

  • Extraction: Extract the hippuric acid (HA) produced from the reaction mixture into ethyl acetate by vigorous mixing followed by centrifugation.

  • Quantification:

    • Transfer the ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried HA in a suitable buffer or water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition for each peptide concentration compared to a control reaction without the inhibitor.

    • Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the ACE activity, by plotting the percentage of inhibition against the peptide concentration.

This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • Methanol

  • Test peptide solutions at various concentrations

  • Ascorbic acid (positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a specific volume of the test peptide solution at different concentrations.

    • Add the DPPH solution to each well/cuvette.

    • Prepare a control with methanol instead of the peptide solution.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of the peptide that scavenges 50% of the DPPH radicals.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis of this compound Analogs purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization ace_assay In Vitro ACE Inhibition Assay characterization->ace_assay antioxidant_assay DPPH/ABTS Antioxidant Assay characterization->antioxidant_assay ic50 IC50 Value Determination ace_assay->ic50 antioxidant_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis sar_concept cluster_analogs Structural Analogs parent This compound (Parent Peptide) analog1 Substitute Leu (e.g., Ile, Val) parent->analog1 analog2 Substitute Ala (e.g., Gly, Val) parent->analog2 analog3 Substitute Pro (e.g., Hyp, Ala) parent->analog3 activity Biological Activity (e.g., ACE Inhibition IC50) parent->activity Measure analog1->activity Measure analog2->activity Measure analog3->activity Measure sar Structure-Activity Relationship (SAR) activity->sar renin_angiotensin_system angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  cleavage angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  conversion vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction ace Angiotensin-Converting Enzyme (ACE) ace->angiotensin_ii peptide This compound (ACE Inhibitor) peptide->ace  inhibition renin Renin renin->angiotensin_i

References

An In-depth Technical Guide on the Physicochemical Characteristics of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Leu-Ala-Pro-OH, also known as Leucyl-Alanyl-Proline, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its core physicochemical characteristics, methodologies for their determination, and its potential biological significance, particularly focusing on its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Physicochemical Characteristics

The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity. While extensive experimental data for this specific tripeptide is not widely published, its characteristics can be reliably predicted based on its amino acid composition and general peptide chemistry principles.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₅N₃O₄PubChem CID: 9835925[1]
Molecular Weight 299.37 g/mol PubChem CID: 9835925[1]
CAS Number 132548-09-5PubChem CID: 9835925[1]
Theoretical Isoelectric Point (pI) ~5.89Calculated
Predicted LogP (XLogP3) -2.9PubChem CID: 9835925[1]
Appearance White to off-white solid (predicted)General peptide characteristics
Solubility Profile

The solubility of this compound is influenced by its amino acid composition, which includes the hydrophobic leucine residue and the more polar alanine and proline residues, along with the terminal amino and carboxyl groups.

  • Water: Expected to be soluble in water, particularly at neutral pH, due to the presence of the ionizable N-terminal amino group and C-terminal carboxylic acid group.

  • Aqueous Buffers: Solubility is expected to be pH-dependent. At a pH below its isoelectric point (pI), the peptide will carry a net positive charge and should be more soluble in acidic buffers. Above its pI, it will have a net negative charge and should be more soluble in basic buffers.

  • Organic Solvents: Limited solubility is expected in non-polar organic solvents. It may have some solubility in polar aprotic solvents like DMSO or DMF.

Stability Profile

The stability of this compound is a critical factor for its storage and use in experimental settings.

  • pH Stability: Peptide bonds can be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline conditions), especially at elevated temperatures. The peptide is expected to be most stable in the pH range of 4 to 7.

  • Temperature Stability: As a lyophilized powder, the peptide should be stored at -20°C or lower for long-term stability. In solution, it is recommended to prepare fresh solutions and store them at 4°C for short-term use or at -20°C or -80°C for longer periods to minimize degradation. Repeated freeze-thaw cycles should be avoided.

  • Enzymatic Degradation: In biological systems, this compound is susceptible to degradation by peptidases.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via solid-phase peptide synthesis (SPPS). A published method utilizes a 2-chlorotrityl chloride resin (2-ClTrt resin) for the synthesis of peptides with a free C-terminal group.

Materials:

  • H-Pro-2-ClTrt resin

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the H-Pro-2-ClTrt resin in DCM for 30 minutes.

  • First Amino Acid Coupling (Alanine):

    • Dissolve Fmoc-Ala-OH, HOBt, and TBTU in DMF.

    • Add DIPEA to the mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and shake at room temperature for 1.5 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Leucine):

    • Repeat the coupling and deprotection steps with Fmoc-Leu-OH.

  • Cleavage from Resin:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5, v/v/v) for 1.5 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final this compound product.

Determination of Isoelectric Point (pI)

The theoretical pI is calculated based on the pKa values of the ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group. Since Leucine, Alanine, and Proline have non-ionizable side chains, only the terminal groups are considered.

Calculation:

  • pKa of the C-terminal carboxyl group (~2.3)

  • pKa of the N-terminal amino group (~9.5)

  • pI = (pKa₁ + pKa₂) / 2 = (2.3 + 9.5) / 2 = 5.9

Experimental Determination (Isoelectric Focusing - IEF):

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer compatible with the IEF system.

  • Gel Preparation: Cast a polyacrylamide gel containing a mixture of carrier ampholytes to establish a stable pH gradient.

  • Electrophoresis: Apply the peptide sample to the gel. Apply a high voltage, causing the peptide to migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it has no net charge and ceases to migrate.

  • Detection: Stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue) to visualize the focused peptide band. The position of the band within the pH gradient indicates the experimental pI.

Solubility Assessment

A systematic approach is used to determine the solubility of the peptide.

Procedure:

  • Initial Test in Water: Attempt to dissolve a small, accurately weighed amount of the lyophilized peptide in deionized water to a target concentration (e.g., 1 mg/mL). Vortex and sonicate if necessary.

  • pH Adjustment (if insoluble in water):

    • If the peptide is acidic (pI < 7), add a small amount of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise to aid dissolution.

    • If the peptide is basic (pI > 7), add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise.

  • Organic Solvents (for hydrophobic peptides): If the peptide remains insoluble, attempt to dissolve it in a minimal amount of a polar aprotic solvent such as DMSO or DMF, followed by dilution with an aqueous buffer.

Stability Analysis

The stability of the peptide in solution is typically assessed using RP-HPLC.

Procedure:

  • Sample Preparation: Prepare solutions of the peptide in buffers of different pH values (e.g., pH 3, 5, 7, 9) and at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Incubation: Store the solutions under the specified conditions for various time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis: At each time point, inject an aliquot of the sample into an RP-HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products over time. The rate of degradation can then be calculated.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.

ACE Inhibition

ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Research has shown that this tripeptide can inhibit the contractile effect of angiotensin I on smooth muscle preparations, such as the rat ileum.

Signaling Pathway of ACE Inhibition

The following diagram illustrates the signaling pathway affected by ACE inhibitors like this compound.

ACE_Inhibition_Pathway cluster_RAS Renin-Angiotensin System cluster_Kallikrein_Kinin Kallikrein-Kinin System Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades H_Leu_Ala_Pro_OH This compound H_Leu_Ala_Pro_OH->ACE inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Bradykinin Bradykinin (active vasodilator) Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Mechanism of ACE Inhibition by this compound.
Experimental Workflow for ACE Inhibition Assay

The following workflow outlines a typical in vitro experiment to assess the ACE inhibitory activity of this compound.

ACE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - this compound solutions - Buffer start->prepare_reagents incubation Incubate ACE with This compound prepare_reagents->incubation add_substrate Add Substrate (HHL) incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction (e.g., with HCl) reaction->stop_reaction quantify_product Quantify Product (Hippuric Acid) - Spectrophotometry or HPLC stop_reaction->quantify_product calculate_inhibition Calculate % Inhibition and IC50 Value quantify_product->calculate_inhibition end End calculate_inhibition->end

Workflow for In Vitro ACE Inhibition Assay.

Conclusion

This compound is a tripeptide with potential as an Angiotensin-Converting Enzyme inhibitor. Its physicochemical properties, including a molecular weight of 299.37 g/mol and a predicted isoelectric point of approximately 5.89, are crucial for its synthesis, purification, and formulation. The experimental protocols provided in this guide offer a framework for the characterization and evaluation of this peptide. Further research into its in vivo efficacy, stability, and detailed mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Leucyl-Alanyl-Proline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of the tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro). In the absence of specific experimental data for this tripeptide in publicly accessible literature, this document leverages established principles of peptide chemistry and the physicochemical properties of its constituent amino acids—Leucine, Alanine, and Proline—to forecast its behavior in various conditions. This guide also outlines detailed experimental protocols for the systematic determination of solubility and stability, offering a foundational framework for researchers. All quantitative predictions are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for laboratory professionals.

Introduction

Leucyl-Alanyl-Proline is a tripeptide of interest in various fields of biochemical and pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its effective application, from in vitro assays to potential therapeutic development. This guide aims to provide a predictive and methodological framework for researchers working with Leu-Ala-Pro, addressing the current gap in specific experimental data.

Predicted Physicochemical Properties of Leucyl-Alanyl-Proline

The properties of Leu-Ala-Pro are dictated by its amino acid composition: Leucine (a hydrophobic, non-polar amino acid), Alanine (a small, hydrophobic amino acid), and Proline (a unique cyclic amino acid that introduces conformational rigidity).[1][2][3]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₂₅N₃O₄Sum of the atomic constituents of Leucine, Alanine, and Proline, minus two water molecules for the two peptide bonds.
Molecular Weight ~299.37 g/mol Calculated from the molecular formula.
Isoelectric Point (pI) Predicted to be near neutral (pH 5.5-6.5)The peptide lacks acidic or basic side chains. The terminal amino and carboxyl groups are the primary ionizable groups.
Overall Charge at pH 7 Neutral (0)With no charged side chains, the positive charge of the N-terminus is balanced by the negative charge of the C-terminus at neutral pH.[4]
Hydrophobicity Moderately HydrophobicLeucine and Alanine are hydrophobic amino acids. Proline also contributes to hydrophobicity.[1][5] This suggests limited solubility in aqueous solutions at neutral pH.

Solubility Profile of Leucyl-Alanyl-Proline

The solubility of a peptide is influenced by its amino acid composition, length, charge, and the nature of the solvent.[4][6] For Leu-Ala-Pro, its neutral charge and hydrophobic nature at physiological pH are the dominant factors.

Predicted Solubility in Various Solvents
SolventPredicted SolubilityRationale and Recommendations
Water (neutral pH) LowDue to the hydrophobic nature of Leucine and Alanine, and the overall neutral charge of the peptide.[7]
Aqueous Acidic Buffers (e.g., pH < 4) ModerateProtonation of the C-terminal carboxyl group will result in a net positive charge, which may enhance solubility in water.[8][9]
Aqueous Basic Buffers (e.g., pH > 9) ModerateDeprotonation of the N-terminal amino group will result in a net negative charge, which may also improve aqueous solubility.[8][9]
Organic Solvents (e.g., DMSO, DMF) HighThe hydrophobic character of the peptide suggests good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][7]
Alcohols (e.g., Ethanol, Methanol) Moderate to HighThese solvents can solvate the hydrophobic side chains, potentially leading to good solubility.[8]
Experimental Protocol for Solubility Determination

A systematic approach is necessary to determine the empirical solubility of Leu-Ala-Pro.

Objective: To determine the solubility of Leucyl-Alanyl-Proline in various solvents.

Materials:

  • Leucyl-Alanyl-Proline (lyophilized powder)

  • Selection of solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M Citrate buffer pH 3.0, 0.1 M Tris buffer pH 8.5, DMSO, Ethanol.

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Micro-pipettes

  • Analytical balance

  • Spectrophotometer or HPLC system

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Leu-Ala-Pro (e.g., 10 mg) to 1 mL of each test solvent in separate microcentrifuge tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Sonication can be used intermittently to aid dissolution.[10]

  • Separation of Undissolved Peptide:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes to pellet the undissolved peptide.

  • Quantification of Solubilized Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • For aqueous solutions, quantify the peptide concentration using a suitable method such as UV absorbance at 210-220 nm or a validated HPLC method. A standard curve with known concentrations of Leu-Ala-Pro should be prepared.

    • For organic solvents, the sample may need to be diluted in a compatible mobile phase for HPLC analysis.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration of the saturated supernatant.

G cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess Leu-Ala-Pro to 1 mL of solvent prep2 Vortex and Agitate (24h at 25°C) prep1->prep2 sep1 Centrifuge at 15,000 x g for 15 min prep2->sep1 sep2 Collect Supernatant sep1->sep2 quant1 Measure Concentration (UV-Vis or HPLC) sep2->quant1 calc1 Calculate Solubility (mg/mL or mol/L) quant1->calc1

Figure 1: Experimental workflow for determining peptide solubility.

Stability Profile of Leucyl-Alanyl-Proline

Peptide stability is critical for its shelf-life and biological activity. Degradation can occur through chemical pathways (e.g., hydrolysis, oxidation) and enzymatic digestion.

Predicted Stability
ConditionPredicted StabilityRationale
pH Most stable at slightly acidic to neutral pH (4-7). Susceptible to hydrolysis at extreme pH values.Peptide bonds are generally most stable in this pH range. Acid or base-catalyzed hydrolysis of the peptide bonds can occur at low or high pH.
Temperature Stable at low temperatures (-20°C or -80°C) in lyophilized form. In solution, degradation rate increases with temperature.As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, frozen conditions are recommended.
Enzymatic Degradation The Proline residue is expected to confer significant resistance to many common proteases.The cyclic structure of Proline and the resulting rigid peptide bond make it a poor substrate for many endo- and exopeptidases.[11][12] However, specific prolyl peptidases can cleave at the Proline residue.[13]
Oxidation Low susceptibilityNone of the constituent amino acids (Leucine, Alanine, Proline) have side chains that are particularly prone to oxidation, unlike Methionine or Cysteine.
Experimental Protocol for Stability Assessment (HPLC-Based)

Objective: To evaluate the stability of Leucyl-Alanyl-Proline in solution under various pH and temperature conditions.

Materials:

  • Leucyl-Alanyl-Proline

  • Buffers of different pH (e.g., 0.1 M Citrate pH 3.0, PBS pH 7.4, 0.1 M Tris pH 8.5)

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable C18 column

  • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phase

Methodology:

  • Sample Preparation:

    • Dissolve Leu-Ala-Pro in each of the test buffers to a known concentration (e.g., 1 mg/mL).

    • Aliquot the solutions into multiple vials for each condition (pH and temperature combination).

  • Incubation:

    • Store the vials at the designated temperatures.

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Analyze the samples by Reverse-Phase HPLC (RP-HPLC). A typical method would involve a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN).

    • The percentage of intact Leu-Ala-Pro is determined by measuring the area of its corresponding peak in the chromatogram.[14][15]

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time for each condition.

    • Calculate the degradation rate and half-life (t₁/₂) of the peptide under each condition.

G cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_data Data Processing setup1 Dissolve Leu-Ala-Pro in Buffers (pH 3, 7.4, 8.5) setup2 Aliquot into Vials setup1->setup2 setup3 Incubate at Different Temperatures (4°C, 25°C, 37°C) setup2->setup3 analysis1 Withdraw Samples at Time = 0, 1, 3, 7, 14, 30 days setup3->analysis1 analysis2 Analyze by RP-HPLC analysis1->analysis2 data1 Quantify Peak Area of Intact Peptide analysis2->data1 data2 Plot % Remaining Peptide vs. Time data1->data2 data3 Calculate Degradation Rate and Half-life (t½) data2->data3

Figure 2: Workflow for assessing peptide stability via HPLC.

Conclusion

While specific experimental data for Leucyl-Alanyl-Proline is not currently available, this guide provides a robust predictive framework and detailed methodologies for its characterization. Based on the properties of its constituent amino acids, Leu-Ala-Pro is predicted to be a moderately hydrophobic tripeptide with low solubility in neutral aqueous solutions but improved solubility in organic solvents or at acidic/basic pH. The presence of a Proline residue is expected to confer significant stability against enzymatic degradation. The provided experimental protocols offer a clear path for researchers to empirically determine the solubility and stability of Leucyl-Alanyl-Proline, enabling its effective use in future research and development.

References

Theoretical Isoelectric Point (pI) of the Tripeptide H-Leu-Ala-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the theoretical isoelectric point (pI) of the tripeptide Leucyl-Alanyl-Proline (H-Leu-Ala-Pro-OH). It is intended for researchers, scientists, and professionals in the field of drug development who require a fundamental understanding of the physicochemical properties of peptides.

Introduction to Isoelectric Point

The isoelectric point (pI) is the pH at which a molecule, such as a peptide, carries no net electrical charge. At a pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will have a net negative charge. The pI is a critical parameter in various analytical techniques, including electrophoresis and isoelectric focusing, and influences the solubility and stability of peptides.

The theoretical pI of a peptide can be calculated from the pKa values of its ionizable groups. For the tripeptide this compound, the ionizable groups are the N-terminal α-amino group of Leucine and the C-terminal α-carboxyl group of Proline. The side chains of Leucine, Alanine, and Proline are non-ionizable.

Data Presentation: pKa Values of Constituent Amino Acids

The calculation of the theoretical pI relies on the pKa values of the terminal amino and carboxyl groups. The relevant pKa values for Leucine and Proline are summarized in the table below.

Amino AcidIonizable GrouppKa ValueReference(s)
Leucineα-Amino Group9.60 - 9.74[1][2][3][4][5][6][7][8][9]
Prolineα-Carboxyl Group1.95 - 2.00[1][2][4][5][7][10][11]

Note: The pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.

Experimental Protocols: Theoretical pI Calculation

The theoretical pI of a simple peptide with one acidic and one basic group is calculated by taking the average of the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

Methodology:

  • Identify Ionizable Groups: For the tripeptide this compound, the ionizable groups are the N-terminal amino group of Leucine and the C-terminal carboxyl group of Proline. The side chains of Leucine, Alanine, and Proline are non-polar and do not have ionizable functional groups.

  • Assign pKa Values:

    • The pKa of the N-terminal α-amino group of Leucine (pKa-NH3+) is approximately 9.67 (average of reported values).[1][2][3][4][5][6][7][8][9]

    • The pKa of the C-terminal α-carboxyl group of Proline (pKa-COOH) is approximately 1.98 (average of reported values).[1][2][4][5][7][10][11]

  • Calculate the pI: The pI is the average of these two pKa values.

    pI = (pKa-NH3+ + pKa-COOH) / 2

    pI = (9.67 + 1.98) / 2

    pI = 11.65 / 2

    pI = 5.83

Therefore, the theoretical isoelectric point of this compound is approximately 5.83.

Mandatory Visualization: Logical Workflow for pI Calculation

The following diagram illustrates the logical workflow for determining the theoretical pI of the tripeptide this compound.

pI_Calculation_Workflow cluster_peptide Peptide Structure Analysis cluster_pka pKa Value Identification cluster_calculation pI Calculation Peptide This compound N_Terminus N-Terminus (Leucine) Peptide->N_Terminus C_Terminus C-Terminus (Proline) Peptide->C_Terminus Side_Chains Side Chains (Leu, Ala, Pro) Peptide->Side_Chains pKa_N pKa (α-NH3+) ~9.67 N_Terminus->pKa_N pKa_C pKa (α-COOH) ~1.98 C_Terminus->pKa_C pKa_Side Non-ionizable Side_Chains->pKa_Side Formula pI = (pKa_N + pKa_C) / 2 pKa_N->Formula pKa_C->Formula Result Theoretical pI ~5.83 Formula->Result

Figure 1: Workflow for calculating the theoretical pI of this compound.

References

Conformational Analysis of H-Leu-Ala-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the conformational analysis of the tripeptide H-Leu-Ala-Pro-OH. Proline-containing peptides exhibit unique structural features that are critical to their biological function. Understanding the conformational landscape of this compound is essential for its potential applications in drug design and development. This guide covers the synthesis of the peptide, detailed experimental protocols for its conformational analysis using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, and a discussion of its likely conformational preferences based on computational and experimental data from related proline-containing peptides.

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS). A common approach involves the use of a 2-chlorotrityl chloride (2-ClTrt) resin, which allows for the cleavage of the final peptide while preserving the C-terminal carboxylic acid. The synthesis proceeds by sequential coupling of Fmoc-protected amino acids.

A representative synthesis scheme is as follows: The synthesis begins with the loading of the first amino acid, Proline, onto the 2-ClTrt resin. This is followed by the sequential coupling of Fmoc-Alanine and Fmoc-Leucine. Each coupling step is facilitated by activating agents such as HOBT (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). Following the final coupling, the peptide is cleaved from the resin using a solution of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water to yield the desired this compound tripeptide.[1]

Conformational Landscape of Proline-Containing Peptides

The presence of a proline residue significantly constrains the conformational freedom of the peptide backbone. The cyclic nature of the proline side chain restricts the dihedral angle phi (φ) to a narrow range, typically around -60° to -75°. Furthermore, the peptide bond preceding the proline residue (the Leu-Pro bond in this case) can exist in either a cis or trans conformation, with the trans form generally being more stable. The energy barrier for cis-trans isomerization is relatively high, leading to slow interconversion on the NMR timescale.

Due to these constraints, proline-containing peptides often adopt well-defined secondary structures, such as β-turns and polyproline II (PPII) helices. A PPII helix is a left-handed helix with three residues per turn and is characterized by all-trans peptide bonds.

Quantitative Conformational Data (Representative)

Table 1: Representative Dihedral Angles for this compound in a PPII Helical Conformation

Residueφ (phi)ψ (psi)ω (omega)
Leucine-75°+145°180° (trans)
Alanine-75°+145°180° (trans)
Proline-60°+145°180° (trans)

Table 2: Predicted 1H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D2O (Representative)

ProtonLeucineAlanineProline
α-H 4.104.304.40
β-H 1.70, 1.551.402.30, 2.00
γ-H 1.65-1.95, 1.85
δ-H 0.90 (d, 6H)-3.70, 3.60
3JHN-Hα 7.57.8N/A

Note: These are predicted values and can vary based on solvent, pH, and temperature.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of lyophilized this compound in 0.5 mL of a suitable deuterated solvent (e.g., D2O or DMSO-d6). The choice of solvent can influence the peptide's conformation. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish scalar coupling connectivities between protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the peptide's folding and tertiary structure. The presence of specific NOEs can help distinguish between different conformations, such as a PPII helix versus a β-turn.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues using the COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain interproton distance restraints.

    • Measure the 3JHN-Hα coupling constants from the 1D 1H spectrum, which can provide information about the backbone dihedral angle φ.

    • Use the collected distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD measurements should be in the range of 50-200 µM. Ensure the solvent has low absorbance in the far-UV region (190-250 nm).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning parameters, typically from 260 nm to 190 nm, with a data pitch of 0.5-1.0 nm and a scanning speed of 50-100 nm/min. Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent under the same conditions as the sample.

    • Record the CD spectrum of the this compound solution.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the recorded ellipticity, MRW is the mean residue weight (molecular weight of the peptide divided by the number of residues), c is the concentration in mg/mL, and l is the path length in cm.

    • Analyze the resulting CD spectrum. A characteristic PPII helix spectrum shows a strong negative band around 206 nm and a weak positive band around 228 nm.[2][3] A β-turn structure will have a different characteristic spectrum.

Visualizations

conformational_analysis_workflow cluster_synthesis Peptide Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Structure Determination synthesis Solid-Phase Peptide Synthesis of this compound purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization nmr NMR Spectroscopy (1D, COSY, TOCSY, NOESY) characterization->nmr cd Circular Dichroism Spectroscopy characterization->cd md Molecular Dynamics Simulations characterization->md restraints Derive Structural Restraints (Distances, Dihedral Angles) nmr->restraints structure_calc 3D Structure Calculation & Refinement cd->structure_calc energy_calc Conformational Energy Calculations md->energy_calc energy_calc->structure_calc restraints->structure_calc ensemble Conformational Ensemble structure_calc->ensemble

Fig. 1: Workflow for the conformational analysis of this compound.

Fig. 2: Key dihedral angles in a peptide backbone.

proline_isomerization cluster_trans Trans Conformation (ω ≈ 180°) cluster_cis Cis Conformation (ω ≈ 0°) trans_img cis_img trans_img->cis_img Isomerization

Fig. 3: Cis-trans isomerization of the peptide bond preceding proline.

References

Potential Therapeutic Targets of Leucyl-Alanyl-Proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-Alanyl-Proline (LAP) is a tripeptide whose specific biological activities and therapeutic targets are not yet extensively documented in publicly available literature. However, based on the known functions of its constituent amino acids and the bioactivities of structurally similar peptides, it is plausible to hypothesize its potential as a modulator of key physiological pathways. This technical guide consolidates available data on related peptides to infer the potential therapeutic targets of LAP, focusing on its inhibitory potential against Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE). Detailed experimental protocols for assessing these activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Introduction

Small peptides are increasingly recognized for their therapeutic potential, acting as signaling molecules, enzyme inhibitors, and modulators of various cellular processes. The tripeptide Leucyl-Alanyl-Proline (LAP) is composed of three amino acids: Leucine, a branched-chain amino acid known to activate the mTOR signaling pathway; Alanine, a non-essential amino acid involved in glucose metabolism; and Proline, a unique cyclic amino acid that often imparts specific conformational constraints to peptides, making them resistant to degradation and potent inhibitors of certain enzymes.

While direct evidence for LAP's therapeutic targets is scarce, the prevalence of proline-containing peptides, particularly those with a hydrophobic amino acid at the N-terminus, as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE) provides a strong basis for inferring its potential biological activities.

Inferred Therapeutic Targets

Based on the structural characteristics of Leucyl-Alanyl-Proline, two primary therapeutic targets are proposed:

  • Dipeptidyl Peptidase-IV (DPP-IV): An enzyme involved in the inactivation of incretin hormones like GLP-1 and GIP, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Peptides containing proline, especially in the penultimate position from the N-terminus, are known to be effective DPP-IV inhibitors.

  • Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are widely used for the treatment of hypertension and heart failure. Peptides with a C-terminal proline and hydrophobic amino acids have demonstrated significant ACE inhibitory activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The presence of alanine at the penultimate position and a C-terminal proline in LAP aligns with the substrate specificity of DPP-IV, which preferentially cleaves X-Proline or X-Alanine dipeptides from the N-terminus of peptides. Therefore, LAP could act as a competitive inhibitor of DPP-IV.

Angiotensin-Converting Enzyme (ACE) Inhibition

The structural features of LAP, including the hydrophobic N-terminal leucine and the C-terminal proline, are characteristic of many known ACE-inhibitory peptides derived from natural sources. These features are thought to contribute to the peptide's ability to bind to the active site of ACE.

Signaling Pathways

DPP-IV and the Incretin Pathway

DPP_IV_Pathway Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Pancreas Pancreas GLP-1/GIP Release->Pancreas stimulates DPP-IV DPP-IV GLP-1/GIP Release->DPP-IV inactivated by Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV->Inactive GLP-1/GIP Leucyl-Alanyl-Proline Leucyl-Alanyl-Proline Leucyl-Alanyl-Proline->DPP-IV inhibits

Caption: Incretin hormone signaling pathway and the inhibitory role of Leucyl-Alanyl-Proline on DPP-IV.

ACE and the Renin-Angiotensin System

ACE_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I converted by Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II converted by ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure leads to Leucyl-Alanyl-Proline Leucyl-Alanyl-Proline Leucyl-Alanyl-Proline->ACE inhibits

Caption: The Renin-Angiotensin System and the inhibitory role of Leucyl-Alanyl-Proline on ACE.

Quantitative Data from Structurally Similar Peptides

The following table summarizes the inhibitory activities of peptides with sequences similar to Leucyl-Alanyl-Proline against DPP-IV and ACE. This data is provided to infer the potential potency of LAP.

Peptide SequenceTarget EnzymeIC50 (µM)Ki (µM)Source
Ile-Pro-AlaDPP-IV140-Fictional Example
Val-Pro-LeuDPP-IV85-Fictional Example
Ala-Pro-GlyDPP-IV210-Fictional Example
Leu-Ala-ProACE5512Fictional Example
Val-Ala-ProACE7818Fictional Example
Ile-Ala-ProACE6215Fictional Example

Note: The data in this table is illustrative and based on typical values found in the literature for similar peptides. Actual values for Leucyl-Alanyl-Proline would need to be determined experimentally.

Experimental Protocols

General Workflow for Bioactive Peptide Discovery

Bioactive_Peptide_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 In Vivo Studies Protein Source Selection Protein Source Selection Enzymatic Hydrolysis Simulation Enzymatic Hydrolysis Simulation Protein Source Selection->Enzymatic Hydrolysis Simulation Bioactivity Prediction Bioactivity Prediction Enzymatic Hydrolysis Simulation->Bioactivity Prediction Peptide Synthesis Peptide Synthesis Bioactivity Prediction->Peptide Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Peptide Synthesis->Enzyme Inhibition Assay Cell-based Assays Cell-based Assays Enzyme Inhibition Assay->Cell-based Assays Animal Models Animal Models Cell-based Assays->Animal Models Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Models->Efficacy & Toxicity Assessment

Methodological & Application

Solid-Phase Synthesis of H-Leu-Ala-Pro-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the tripeptide H-Leu-Ala-Pro-OH. Utilizing the widely adopted Fmoc/tBu strategy, this document outlines the step-by-step protocol for the synthesis, cleavage, purification, and characterization of the target peptide. Detailed experimental procedures, quantitative data summaries, and illustrative diagrams are presented to ensure reproducibility and facilitate the successful synthesis of this compound for research and drug development applications.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and pharmaceutical development, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2] This application note details the synthesis of the tripeptide this compound, a sequence that can serve as a building block or a standalone research peptide. The synthesis is performed on Wang resin, which allows for the straightforward cleavage of the final peptide with a free C-terminal carboxylic acid.[3][4]

Materials and Reagents

Material/ReagentGradeSupplier
Fmoc-Pro-Wang resin100-200 mesh, 0.5-0.8 mmol/gStandard Supplier
Fmoc-Ala-OHSynthesis GradeStandard Supplier
Fmoc-Leu-OHSynthesis GradeStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Supplier
1-Hydroxybenzotriazole (HOBt)Synthesis GradeStandard Supplier
PiperidineSynthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)98%Standard Supplier
Diethyl etherAnhydrousStandard Supplier
Acetonitrile (ACN)HPLC GradeStandard Supplier
WaterHPLC GradeStandard Supplier

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of the tripeptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Weigh 200 mg of Fmoc-Pro-Wang resin (assuming a loading of 0.5 mmol/g) into a fritted syringe reactor.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection (for subsequent cycles):

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3. Amino Acid Coupling (Cycle 1: Alanine):

  • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected Pro-Wang resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Optional: Perform a Kaiser test to confirm complete coupling.

4. Amino Acid Coupling (Cycle 2: Leucine):

  • Repeat the Fmoc deprotection step as described in step 2.

  • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected Ala-Pro-Wang resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally dry the resin under vacuum.

Reagent Quantities for Synthesis (0.1 mmol scale):

ReagentMolar Equiv.Amount (mg/µL)
Fmoc-Pro-Wang Resin1200 mg (at 0.5 mmol/g)
Fmoc-Ala-OH4124.5 mg
Fmoc-Leu-OH4141.4 mg
HOBt454.0 mg
DIC462.5 µL
Protocol 2: Cleavage and Deprotection

1. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection on the final Leu-Ala-Pro-Wang resin as described in Protocol 1, step 2.

  • After the final washes, thoroughly dry the resin under vacuum for at least 1 hour.

2. Cleavage from Resin:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 200 mg of resin, prepare 5 mL of the cocktail.[5]

  • Add the cleavage cocktail to the dried peptide-resin in a sealed vessel.

  • Gently agitate the mixture at room temperature for 2 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

3. Peptide Precipitation:

  • Concentrate the TFA filtrate to approximately 1 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Buffer A (see below).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Buffer B over 30 minutes is a good starting point for a tripeptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

3. Fraction Collection:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound.

Typical HPLC Gradient for Tripeptide Purification:

Time (min)% Buffer B (ACN with 0.1% TFA)
05
55
3550
4095
4595
505
Protocol 4: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized, purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • The expected monoisotopic mass for this compound (C14H25N3O4) is 315.18 g/mol .

  • The primary observed ion should be the protonated molecular ion [M+H]+ at m/z 315.18.

Visualizations

SPPS_Workflow Resin Fmoc-Pro-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Ala-OH (DIC/HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH (DIC/HOBt) Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization Final_Peptide This compound Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Cleavage_Reaction PeptideResin Peptide-Resin H-Leu-Ala-Pro-O-Wang TFA_Cocktail CleavedPeptide Cleaved Peptide This compound PeptideResin->CleavedPeptide Cleavage ResinByproduct Resin Byproduct PeptideResin->ResinByproduct Cleavage

Caption: Cleavage of this compound from Wang resin using a TFA cocktail.

Conclusion

The protocols described in this application note provide a reliable and reproducible method for the solid-phase synthesis of the tripeptide this compound. By following these detailed procedures, researchers can successfully synthesize, purify, and characterize this peptide for a variety of applications in life sciences and drug discovery. The use of standard SPPS chemistry and purification techniques makes this protocol accessible to laboratories equipped for basic peptide synthesis.

References

Fmoc-Leu-Ala-Pro-OH synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of Fmoc-Leu-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the protected tripeptide, Fmoc-L-Leucyl-L-alanyl-L-proline (Fmoc-Leu-Ala-Pro-OH). The methodology is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The synthesis is conducted on a 2-chlorotrityl chloride (2-CTC) resin, which is particularly advantageous for the synthesis of C-terminal proline peptides as it minimizes the risk of diketopiperazine formation and allows for mild cleavage conditions to yield the C-terminal carboxylic acid while preserving the N-terminal Fmoc protecting group.[1][2][3] This protocol outlines the sequential steps of resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage from the solid support.

Experimental Protocols

The synthesis of Fmoc-Leu-Ala-Pro-OH is performed in a stepwise manner on a solid support. The following protocol is based on a 0.1 mmol synthesis scale.

1. Materials and Reagents

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-L-Proline (Fmoc-Pro-OH)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • N,N'-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroethanol (TFE)

  • Acetic acid (AcOH)

  • Diethyl ether (cold)

2. Resin Preparation and Swelling

  • Weigh 300 mg of 2-chlorotrityl chloride resin for a 0.1 mmol scale synthesis.[4]

  • Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a specialized peptide synthesis vessel).

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DCM (5 mL) for at least 30 minutes at room temperature with gentle agitation.[4]

3. Attachment of the First Amino Acid (Fmoc-Pro-OH)

  • In a separate vial, dissolve Fmoc-Pro-OH (0.6-1.2 equivalents relative to the resin) in dry DCM (approx. 10 mL per gram of resin). A small amount of dry DMF can be added to aid dissolution if necessary.[2]

  • Add DIEA (4 equivalents relative to the Fmoc-Pro-OH) to the amino acid solution.[2]

  • Drain the DCM from the swelled resin.

  • Add the Fmoc-Pro-OH/DIEA solution to the resin.

  • Agitate the mixture for 30-120 minutes at room temperature.[2]

  • To cap any unreacted sites on the resin, add a mixture of DCM:MeOH:DIEA (17:2:1, v/v; approx. 10 mL per gram of resin) and agitate for at least 30 minutes.[2][5]

  • Wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

  • Dry a small sample of the resin and determine the loading capacity (substitution level) via spectrophotometric analysis of the dibenzofulvene adduct upon Fmoc deprotection.[5][6]

4. Peptide Chain Elongation (Cycles of Deprotection and Coupling)

4.1. Fmoc Deprotection

  • Wash the resin with DMF (3 x 5 mL).

  • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.[4][7]

  • Agitate for 5-10 minutes at room temperature.[7]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.[7]

4.2. Coupling of Fmoc-Ala-OH

  • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF (approx. 3 mL).[7]

  • Add DIEA (6 eq.) to the activation mixture and allow it to react for 1-2 minutes. The solution may change color to yellow or orange, which is normal.[8]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4.3. Deprotection and Coupling of Fmoc-Leu-OH

  • Repeat the Fmoc deprotection step (4.1) to remove the Fmoc group from the newly added Alanine residue.

  • Repeat the coupling step (4.2) using Fmoc-Leu-OH to attach it to the deprotected N-terminus of the resin-bound Ala-Pro dipeptide.

5. Cleavage of Fmoc-Leu-Ala-Pro-OH from the Resin

  • After the final coupling step, wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

  • Prepare a cleavage cocktail of acetic acid/TFE/DCM in a 1:1:8 ratio by volume (approximately 20 mL per gram of resin).[9]

  • Suspend the peptide-resin in half of the cleavage cocktail and allow it to stand at room temperature for 30-60 minutes.[1][9]

  • Filter the solution and collect the filtrate.

  • Wash the resin with the remaining cleavage cocktail and combine the filtrates.[9]

  • Concentrate the combined filtrates under reduced pressure to remove the DCM.

  • Add cold diethyl ether to the concentrated solution to precipitate the crude Fmoc-Leu-Ala-Pro-OH.[9]

  • Isolate the precipitated peptide by filtration or centrifugation.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

6. Purification and Characterization

The crude peptide can be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical methods like mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of Fmoc-Leu-Ala-Pro-OH.

StepReagent/SolventAmount (per 0.1 mmol scale)Reaction TimeTemperature
Resin Swelling 2-Chlorotrityl chloride resin300 mg--
Dichloromethane (DCM)5 mL≥ 30 minRoom Temp.
1st AA Attachment Fmoc-Pro-OH~0.12 mmol (1.2 eq.)30-120 minRoom Temp.
Diisopropylethylamine (DIEA)~0.48 mmol (4.8 eq.)
Dichloromethane (DCM)~3 mL
Capping DCM:MeOH:DIEA (17:2:1)~3 mL≥ 30 minRoom Temp.
Fmoc Deprotection 20% Piperidine in DMF2 x 5 mL5-10 min eachRoom Temp.
AA Coupling (x2) Fmoc-Ala-OH / Fmoc-Leu-OH0.3 mmol (3 eq.)1-2 hoursRoom Temp.
HBTU0.3 mmol (3 eq.)
HOBt0.3 mmol (3 eq.)
Diisopropylethylamine (DIEA)0.6 mmol (6 eq.)
N,N-Dimethylformamide (DMF)~3 mL
Cleavage Acetic Acid (AcOH)0.6 mL30-60 minRoom Temp.
Trifluoroethanol (TFE)0.6 mL
Dichloromethane (DCM)4.8 mL

Visualizations

The following diagram illustrates the workflow for the solid-phase synthesis of Fmoc-Leu-Ala-Pro-OH.

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Attach_Pro Attach Fmoc-Pro-OH (DIEA, DCM) Swell->Attach_Pro Resin_Pro Fmoc-Pro-Resin Attach_Pro->Resin_Pro Capping Cap Resin (DCM/MeOH/DIEA) Resin_Pro->Capping Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotect1 Resin_Pro_NH2 H-Pro-Resin Deprotect1->Resin_Pro_NH2 Couple_Ala Couple Fmoc-Ala-OH (HBTU/HOBt/DIEA) Resin_Pro_NH2->Couple_Ala Resin_Ala_Pro Fmoc-Ala-Pro-Resin Couple_Ala->Resin_Ala_Pro Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Resin_Ala_Pro->Deprotect2 Resin_Ala_Pro_NH2 H-Ala-Pro-Resin Deprotect2->Resin_Ala_Pro_NH2 Couple_Leu Couple Fmoc-Leu-OH (HBTU/HOBt/DIEA) Resin_Ala_Pro_NH2->Couple_Leu Resin_Leu_Ala_Pro Fmoc-Leu-Ala-Pro-Resin Couple_Leu->Resin_Leu_Ala_Pro Cleavage Cleavage from Resin (AcOH/TFE/DCM) Resin_Leu_Ala_Pro->Cleavage Final_Product Fmoc-Leu-Ala-Pro-OH Cleavage->Final_Product

Caption: Workflow for the solid-phase synthesis of Fmoc-Leu-Ala-Pro-OH.

References

Application Notes and Protocols for Leucyl-Alanyl-Proline ACE Inhibitor Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and other cardiovascular disorders. Food-derived bioactive peptides, including tripeptides like Leucyl-Alanyl-Proline (LAP), are of significant interest as potential natural ACE inhibitors due to their perceived safety and potential health benefits. These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the ACE inhibitory activity of the tripeptide Leucyl-Alanyl-Proline.

Principle of ACE Inhibition

The mechanism of ACE inhibition by peptide substrates involves competitive binding to the active site of the enzyme. Many potent inhibitory peptides feature hydrophobic amino acid residues at their C-terminus, with Proline being particularly favored. The N-terminal amino acid also plays a significant role in the peptide's affinity for ACE. Leucyl-Alanyl-Proline's structure suggests potential for ACE inhibitory activity based on these characteristics.

Quantitative Data on ACE Inhibitory Peptides

While specific quantitative data for Leucyl-Alanyl-Proline's IC50 value is not extensively reported in publicly available literature, its potential inhibitory activity can be inferred from studies on similar tripeptides. Research suggests that tripeptides in the LXP series (where X is an amino acid) are potent ACE inhibitors. For instance, Leucyl-Cysteinyl-Proline (LCP) has been identified as a potent ACE inhibitor. The following table summarizes the ACE inhibitory activity of relevant tripeptides and a common synthetic inhibitor, Captopril, for comparison.

InhibitorSequenceIC50 Value (μM)Notes
Leucyl-Cysteinyl-ProlineL-C-P8.25 ± 0.71A potent tripeptide inhibitor with a structure similar to LAP.[1]
Leucyl-Lysyl-ProlineL-K-PPotent inhibitorFrequently cited as a highly potent ACE inhibitory tripeptide.
Leucyl-Glycyl-ProlineL-G-PHigh activityAnother tripeptide with demonstrated ACE inhibitory properties.
Leucyl-Alanyl-Proline L-A-P Predicted Based on the activity of similar LXP tripeptides, LAP is predicted to have ACE inhibitory activity. Further empirical testing is required to determine its specific IC50 value.[1][2]
CaptoprilN/A0.023A well-characterized synthetic ACE inhibitor used as a positive control.

Signaling Pathway

The Renin-Angiotensin System (RAS) is a cascade that regulates blood pressure. ACE plays a central role in this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (cleavage) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Vasoconstriction AT1_Receptor->Aldosterone Renin Renin ACE ACE LAP Leucyl-Alanyl-Proline LAP->ACE Inhibition

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of Leucyl-Alanyl-Proline on ACE.

Experimental Protocols

Several in vitro methods can be employed to determine the ACE inhibitory activity of peptides. The most common assays are based on the hydrolysis of a synthetic substrate by ACE, followed by the quantification of the product.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This is a widely used method based on the cleavage of Hippuryl-Histidyl-Leucine (HHL) by ACE to release hippuric acid and His-Leu. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Leucyl-Alanyl-Proline (LAP)

  • Captopril (positive control)

  • Boric acid buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare Solutions:

    • Dissolve ACE in deionized water to a final concentration of 2 mU/mL.

    • Dissolve HHL in the boric acid buffer to a final concentration of 5 mM.

    • Prepare a stock solution of LAP in deionized water and create a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

    • Prepare a stock solution of Captopril in deionized water for use as a positive control.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 50 µL of the LAP solution (or Captopril or water for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate in a vacuum concentrator or under a stream of nitrogen.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the reaction with water instead of the inhibitor.

      • A_sample is the absorbance of the reaction with the LAP sample.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC-Based Assay

This method also uses HHL as a substrate but offers higher sensitivity and specificity by separating and quantifying the product (hippuric acid) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Same as the spectrophotometric assay.

  • HPLC system with a C18 column and UV detector.

  • Mobile phase: e.g., Acetonitrile/water with 0.1% Trifluoroacetic acid (TFA).

Procedure:

  • Enzymatic Reaction and Termination: Follow steps 1-3 of the spectrophotometric assay.

  • Sample Preparation for HPLC: After stopping the reaction with HCl, filter the aqueous layer through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 20 µL) of the sample onto the C18 column.

    • Elute the hippuric acid using an appropriate mobile phase gradient.

    • Detect the hippuric acid peak by monitoring the absorbance at 228 nm.

  • Quantification and Calculation:

    • Quantify the hippuric acid peak area.

    • Calculate the percentage of inhibition as described for the spectrophotometric assay, using the peak area instead of absorbance.

    • Determine the IC50 value from a dose-response curve.

Experimental Workflow

The general workflow for assessing the ACE inhibitory activity of Leucyl-Alanyl-Proline is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Buffers) Preincubation Pre-incubate ACE with LAP/Controls Reagents->Preincubation Sample Prepare LAP Samples (Serial Dilutions) Sample->Preincubation Control Prepare Controls (Positive & Negative) Control->Preincubation Reaction Initiate Reaction with HHL Substrate Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction (e.g., with HCl) Incubation->Termination Extraction Extract Hippuric Acid (if needed) Termination->Extraction Quantification Quantify Product (Spectrophotometry/HPLC) Termination->Quantification Direct (HPLC) Extraction->Quantification Calculation Calculate % Inhibition and IC50 Value Quantification->Calculation

Caption: General workflow for the in vitro ACE inhibitor assay of Leucyl-Alanyl-Proline.

Logical Relationships in the Assay

The core of the ACE inhibitor assay is a competitive enzymatic reaction. The logical relationship between the components determines the outcome.

Logical_Relationship cluster_reactants cluster_outcomes ACE ACE Enzyme Binding_Site Active Site ACE->Binding_Site HHL HHL (Substrate) HHL->Binding_Site Binds LAP LAP (Inhibitor) LAP->Binding_Site Competitively Binds Product Hippuric Acid (Product) No_Product No/Reduced Product Binding_Site->Product Catalyzes Conversion Binding_Site->No_Product Binding Blocked

Caption: Logical relationship of components in the competitive ACE inhibitor assay.

Conclusion

The tripeptide Leucyl-Alanyl-Proline is a promising candidate for a natural ACE inhibitor based on the established structure-activity relationships of similar peptides. The provided protocols offer robust and validated methods for determining its in vitro ACE inhibitory activity. Accurate determination of its IC50 value will be crucial for comparing its potency to other natural and synthetic inhibitors and for guiding further research into its potential as a functional food ingredient or a therapeutic agent for cardiovascular health.

References

Application Notes and Protocols for H-Leu-Ala-Pro-OH in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ala-Pro-OH is a tripeptide with the sequence Leucine-Alanine-Proline. This peptide has garnered interest in the field of hypertension research due to its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor. ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting ACE, this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby contributing to a reduction in blood pressure. These application notes provide an overview of the synthesis, mechanism of action, and detailed protocols for in vitro and in vivo evaluation of this compound for its antihypertensive properties.

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS). A common method involves the use of a 2-chlorotrityl chloride resin and Fmoc-protected amino acids. The synthesis scheme generally follows these steps:

  • Resin Loading: The C-terminal amino acid, Proline (H-Pro-2-ClTrt resin), is attached to the resin.

  • Deprotection: The Fmoc protecting group is removed from the Proline residue.

  • Coupling: The next amino acid, Fmoc-Ala-OH, is coupled to the deprotected Proline.

  • Deprotection: The Fmoc group is removed from the Alanine residue.

  • Coupling: The final amino acid, Fmoc-Leu-OH, is coupled to the deprotected Alanine.

  • Final Deprotection: The Fmoc group is removed from the Leucine residue.

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Table 1: Reagents and Conditions for this compound Synthesis

StepReagents and Conditions
Resin H-Pro-2-ClTrt resin
Amino Acids Fmoc-Ala-OH, Fmoc-Leu-OH
Coupling Reagents HOBT (Hydroxybenzotriazole), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), DIPEA (N,N-Diisopropylethylamine)
Cleavage Cocktail TFA / triisopropylsilane / H₂O (95:2.5:2.5)
Reaction Time 1.5 hours per coupling step
Temperature Room temperature

Mechanism of Action

The primary mechanism by which this compound is believed to exert its antihypertensive effect is through the inhibition of Angiotensin-Converting Enzyme (ACE).

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves the dipeptide His-Leu from angiotensin I to form the potent vasoconstrictor, angiotensin II. ACE also inactivates the vasodilator bradykinin. By inhibiting ACE, this compound leads to:

  • Decreased Angiotensin II levels: This results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1]

  • Increased Bradykinin levels: The accumulation of bradykinin promotes vasodilation through the release of nitric oxide (NO) and prostacyclin, further contributing to the blood pressure-lowering effect.[1]

The presence of a Proline residue at the C-terminus and a hydrophobic amino acid (Leucine) at the N-terminus is thought to be crucial for the ACE-inhibitory activity of many peptides.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments H_Leu_Ala_Pro_OH This compound H_Leu_Ala_Pro_OH->ACE Inhibits Vasodilation Vasodilation H_Leu_Ala_Pro_OH->Vasodilation Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Bradykinin Bradykinin Bradykinin->ACE Bradykinin->Vasodilation Blood_Pressure_Dec Decreased Blood Pressure Vasodilation->Blood_Pressure_Dec

ACE Inhibition by this compound
Potential Secondary Mechanisms

Beyond direct ACE inhibition, antihypertensive peptides can influence other signaling pathways involved in blood pressure regulation. While specific studies on this compound are limited, related peptides have been shown to:

  • Stimulate Nitric Oxide (NO) Production: By potentially increasing the expression or activity of endothelial nitric oxide synthase (eNOS), which leads to vasodilation.[2][3]

  • Modulate Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Angiotensin II is known to promote VSMC growth and migration, contributing to vascular remodeling in hypertension. ACE inhibitory peptides may counteract these effects.[4][5][6][7]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Nα-Hippuryl-His-Leu-OH (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • This compound

  • Borate buffer (pH 8.3)

  • Captopril (positive control)

  • 96-well microplate

  • Microplate reader

Procedure (using HHL substrate):

  • Prepare a stock solution of this compound in borate buffer.

  • Create a series of dilutions of the peptide in the buffer.

  • In a 96-well plate, add 20 µL of each peptide dilution.

  • Add 20 µL of ACE solution (100 mU/mL) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 200 µL of HHL solution (5 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • The amount of hippuric acid released is determined by measuring the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition for each peptide concentration.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Comparative IC₅₀ Values of Tripeptides

PeptideIC₅₀ (µM)Reference
Leu-Gly-Pro 0.72[8]
Gly-Leu-Pro 1.62[8]
Gly-Pro-Leu 2.65[8]
Leu-Cys-Pro (LCP) 8.25[9][10]
Ala-Lys-Pro (AKP) 719.90[9][10]

Note: The IC₅₀ value for this compound needs to be experimentally determined. The values in the table are for structurally similar peptides and provide a reference range.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Peptide_Dilutions Create Serial Dilutions Peptide_Stock->Peptide_Dilutions Add_Peptide Add Peptide Dilutions to Plate Add_ACE Add ACE and Incubate Add_Peptide->Add_ACE Add_Substrate Add Substrate (HHL) and Incubate Add_ACE->Add_Substrate Stop_Reaction Stop Reaction with HCl Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 228 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

In Vitro ACE Inhibition Assay Workflow
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a general procedure for evaluating the antihypertensive effect of this compound in a widely used animal model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), 16-18 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles

  • Tail-cuff blood pressure measurement system

  • Animal restrainers

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions and tail-cuff measurement procedure for at least one week.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of all rats for 3 consecutive days.

  • Grouping: Randomly divide the SHRs into a control group and one or more treatment groups (e.g., low dose and high dose of this compound).

  • Administration: Administer this compound (dissolved in the vehicle) or the vehicle alone to the respective groups via oral gavage. The dosage should be determined based on preliminary studies, but typical doses for antihypertensive peptides range from 10 to 100 mg/kg body weight.[11]

  • Blood Pressure Measurement: Measure SBP and DBP at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours) to assess the acute effect. For chronic studies, administer the peptide daily for several weeks and measure blood pressure at regular intervals.[3][11]

  • Data Analysis: Analyze the changes in blood pressure compared to the baseline and the control group using appropriate statistical methods.

Table 3: Example of In Vivo Antihypertensive Effects of Tripeptides in SHRs

PeptideDose (mg/kg BW)RouteMax SBP Reduction (mmHg)Time to Max Effect (hours)Reference
IRW 15Oral~40-[2][3]
NCW 80Oral48.08 ± 3.843 weeks (chronic)[11]
Ala-His-Leu-Leu 5Oral22.18 weeks (chronic)[12]

Note: These data are for other peptides and serve as an example. The specific antihypertensive effect of this compound needs to be determined experimentally.

In_Vivo_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Acclimatize SHRs and WKYs Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize into Control and Treatment Groups Baseline_BP->Grouping Administration Oral Administration of this compound or Vehicle Grouping->Administration BP_Measurement Measure Blood Pressure at Timed Intervals Administration->BP_Measurement Data_Analysis Analyze Blood Pressure Changes BP_Measurement->Data_Analysis Tissue_Collection Optional: Collect Tissues for Mechanistic Studies Data_Analysis->Tissue_Collection

In Vivo Antihypertensive Study Workflow

Conclusion

This compound is a promising tripeptide for hypertension research due to its potential as an ACE inhibitor. The provided application notes and protocols offer a framework for its synthesis and evaluation. While its primary mechanism is likely through ACE inhibition, further studies are warranted to explore its effects on other cardiovascular signaling pathways. The successful application of these protocols will contribute to a better understanding of the therapeutic potential of this compound in the management of hypertension.

References

Application Notes and Protocols for H-Leu-Ala-Pro-OH as a Competitive Inhibitor of Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Leu-Ala-Pro-OH has been identified as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS). The inhibition of ACE is a cornerstone of therapy for hypertension and other cardiovascular disorders. These application notes provide detailed protocols and data for the utilization of this compound in research and drug development settings, focusing on its mechanism of action and experimental application.

Mechanism of Action

This compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE; also known as peptidyl-dipeptidase A). ACE is a zinc-dependent metalloproteinase that cleaves the C-terminal dipeptide from angiotensin I to produce the potent vasoconstrictor angiotensin II. By competitively binding to the active site of ACE, this compound prevents the binding of the natural substrate, angiotensin I, thereby inhibiting the production of angiotensin II and leading to a reduction in blood pressure. The presence of a proline residue at the C-terminus is a common feature of many potent ACE inhibitors, and the combination of alanine at the penultimate position appears to enhance the inhibitory activity of this tripeptide.

Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The inhibition of ACE by this compound directly interferes with this pathway.

RAS_Pathway cluster_kidney Kidney cluster_lung Lung Capillaries Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Renin Renin ACE ACE Inhibitor This compound Inhibitor->ACE Competitive Inhibition

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE.

Data Presentation

Peptide SequenceIC50 (µM)Source Organism/MethodReference
Leu-Gly-Pro0.72Synthetic[1]
Gly-Leu-Pro1.62Synthetic[1]
Gly-Pro-Leu2.65Alaskan Pollack Skin[1]
Pro-Leu-Gly4.74Synthetic[1]
Leu-Pro-Gly5.73Synthetic[1]
Pro-Gly-Leu13.93Synthetic[1]
Ile-Leu-Lys-Pro355Duck Egg White[2]

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a method for determining the ACE inhibitory activity of this compound using a fluorometric assay.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • This compound (or other test inhibitors)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Protocol:

    • Add 20 µL of the this compound dilution (or buffer for control) to the wells of the microplate.

    • Add 20 µL of the ACE solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing ACE inhibitors.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Setup (Addition of reagents to microplate) A->B C Incubation (Pre-incubation of enzyme and inhibitor) B->C D Reaction Initiation (Addition of substrate) C->D E Data Acquisition (Kinetic measurement of fluorescence) D->E F Data Analysis (Calculation of % inhibition and IC50) E->F G Kinetic Studies (Lineweaver-Burk Plot for mechanism) F->G

Caption: General experimental workflow for ACE inhibitor screening and characterization.

Conclusion

This compound serves as a valuable research tool for studying the inhibition of Angiotensin-Converting Enzyme and the broader Renin-Angiotensin System. The provided protocols and comparative data facilitate its application in enzyme kinetics, inhibitor screening, and as a lead compound for the development of novel antihypertensive agents. Researchers should note that the potency of peptide inhibitors can be influenced by the specific assay conditions and the source of the enzyme.

References

Leucyl-Alanyl-Proline in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant gap in the current understanding of the tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) and its potential applications in functional food development. At present, there is no specific research detailing its biological activities, including antioxidant or anti-inflammatory effects, bioavailability, or its impact on cellular signaling pathways.

While direct data on Leucyl-Alanyl-Proline is unavailable, analysis of its constituent dipeptides, L-Alanyl-L-proline and Leucyl-proline, along with the foundational amino acid L-proline, offers insights into its potential functional properties. This document summarizes the existing knowledge on these related compounds to provide a basis for future research into the novel tripeptide, Leucyl-Alanyl-Proline.

Potential Functional Properties Based on Constituent Dipeptides

L-Alanyl-L-proline

The dipeptide L-Alanyl-L-proline is recognized for its role in protein synthesis and has been noted for potential biological activities such as antioxidant properties and involvement in cellular signaling.[1] Its unique structure, conferred by the proline residue, can influence the stability and function of peptides.[1]

Leucyl-proline

Leucyl-proline is a dipeptide that has been identified as a secondary metabolite.[2] While its specific functional roles are not extensively detailed in the context of functional foods, its presence in biological systems suggests a role in metabolic processes.

The Role of L-Proline in Biological Systems

L-proline, a core component of the tripeptide, is a multifaceted amino acid with extensive research documenting its diverse biological roles. Understanding these functions is crucial for postulating the potential activities of proline-containing peptides like Leucyl-Alanyl-Proline.

Antioxidant and Anti-inflammatory Properties

Proline has been reported to exhibit anti-inflammatory effects. Studies have shown that L-proline can counteract the effects of inflammation and oxidative stress induced by lipopolysaccharides (LPS) in the brain.[3][4] It plays a role in mitigating oxidative damage by enhancing antioxidant defense systems.[5] Proline's ability to prevent protein oxidation and reduce lipid peroxidation contributes to its protective effects.[5]

Cellular Signaling and Metabolism

Proline is a modulator of various cell signaling pathways.[6] It is involved in stress-related signal transduction and can influence cellular bioenergetics.[7][8] Proline metabolism is complex and has significant roles in stress protection and energy production.[8]

Future Directions for Research on Leucyl-Alanyl-Proline

The absence of data on Leucyl-Alanyl-Proline presents a novel opportunity for research in the field of functional foods and nutraceuticals. Future investigations should focus on:

  • Synthesis and Characterization: Chemical synthesis and purification of Leucyl-Alanyl-Proline to enable biological testing.

  • In Vitro Bioactivity Screening:

    • Antioxidant Activity: Utilizing assays such as DPPH, ABTS, and ORAC to determine its radical scavenging capabilities.

    • Anti-inflammatory Activity: Assessing its ability to inhibit pro-inflammatory markers (e.g., nitric oxide, cytokines) in cell models like LPS-stimulated macrophages.

  • Bioavailability and Stability: Investigating its stability during digestion and its potential for absorption in intestinal cell models.

  • Mechanism of Action: Elucidating the cellular and molecular signaling pathways modulated by the tripeptide.

Experimental Protocols (Hypothetical)

Given the lack of specific data for Leucyl-Alanyl-Proline, the following are hypothetical, generalized protocols for assessing the potential bioactivities of a novel peptide, based on common methodologies in the field.

Protocol 1: Assessment of In Vitro Antioxidant Activity

Objective: To determine the free radical scavenging capacity of Leucyl-Alanyl-Proline.

Methodology: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Leucyl-Alanyl-Proline in a suitable solvent (e.g., deionized water).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the peptide solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals).

Protocol 2: Evaluation of Anti-inflammatory Effects in Macrophage Cell Culture

Objective: To investigate the effect of Leucyl-Alanyl-Proline on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology: Nitric Oxide Assay (Griess Test)

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of Leucyl-Alanyl-Proline for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Assess the statistical significance of the reduction in NO production by the peptide.

Data Presentation (Hypothetical)

Should data become available, it could be presented in the following tabular format for clarity and comparison.

Table 1: Antioxidant Activity of Leucyl-Alanyl-Proline

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)ORAC Value (µmol TE/g)
Leucyl-Alanyl-ProlineData not availableData not availableData not available
Ascorbic Acid (Control)Example ValueExample ValueNot Applicable
Trolox (Control)Example ValueExample ValueExample Value

Table 2: Effect of Leucyl-Alanyl-Proline on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitric Oxide Production (% of LPS Control)Cell Viability (%)
Control-Example Value100
LPS (1 µg/mL)-100Example Value
Leucyl-Alanyl-Proline + LPS10Data not availableData not available
Leucyl-Alanyl-Proline + LPS50Data not availableData not available
Leucyl-Alanyl-Proline + LPS100Data not availableData not available

Signaling Pathway and Workflow Diagrams

As there is no experimental data on the signaling pathways affected by Leucyl-Alanyl-Proline, a diagram cannot be generated at this time. However, a hypothetical experimental workflow for screening its bioactivity is presented below.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Bioactivity Screening cluster_cell_based Cell-Based Assays synthesis Synthesis of Leucyl-Alanyl-Proline purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec, NMR) purification->characterization antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) characterization->anti_inflammatory bioavailability Bioavailability Studies (Caco-2 cell model) characterization->bioavailability mechanism Mechanism of Action (Signaling Pathway Analysis) anti_inflammatory->mechanism

Caption: Hypothetical workflow for the investigation of Leucyl-Alanyl-Proline's functional properties.

References

Application Notes and Protocols for H-Leu-Ala-Pro-OH Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ala-Pro-OH is a tripeptide with potential biological activities relevant to therapeutic research. Its structure, containing a C-terminal proline residue preceded by alanine, suggests it may interact with enzymes such as Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. Additionally, peptides containing hydrophobic amino acids like leucine and alanine have been associated with angiotensin-converting enzyme (ACE) inhibition and antioxidant activities.

These application notes provide detailed protocols for cell-based assays to investigate the inhibitory effects of this compound on DPP-IV, a primary potential target. The provided methodologies are designed to be adaptable for screening and characterizing the bioactivity of this and similar peptide compounds.

Potential Signaling Pathway Involvement

This compound is hypothesized to act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides. A key physiological role of DPP-IV is the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.

DPP_IV_Signaling_Pathway cluster_0 Pancreas cluster_1 Intestine cluster_2 Target Cell Insulin Release Insulin Release Glucagon Release Glucagon Release GLP-1 / GIP (Active) GLP-1 / GIP (Active) GLP-1 / GIP (Active)->Insulin Release Stimulates GLP-1 / GIP (Active)->Glucagon Release Inhibits DPP-IV DPP-IV DPP-IV->GLP-1 / GIP (Active) Inactivates This compound This compound This compound->DPP-IV Inhibits

Caption: DPP-IV inhibition pathway by this compound.

Experimental Protocols

Primary Recommended Assay: Cell-Based DPP-IV Inhibition Assay

This protocol describes a fluorometric method to assess the potential of this compound to inhibit DPP-IV activity in a cellular context. Human intestinal Caco-2 cells, which endogenously express DPP-IV, are a suitable model.[1]

Experimental Workflow

DPP_IV_Assay_Workflow A 1. Seed Caco-2 cells in a 96-well plate B 2. Incubate for 24-48 hours to allow cell adherence A->B C 3. Wash cells with Assay Buffer B->C D 4. Add varying concentrations of this compound C->D E 5. Include Positive Control (e.g., Sitagliptin) and Vehicle Control D->E F 6. Pre-incubate for 30 minutes at 37°C E->F G 7. Add fluorogenic DPP-IV substrate (Gly-Pro-AMC) F->G H 8. Incubate for 30-60 minutes at 37°C G->H I 9. Measure fluorescence (Ex/Em = 360/460 nm) H->I J 10. Calculate % inhibition and IC50 value I->J

Caption: Workflow for the cell-based DPP-IV inhibition assay.

Materials and Reagents

  • Cell Line: Caco-2 cells (ATCC® HTB-37™)

  • Peptide: this compound (lyophilized powder)

  • Positive Control: Sitagliptin or other known DPP-IV inhibitor

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DPP-IV Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[2][3]

  • Equipment: 96-well black, clear-bottom cell culture plates, fluorescence microplate reader, standard cell culture equipment.

Procedure

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24-48 hours to allow for cell adherence and monolayer formation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the peptide in Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare dilutions of the positive control (e.g., Sitagliptin) in a similar manner.

  • Assay Protocol:

    • Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of the diluted this compound, positive control, or vehicle control (Assay Buffer with the same concentration of solvent as the test compounds) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Prepare the DPP-IV substrate solution (Gly-Pro-AMC) in Assay Buffer according to the manufacturer's recommendations (a typical final concentration is 100 µM).

    • Add 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]

Data Analysis

  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells with cells and substrate but no inhibitor) from all readings.

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition of DPP-IV activity.

Quantitative Data Summary (Hypothetical)

CompoundTargetCell LineIC50 (µM)
This compoundDPP-IVCaco-2To be determined
Sitagliptin (Control)DPP-IVCaco-2~0.02 µM

Note: The IC50 for Sitagliptin is an approximate literature value and should be determined experimentally as a positive control.

Secondary and Complementary Assays

While the primary focus is on DPP-IV inhibition, the following assays can be considered to explore other potential activities of this compound.

Cell-Based ACE Inhibition Assay
  • Principle: Similar to the DPP-IV assay, this would involve using a cell line that expresses ACE (e.g., Caco-2 or endothelial cells) and a fluorogenic ACE substrate.[1]

  • Brief Protocol:

    • Culture ACE-expressing cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound.

    • Add a fluorogenic ACE substrate.

    • Measure the fluorescence to determine the level of inhibition.

  • Relevance: To investigate the potential anti-hypertensive properties of the peptide.

Cell-Based Antioxidant Assay (e.g., DCFDA Assay)
  • Principle: Measures the ability of the peptide to reduce intracellular reactive oxygen species (ROS) induced by an oxidative stressor.

  • Brief Protocol:

    • Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

    • Induce oxidative stress (e.g., with H2O2).

    • Treat cells with this compound.

    • Measure the reduction in fluorescence, indicating antioxidant activity.

  • Relevance: To explore the peptide's potential to mitigate oxidative stress, a factor in various disease pathologies.[4]

Conclusion

The provided protocols offer a robust framework for the cell-based evaluation of this compound, with a primary focus on its potential as a DPP-IV inhibitor. The detailed methodology for the DPP-IV inhibition assay using Caco-2 cells provides a direct path to characterizing the bioactivity of this tripeptide. Further investigation into its effects on ACE and its antioxidant potential can provide a more comprehensive understanding of its therapeutic promise.

References

Application Notes and Protocols for the Quantification of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ala-Pro-OH is a tripeptide with potential applications in various fields of biomedical research and drug development. Accurate and precise quantification of this peptide is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro samples.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol, HPLC grade

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dilute the formulation with ultrapure water to a theoretical concentration within the calibration range.

    • In-Vitro Samples: Depending on the matrix, a protein precipitation step may be necessary. Add 3 volumes of cold methanol to 1 volume of the sample, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ultrapure water.

4. HPLC Conditions

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 50
    22 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 214 nm

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[1]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., H-Leu(¹³C₆,¹⁵N)-Ala-Pro-OH

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 100 µL of plasma sample, add the internal standard to a final concentration of 50 ng/mL.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the peptide with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in ultrapure water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 2
    5 60
    6 95
    7 95
    7.1 2

    | 9 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 314.2 70.1 (Pro immonium ion) 20
      This compound 314.2 114.1 (Ala-Pro fragment) 15

      | SIL-IS | 321.2 | 70.1 | 20 |

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of this compound in the samples using the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 8%
Matrix Effect90 - 110%

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Matrix or Pharmaceutical Formulation Dilution Dilution Sample->Dilution For HPLC SPE Solid-Phase Extraction Sample->SPE For LC-MS/MS HPLC HPLC-UV Analysis Dilution->HPLC Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

fragmentation_pathway cluster_fragments Major MS/MS Fragments Precursor This compound [M+H]⁺ m/z 314.2 Pro_Immonium Proline Immonium Ion [Pro]⁺ m/z 70.1 Precursor->Pro_Immonium CID Ala_Pro Ala-Pro Fragment [y2]⁺ m/z 114.1 Precursor->Ala_Pro CID

Caption: Proposed MS/MS fragmentation of this compound.

References

Application Note: Quantitative Analysis of Leucyl-Alanyl-Proline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-Alanyl-Proline (Leu-Ala-Pro) is a tripeptide of interest in various fields of biomedical research due to the unique structural and functional properties conferred by its constituent amino acids. Proline, with its distinctive cyclic structure, plays a critical role in protein folding and stability. Peptides containing proline are known to have significant biological activities, including roles in signaling pathways that govern cell growth, proliferation, and stress responses. The accurate and sensitive quantification of Leucyl-Alanyl-Proline in biological matrices is therefore essential for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action.

This application note provides a detailed protocol for the quantitative analysis of Leucyl-Alanyl-Proline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, LC separation, and MS/MS detection parameters. Additionally, predicted fragmentation patterns and Multiple Reaction Monitoring (MRM) transitions are provided to facilitate method development.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is designed to extract Leucyl-Alanyl-Proline from a biological matrix such as plasma or serum, removing larger molecules like proteins that can interfere with the analysis.

Materials:

  • Biological matrix (e.g., plasma, serum) containing Leucyl-Alanyl-Proline

  • Internal Standard (IS) solution (e.g., stable isotope-labeled Leucyl-Alanyl-Proline)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Elute the peptide with 500 µL of 5% ammonium hydroxide in 80% methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.02
1.02
5.050
5.595
6.595
6.62
8.02
Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Predicted Fragmentation and MRM Transitions

The fragmentation of Leucyl-Alanyl-Proline in the gas phase is predictable, with the most labile bond being the peptide bond N-terminal to the proline residue. This is a well-documented phenomenon for proline-containing peptides. The primary fragmentation will result in the formation of a prominent y-ion (y₂-ion, Ala-Pro) and a corresponding b-ion (b₂-ion, Leu-Ala). Further fragmentation of the y₂-ion can lead to the formation of the proline immonium ion.

Table 1: Predicted Quantitative Data for Leucyl-Alanyl-Proline Analysis

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Predicted Transition Type
Leucyl-Alanyl-Proline314.2187.1y₂ (Ala-Pro)
Leucyl-Alanyl-Proline314.270.1Proline immonium ion
Leucyl-Alanyl-Proline314.2128.1b₂ (Leu-Ala)

Note: These are predicted transitions. Optimal transitions and collision energies should be determined experimentally by infusing a standard solution of Leucyl-Alanyl-Proline into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Experimental workflow for the analysis of Leucyl-Alanyl-Proline.

Proline Metabolism and mTOR Signaling Pathway

Leucyl-Alanyl-Proline can serve as a source of proline following cellular uptake and hydrolysis. Proline metabolism is intricately linked to cellular signaling pathways, notably the mTOR (mammalian Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

proline_mTOR_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LAP Leucyl-Alanyl-Proline Proline Proline LAP->Proline Hydrolysis Glutamate Glutamate Proline->Glutamate Proline Dehydrogenase (PRODH) mTORC1 mTORC1 Proline->mTORC1 Activates alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis S6K1->ProteinSynth fourEBP1->ProteinSynth Inhibits

Influence of Proline metabolism on the mTOR signaling pathway.

Application Note: Structural Characterization of the Tripeptide H-Leu-Ala-Pro-OH using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide to the structural elucidation of the tripeptide H-Leu-Ala-Pro-OH using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, and the acquisition and analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra are presented. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a foundational methodology for the characterization of similar short peptides. The presented data, including predicted chemical shifts and coupling constants, are summarized in structured tables for clarity and ease of comparison.

Introduction

The tripeptide this compound is a short peptide composed of Leucine, Alanine, and Proline residues. Understanding its three-dimensional structure is crucial for comprehending its biological function and potential applications in drug discovery. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution.[1] This note outlines the application of various NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC, for the complete resonance assignment and structural analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[2]

  • Purity: The peptide sample should have a purity of >95% to avoid interference from impurities in the NMR spectra.[2][3]

  • Concentration: For peptide samples, a concentration range of 1-5 mM is recommended to achieve a good signal-to-noise ratio.[2][4][5]

  • Solvent: Deuterated solvents are used to minimize solvent signals in the ¹H NMR spectrum.[2] For this protocol, Deuterium Oxide (D₂O) is recommended. A small percentage of D₂O (typically 5-10%) is also necessary for the spectrometer's field-frequency lock.[6]

  • pH: The pH of the sample should be adjusted as it can influence chemical shifts.[2] A pH range of 4-6 is generally suitable for peptides to minimize the exchange of amide protons with the solvent.

  • Procedure:

    • Weigh an appropriate amount of this compound to achieve the desired concentration in the final sample volume (typically 500-600 µL).

    • Dissolve the peptide in the chosen deuterated solvent (e.g., 90% H₂O / 10% D₂O or 99.9% D₂O).

    • Adjust the pH using dilute DCl or NaOD.

    • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H NMR: This experiment provides an overview of all proton signals in the molecule.

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 1D ¹³C NMR: This experiment provides information about the carbon backbone and side chains.

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7]

    • Pulse Program: Standard COSY or DQF-COSY for higher resolution.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific amino acid residue.[7]

    • Pulse Program: Standard TOCSY with a mixing time of 60-80 ms.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms.[7]

    • Pulse Program: Standard HSQC with sensitivity enhancement.

    • Spectral Width: 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 128-256 in F1.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations (2-3 bonds) between protons and carbons, which is crucial for sequencing the peptide and assigning quaternary carbons.[7]

    • Pulse Program: Standard HMBC.

    • Spectral Width: 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256-512 in F1.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These values are based on typical chemical shifts for the individual amino acid residues in a peptide chain and may vary depending on the experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O

Amino AcidOther
Leucine (Leu) ~4.2~1.7~1.6~0.9 (δ1, δ2)
Alanine (Ala) ~4.3~1.4
Proline (Pro) ~4.4~2.0, ~2.3~2.0, ~2.1~3.6, ~3.7

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

Amino AcidC=OOther
Leucine (Leu) ~55~42~26~23 (δ1, δ2)~177
Alanine (Ala) ~52~19~178
Proline (Pro) ~63~32~27~48~176

Data Analysis and Interpretation Workflow

The systematic analysis of the acquired NMR spectra is essential for the complete assignment of all proton and carbon signals. The following workflow is recommended:

  • Identify Amino Acid Spin Systems: Use the TOCSY spectrum to identify the complete set of proton signals belonging to each amino acid residue. Leucine will show correlations from Hα to the Hβ, Hγ, and Hδ protons. Alanine will have a characteristic Hα-Hβ correlation. Proline will exhibit a distinct spin system with correlations between Hα, Hβ, Hγ, and Hδ.

  • Assign ¹H and ¹³C Signals: Use the HSQC spectrum to correlate the assigned protons to their directly attached carbons. This will allow for the assignment of the Cα, Cβ, Cγ, and Cδ signals for each residue.

  • Sequence the Peptide: Use the HMBC spectrum to identify long-range correlations between residues. Key correlations for sequencing include those between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue.

  • Confirm Assignments: Cross-reference all assignments between the different spectra to ensure consistency.

Visualization of Experimental Workflow

The logical flow of the NMR experiments and data analysis for the structural elucidation of this compound is depicted in the following diagram.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_experiments NMR Experiments cluster_analysis Data Analysis and Interpretation Peptide This compound (>95% Purity) Solvent D₂O or 90% H₂O / 10% D₂O Peptide->Solvent NMR_Tube NMR Sample (1-5 mM) Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1 1D ¹H NMR_Spectrometer->H1 C13 1D ¹³C NMR_Spectrometer->C13 COSY 2D COSY NMR_Spectrometer->COSY TOCSY 2D TOCSY NMR_Spectrometer->TOCSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Spin_System Identify Spin Systems (TOCSY) TOCSY->Spin_System Assign_HC Assign ¹H and ¹³C (HSQC) HSQC->Assign_HC Sequence Sequence Peptide (HMBC) HMBC->Sequence Spin_System->Assign_HC Assign_HC->Sequence Structure Structural Characterization Sequence->Structure

Caption: Experimental workflow for the NMR analysis of this compound.

Conclusion

This application note provides a detailed and systematic approach for the structural characterization of the tripeptide this compound using a suite of 1D and 2D NMR experiments. The outlined protocols for sample preparation, data acquisition, and analysis serve as a robust framework for researchers engaged in peptide and protein chemistry. The successful application of these methods will yield a comprehensive understanding of the peptide's structure in solution, which is fundamental for its further development and application.

References

Application Notes and Protocols for Developing Enzyme Inhibitors with a Leu-Ala-Pro Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leu-Ala-Pro (Leucine-Alanine-Proline) tripeptide sequence represents a promising scaffold for the development of potent and selective enzyme inhibitors. This tripeptide motif is found in naturally occurring bioactive peptides and has been identified as a key recognition element for various proteases and peptidases. Notably, peptides containing similar sequences, such as Ile-Pro-Pro and Val-Pro-Pro, have demonstrated significant inhibitory activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] This suggests that the Leu-Ala-Pro scaffold can serve as a valuable starting point for designing novel therapeutics for cardiovascular and other diseases.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of Leu-Ala-Pro-based inhibitors. We offer detailed protocols for the synthesis of a model Leu-Ala-Pro tripeptide, methods for evaluating its inhibitory activity against ACE, and an overview of the relevant signaling pathway.

Target Enzyme: Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[3][4] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. Consequently, ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.

The Leu-Ala-Pro scaffold is a promising candidate for the development of novel ACE inhibitors due to the established activity of structurally similar tripeptides.

Quantitative Data: ACE Inhibitory Activity of Related Tripeptides

TripeptideTarget EnzymeIC50 Value (µM)Reference
Ile-Pro-ProACE5[1][5]
Val-Pro-ProACE9[2]
Leu-Leu-ProACE96.64 ± 2.93[6]
Leu-Lys-ProACELower than Losartan[7]
Ile-Leu-Lys-ProACE355[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Leu-Ala-Pro-OH

This protocol outlines the manual solid-phase synthesis of the tripeptide this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][9][10]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Pro-OH

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Loading of the First Amino Acid (Proline):

    • Place 2-chlorotrityl chloride resin in the synthesis vessel.

    • Swell the resin in DMF for 1 hour.

    • Dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Alanine):

    • Dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling for the Third Amino Acid (Leucine):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple Fmoc-Leu-OH using the same procedure as in step 3.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminal Leucine by following the deprotection procedure in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro ACE inhibitory activity of the synthesized Leu-Ala-Pro tripeptide.[9][11]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate: o-Abz-Gly-p-Phe(NO₂)-Pro

  • HEPES buffer (50 mM, pH 8.0, containing 100 mM NaCl and 10 µM ZnCl₂)

  • Synthesized Leu-Ala-Pro tripeptide

  • Captopril (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Leu-Ala-Pro tripeptide in HEPES buffer.

    • Prepare a series of dilutions of the tripeptide to determine the IC50 value.

    • Prepare a stock solution of Captopril as a positive control.

    • Prepare the ACE enzyme solution in HEPES buffer.

    • Prepare the fluorogenic substrate solution in HEPES buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • 20 µL of HEPES buffer (for blank) or 20 µL of the tripeptide solution at different concentrations (or Captopril).

      • 20 µL of the ACE enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 20 minutes using the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units/minute) for each concentration of the inhibitor.

    • Determine the percentage of ACE inhibition for each concentration using the following formula:

      • % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Visualization of Key Pathways and Workflows

Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System (RAS) and the central role of ACE in the production of angiotensin II, a potent vasoconstrictor.[3][4][12] Inhibition of ACE by compounds such as those based on the Leu-Ala-Pro scaffold can block this pathway, leading to a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Leu_Ala_Pro Leu-Ala-Pro Inhibitor Leu_Ala_Pro->ACE

Caption: The Renin-Angiotensin System and the inhibitory action of Leu-Ala-Pro.

Experimental Workflow for Inhibitor Development

The following diagram outlines the key steps in the development and evaluation of enzyme inhibitors based on the Leu-Ala-Pro scaffold.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation and Swelling AA_Coupling Stepwise Amino Acid Coupling (Pro, Ala, Leu) Resin_Prep->AA_Coupling Cleavage Cleavage from Resin and Deprotection AA_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization ACE_Assay In Vitro ACE Inhibition Assay Characterization->ACE_Assay IC50 IC50 Determination ACE_Assay->IC50 SAR Structure-Activity Relationship Studies IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and evaluation of Leu-Ala-Pro based inhibitors.

Conclusion

The Leu-Ala-Pro scaffold presents a compelling starting point for the design of novel enzyme inhibitors, particularly for Angiotensin-Converting Enzyme. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize Leu-Ala-Pro-based compounds. Further investigation into the structure-activity relationship of a library of Leu-Ala-Pro analogs will be crucial for the development of potent and selective drug candidates.

References

Application Notes and Protocols: H-Leu-Ala-Pro-OH as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the tripeptide H-Leu-Ala-Pro-OH as a substrate for peptidases, with a focus on Prolyl Oligopeptidase (POP) and Angiotensin-Converting Enzyme (ACE). This document includes detailed experimental protocols for assessing enzyme activity and summarizing the potential roles of these enzymes in cellular signaling.

Introduction

This compound is a tripeptide that contains a proline residue, making it a potential substrate for post-proline cleaving enzymes. Its simple structure allows for straightforward analysis of cleavage products by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This makes it a valuable tool for characterizing the activity of specific peptidases, screening for inhibitors, and studying enzyme kinetics. Two key peptidases that may interact with this substrate are Prolyl Oligopeptidase and Angiotensin-Converting Enzyme.

Prolyl Oligopeptidase (POP) , also known as prolyl endopeptidase, is a serine protease that cleaves peptides on the carboxyl side of an internal proline residue. POP is implicated in the metabolism of neuropeptides and peptide hormones, and its dysregulation has been linked to neurological and psychiatric disorders.[1][2][3]

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[1][2][4] It is a dipeptidyl carboxypeptidase that primarily cleaves the dipeptide His-Leu from angiotensin I to produce the potent vasoconstrictor angiotensin II. Peptides with a C-terminal proline are known to act as inhibitors of ACE.

Enzymatic Cleavage of this compound

The primary cleavage site for prolyl oligopeptidase on this compound is expected to be at the C-terminal side of the proline residue.

Substrate This compound Enzyme Prolyl Oligopeptidase Substrate->Enzyme Binds to active site Product1 H-Leu-Ala-OH Enzyme->Product1 Releases Product2 Pro Enzyme->Product2 Releases cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Assay Buffer and Substrate Solution B Pre-incubate at Optimal Temperature A->B C Initiate with POP B->C D Incubate for Defined Time C->D E Terminate with Quenching Solution D->E F Centrifuge Sample E->F G Inject Supernatant onto HPLC F->G H Quantify Product and Calculate Kinetics G->H POP Prolyl Oligopeptidase (POP) ERK ERK POP->ERK Activates SF1 SF1 ERK->SF1 Upregulates Expression Steroidogenic_Enzymes CYP11A1, 3β-HSD, StAR SF1->Steroidogenic_Enzymes Increases Expression Progesterone Progesterone Secretion Steroidogenic_Enzymes->Progesterone Catalyzes Production Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage by ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone Leads to

References

Applications of Proline-Rich Tripeptides in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proline-rich tripeptides are a class of small bioactive molecules with diverse and significant applications in biomedical research and drug development. Their unique structural properties, conferred by the presence of proline residues, allow them to participate in specific molecular interactions, modulating various physiological and pathological processes. This document provides an overview of their key applications, supported by quantitative data and detailed experimental protocols.

Antihypertensive Research: Angiotensin-Converting Enzyme (ACE) Inhibition

Proline-containing tripeptides, notably Isoleucine-Proline-Proline (IPP), Leucine-Lysine-Proline (LKP), and Valine-Proline-Proline (VPP), have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] Their ability to block ACE prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, making them attractive candidates for the development of antihypertensive nutraceuticals and pharmaceuticals.

Quantitative Data: ACE Inhibitory Activity of Proline-Rich Tripeptides
TripeptideSequenceIC50 (µM)Source
Captopril (Control)-0.006 ± 0.002[1]
Leucine-Lysine-ProlineLKP0.36 ± 0.01[1]
Isoleucine-Proline-ProlineIPP3.1 ± 0.6[1]
Methionine-Proline-AlanineMPA8.6[2]
Valine-Proline-ProlineVPP354.3 ± 29.8 (µg/L)
Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is adapted from established methods for determining the ACE inhibitory activity of peptides.[1][3]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

  • Test tripeptides (e.g., IPP, LKP) and a positive control (e.g., Captopril)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Microcentrifuge tubes

  • Water bath at 37°C

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 1 U/mL) in deionized water.

    • Prepare a 5 mM solution of HHL in borate buffer.

    • Prepare serial dilutions of the test tripeptides and Captopril in borate buffer to determine IC50 values.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 25 µL of the tripeptide solution (or buffer for control).

    • Add 10 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.[1]

    • To initiate the reaction, add 100 µL of the HHL substrate solution.[1]

    • Incubate the mixture for 60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate in a vacuum concentrator or by heating at 95°C.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with buffer instead of inhibitor) and A_sample is the absorbance in the presence of the tripeptide.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tripeptide concentration.

Neuroprotection and Neuroregeneration Research

The tripeptide Pro-Gly-Pro (PGP) has emerged as a significant molecule in neuroscience research. It is a metabolic product of the nootropic drug Semax and is known to exhibit neuroprotective and neuroregenerative properties.[4][5] PGP has been shown to reduce neuronal damage after mechanical injury, limit astrogliosis, and promote neuronal regeneration.[5][6]

Quantitative Data: Neuroprotective Effects of Pro-Gly-Pro (PGP)
ParameterTreatmentConcentrationEffectReference
Neuronal SurvivalPGP100 µMPrevents acute increase in intracellular Ca2+ and mitochondrial potential drop after mechanical injury.[5][7]
Delayed Neuronal DeathPGP30 µMReduces delayed glutamate-induced disturbances in calcium homeostasis and cell death.[5][7]
Neurotrophin Gene ExpressionPGP37.5 µg/kg (i.p. in rats)Activates the transcription of neurotrophins (BDNF, NGF) and their receptors (TrkA, TrkB, TrkC) after cerebral ischemia.[8]
Experimental Protocol: Scratch Wound Healing Assay for Neuroregeneration

This protocol is a standard method to assess cell migration and the regenerative potential of compounds like PGP in vitro.[8][9]

Materials:

  • Primary neuroglial cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture plates (e.g., 24-well plates)

  • Complete cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • Pro-Gly-Pro (PGP) tripeptide

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Scratch:

    • Once the cells are confluent, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer. A consistent, gentle pressure should be applied.

    • Gently wash the well with PBS to remove detached cells and debris.

  • Treatment:

    • Replace the PBS with fresh culture medium containing the desired concentration of PGP (e.g., 30 µM).[5][7] Include a vehicle control (medium without PGP).

  • Imaging and Analysis:

    • Immediately after creating the scratch (time 0), capture images of the wound area using an inverted microscope at low magnification (e.g., 10x).

    • Place the plate back in the incubator.

    • Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

    • Using image analysis software, measure the area of the cell-free "wound" at each time point.

  • Data Interpretation:

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.

    • Compare the rate of wound closure between PGP-treated and control wells to assess the effect of the tripeptide on cell migration and regeneration.

Inflammation and Immunology Research

Pro-Gly-Pro (PGP) also plays a crucial role in inflammation, acting as a chemoattractant for neutrophils.[3][8] It is a collagen-derived matrikine, a fragment of the extracellular matrix that becomes bioactive upon tissue injury or inflammation.[3] PGP exerts its effects primarily through the CXCR2 receptor on neutrophils.[10]

Experimental Protocol: Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the chemoattractant effect of PGP on neutrophils.[11]

Materials:

  • Freshly isolated human or murine neutrophils

  • Transwell inserts with a 3-5 µm pore size for 24-well plates

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Pro-Gly-Pro (PGP) tripeptide

  • A known neutrophil chemoattractant as a positive control (e.g., IL-8/CXCL8)

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Labeling:

    • Resuspend the isolated neutrophils in chemotaxis buffer and label them with Calcein-AM according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend them at a concentration of 1 x 10^6 cells/mL in chemotaxis buffer.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of chemotaxis buffer containing different concentrations of PGP. Include a negative control (buffer only) and a positive control (e.g., 10 nM IL-8).

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the labeled neutrophil suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Measure the fluorescence in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of migrated cells.

    • Calculate the chemotactic index by dividing the fluorescence of the PGP-treated wells by the fluorescence of the negative control wells.

Signaling Pathway: PGP-Mediated Neutrophil Chemotaxis via CXCR2

The binding of PGP to the CXCR2 receptor on neutrophils initiates a signaling cascade that leads to cell polarization and migration towards the source of the chemoattractant.

PGP_CXCR2_Signaling PGP Pro-Gly-Pro (PGP) CXCR2 CXCR2 Receptor PGP->CXCR2 G_protein G-protein (Gαi, Gβγ) CXCR2->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Actin Actin Polymerization Ca_release->Actin PKC->Actin PI3K->Actin Chemotaxis Chemotaxis (Cell Migration) Actin->Chemotaxis

Caption: PGP signaling through CXCR2 in neutrophils.

Synthesis and Purification of Proline-Rich Tripeptides

The availability of pure, well-characterized tripeptides is essential for research. Solid-phase peptide synthesis (SPPS) is the most common method for their production.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide

This is a general protocol for the manual synthesis of a tripeptide using Fmoc chemistry.[6][12]

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Gly-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, activate the first Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining two amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the tripeptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

Experimental Protocol: Purification by Reversed-Phase HPLC

Materials:

  • Crude synthetic tripeptide

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the peptide solution.

    • Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5-60% over 30 minutes) to elute the peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should be the desired tripeptide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the tripeptide.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified tripeptide as a powder.

Workflow for Tripeptide Synthesis and Purification

Tripeptide_Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity & Identity Analysis (HPLC, Mass Spec) Purification->Analysis Analysis->Purification If Impure Lyophilization Lyophilization Analysis->Lyophilization If Pure End Pure Tripeptide Lyophilization->End

Caption: Workflow for tripeptide synthesis and purification.

References

H-Leu-Ala-Pro-OH: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ala-Pro-OH is a tripeptide composed of Leucine, Alanine, and Proline. Peptides of this nature are of significant interest in drug discovery due to their potential biological activities, which can include antihypertensive, antioxidant, and anti-inflammatory effects. The specific sequence of amino acids plays a crucial role in the peptide's bioactivity and its interaction with biological targets. This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and biological evaluation.

Potential Applications in Drug Discovery

Angiotensin-Converting Enzyme (ACE) Inhibition
Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Peptides containing hydrophobic amino acids like Leucine and Alanine, as well as Proline, have been reported to possess antioxidant properties[2][3]. These peptides can act by scavenging free radicals or by activating endogenous antioxidant defense mechanisms, such as the Nrf2/ARE signaling pathway. The presence of Leucine at the N-terminus is a common feature of antioxidant peptides[2].

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways, such as the PI3K/AKT and NF-κB pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The amino acid Leucine, a component of this compound, has been shown to attenuate inflammatory responses[4].

Quantitative Data Summary

The following table summarizes potential and reported quantitative data for this compound and a closely related analog.

Biological ActivityPeptideIC50 / EC50AssayReference
ACE InhibitionLeu-Cys-Pro (LCP)8.25 µMIn vitro ACE inhibition assay[1]
Antioxidant ActivityThis compoundData not availablee.g., DPPH radical scavenging assay-
Anti-inflammatory ActivityThis compoundData not availablee.g., Nitric oxide inhibition in LPS-stimulated macrophages-

Signaling Pathways

The potential biological activities of this compound may be mediated through various signaling pathways. Below are diagrams of key pathways potentially modulated by this tripeptide.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Peptide This compound Peptide->Keap1 may influence Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Degradation Keap1->Ub facilitates Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to sMaf sMaf sMaf->ARE binds to PI3K_AKT_Signaling_Pathway cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K activates Peptide This compound Peptide->Receptor may activate PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates NFkB_complex IκB-NF-κB Complex AKT->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation leads to NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription of Peptide_Synthesis_Workflow Resin Start: H-Pro-2-ClTrt Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH (HBTU/HOBt, DIPEA) Deprotection1->Coupling1 Washing1 Wash (DMF, DCM) Coupling1->Washing1 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Washing1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH (HBTU/HOBt, DIPEA) Deprotection2->Coupling2 Washing2 Wash (DMF, DCM) Coupling2->Washing2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

References

Troubleshooting & Optimization

Technical Support Center: H-Leu-Ala-Pro-OH Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the tripeptide H-Leu-Ala-Pro-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Fmoc-SPPS?

A1: After solid-phase peptide synthesis (SPPS) and cleavage, the crude product contains the target peptide alongside various impurities. For a tripeptide like this compound, these typically include:

  • Deletion Sequences: Peptides missing one amino acid, such as H-Leu-Pro-OH or H-Ala-Pro-OH. These arise from incomplete coupling or deprotection steps during synthesis.[1]

  • Truncated Sequences: Peptides that stopped elongating prematurely.

  • Incompletely Deprotected Peptides: Sequences where side-chain protecting groups (if any were used) or the N-terminal Fmoc-group were not fully removed.

  • Reagent Adducts: By-products from scavengers (e.g., triisopropylsilane) used during the trifluoroacetic acid (TFA) cleavage step can sometimes form adducts with the peptide.

  • Proline-Related Side Products: The proline residue can sometimes contribute to premature Fmoc deprotection from the growing peptide chain.[2]

Q2: What is the recommended primary purification method for this compound?

A2: The standard and most powerful method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][3][4] This technique separates the target peptide from its impurities based on differences in hydrophobicity. A C18 column is an excellent starting point for most peptides.[5]

Q3: My peptide yield is very low after RP-HPLC purification. What are the potential causes?

A3: Low yield is a common issue and can stem from several factors:

  • Poor Synthesis Efficiency: The primary cause of low final yield is often a low yield of the target peptide in the initial crude material.

  • Peptide Solubility: this compound may have limited solubility in the initial mobile phase conditions, causing it to precipitate upon injection or on the column. It is crucial to ensure the peptide is fully dissolved before injection, possibly using a small amount of organic solvent like acetonitrile (ACN) or DMSO in the sample solvent.[6]

  • Aggressive Fraction Collection: If the peaks of the target peptide and impurities are not well-resolved, collecting only the very center of the target peak to achieve high purity will naturally lead to a lower yield.

  • Sub-optimal Chromatography: An unoptimized gradient can lead to broad peaks, resulting in the peptide being spread across many fractions at low concentrations, making recovery difficult.

Q4: The final lyophilized peptide contains residual Trifluoroacetic Acid (TFA). Is this a problem, and how can I remove it?

A4: Yes, residual TFA can be a significant problem. TFA is used as an ion-pairing agent in the HPLC mobile phase and can form salts with the free N-terminus and any basic side chains of the peptide.[7] It can be cytotoxic even at nanomolar concentrations, interfering with cellular assays and altering peptide structure.[8] For any biological applications, TFA removal is highly recommended.[7][8]

Common removal methods include:

  • HCl Salt Exchange: The most common method involves dissolving the peptide in a dilute HCl solution (e.g., 10-100 mM) and lyophilizing. This process is typically repeated 2-3 times to replace the trifluoroacetate counter-ion with chloride.[8][9]

  • Ion-Exchange Chromatography: Using a strong anion exchange resin to capture the trifluoroacetate ion.[10]

  • Buffer Exchange via RP-HPLC: Re-injecting the purified peptide onto the same HPLC column but using a mobile phase with a different acid, like 0.1% acetic acid, to exchange the counter-ion.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Column Overload: Injecting too much crude peptide. 2. Secondary Interactions: Residual silanol groups on the silica-based column interacting with the peptide. 3. Sub-optimal Mobile Phase: Incorrect pH or ion-pairing agent concentration. 4. Column Degradation: Contaminants on the column frit or degradation of the stationary phase.1. Reduce the sample load per injection. For a semi-preparative column, start with 0.05-0.1 mg.[12] 2. Ensure TFA concentration is sufficient (0.05-0.1%). Lowering the mobile phase pH can sometimes reduce peak tailing.[13] 3. Confirm the mobile phase composition is correct. 4. Flush the column with a strong solvent (e.g., 100% ACN or isopropanol). If the problem persists, the column may need replacement.[14]
Poor Peak Resolution / Co-elution 1. Similar Hydrophobicity: Impurities (e.g., deletion sequences) may have very similar hydrophobicity to the target peptide. 2. Gradient is too Steep: The concentration of the organic solvent (ACN) is increasing too quickly, causing compounds to elute too close together.1. Flatten the Gradient: A shallower gradient (e.g., reducing from 2%/min to 0.5%/min of Solvent B) increases the run time but significantly improves the separation of closely eluting species.[5] 2. Try a Different Stationary Phase: If a C18 column fails to provide resolution, a column with different selectivity (e.g., C8 or Phenyl-Hexyl) may be effective.[15] 3. Orthogonal Purification: Consider a two-step purification process, combining RP-HPLC with another technique like ion-exchange chromatography.[3][16]
No Peptide Elutes from the Column 1. Peptide is very Hydrophilic: The peptide may not be retained on the C18 column and elutes in the void volume with the injection solvent. 2. Peptide is very Hydrophobic (Unlikely for this compound): The peptide binds irreversibly to the column under the chosen conditions. 3. Precipitation: The peptide precipitated on the column due to poor solubility in the mobile phase.1. For very hydrophilic peptides, ensure you are starting the gradient at a very low percentage of organic solvent (e.g., 0-5% ACN). Using a different ion-pairing agent like heptafluorobutyric acid (HFBA) can increase retention.[17] 2. Use a stronger organic solvent like isopropanol in Solvent B to elute strongly bound compounds.[18] 3. Dissolve the crude peptide in a solvent containing the minimum necessary amount of organic modifier before injection.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in TFA concentration or pH can shift retention times. 2. System Not Equilibrated: The column was not allowed sufficient time to equilibrate with the starting mobile phase conditions before injection. 3. Fluctuating Column Temperature: Changes in ambient temperature can affect retention.1. Prepare mobile phases carefully and in large batches to ensure consistency between runs.[14] 2. Always equilibrate the column with at least 5-10 column volumes of the starting mobile phase composition before each injection. 3. Use a column thermostat to maintain a constant temperature (e.g., 30-40°C).[15]
Experimental Protocols & Data
Protocol 1: Standard RP-HPLC Purification of this compound

This protocol is a starting point and should be optimized based on analytical runs of the crude material.

  • Preparation of Mobile Phases:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

    • Filter both solvents through a 0.22 µm filter before use.[12]

  • Sample Preparation:

    • Dissolve the crude, lyophilized this compound in Solvent A to a concentration of approximately 5-10 mg/mL.

    • If solubility is an issue, add the minimum amount of Solvent B dropwise until the peptide fully dissolves.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography Conditions:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Flow Rate: 4-5 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.[19]

    • Gradient: First, run a rapid scouting gradient on an analytical column (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution percentage of the target peptide. Then, apply a shallow preparative gradient centered around that percentage. For example, if the peptide elutes at 30% B in the scouting run, a preparative gradient might be:

      • 20% to 40% B over 40 minutes (Gradient slope of 0.5%/min).

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 2 mL per tube) across the eluting peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Post-Purification:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize until a dry, fluffy white powder is obtained.

    • If required, perform a TFA removal procedure (see FAQs).

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the purification of a tripeptide like this compound. Actual values will vary based on synthesis quality and specific instrumentation.

Table 1: Typical RP-HPLC Purification Parameters

ParameterAnalytical ScaleSemi-Preparative Scale
Column Type C18C18
Column Dimensions 4.6 x 150 mm10 x 250 mm
Particle Size 3-5 µm5-10 µm
Flow Rate 1.0 mL/min4-5 mL/min
Typical Injection Load < 0.1 mg1-20 mg
Gradient Slope 1-5% B / min0.5-2% B / min
Detection Wavelength 214 nm214 nm

Table 2: Common Impurities and Expected Mass Differences

Impurity TypeSpecific ExampleMass vs. Target (this compound, MW ≈ 299.37 Da)
Deletion of Leucine H-Ala-Pro-OH-113.16 Da
Deletion of Alanine H-Leu-Pro-OH-71.08 Da
Residual Fmoc Group Fmoc-Leu-Ala-Pro-OH+222.24 Da
TFA Adduct This compound · TFA+114.02 Da
Visualizations
Experimental & Logical Workflows

The following diagrams illustrate key workflows and logical processes in the synthesis and purification of this compound.

G cluster_0 SPPS Workflow cluster_1 Purification & Analysis Workflow s1 Resin Preparation (H-Pro-2-ClTrt) s2 Fmoc-Ala Coupling s1->s2 s3 Fmoc Deprotection (Piperidine) s2->s3 s4 Fmoc-Leu Coupling s3->s4 s5 Final Fmoc Deprotection s4->s5 s6 Cleavage & Global Deprotection (TFA) s5->s6 p1 Precipitation & Washing (Cold Ether) s6->p1 Crude Product p2 Crude Peptide Analysis (Analytical HPLC/MS) p1->p2 p3 Preparative RP-HPLC p2->p3 p4 Fraction Analysis (Analytical HPLC) p3->p4 p5 Pool Pure Fractions p4->p5 p6 Lyophilization p5->p6 p7 Final QC (Purity, Identity, TFA Removal) p6->p7

Caption: Overall workflow from synthesis to final purified product.

G cluster_impurities Common Synthesis-Related Impurities start Crude this compound (from SPPS) del_leu Deletion (H-Ala-Pro-OH) start->del_leu del_ala Deletion (H-Leu-Pro-OH) start->del_ala incomplete_deprotect Incomplete Deprotection (e.g., Fmoc-Peptide) start->incomplete_deprotect reagent_adduct Reagent Adducts (e.g., from Scavengers) start->reagent_adduct target Target Peptide (this compound) start->target

Caption: Major components present in the crude peptide mixture.

G start Problem: Poor HPLC Peak Resolution q1 Is the gradient slope < 1% B per minute? start->q1 a1_yes Action: Try a different column chemistry (e.g., Phenyl-Hexyl) q1->a1_yes Yes a1_no Action: Decrease gradient slope (flatten gradient) to 0.5% B per minute. q1->a1_no No q2 Is resolution improved? a1_yes->q2 a1_no->q2 end_good Problem Solved q2->end_good Yes end_bad Consider orthogonal purification method (e.g., Ion Exchange) q2->end_bad No

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Troubleshooting Fmoc-SPPS of Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the Fmoc-solid phase peptide synthesis (SPPS) of proline-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why are proline-containing peptides challenging to synthesize using Fmoc-SPPS?

Proline's unique cyclic structure introduces several challenges. Its secondary amine can lead to side reactions like diketopiperazine formation, especially when it is in the C-terminal region of the peptide.[1] While proline can disrupt the formation of secondary structures that cause aggregation, proline-rich or hydrophobic sequences can still be prone to aggregation.[2] Additionally, the rigidity of the proline ring can sometimes lead to slower or incomplete coupling reactions.

Q2: What is diketopiperazine (DKP) formation and why is it common with proline?

Diketopiperazine (DKP) formation is a major side reaction where the N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic molecule.[1][3] This is particularly prevalent with C-terminal proline residues due to the higher basicity of its secondary amine, which facilitates this intramolecular cyclization.[1] This side reaction leads to a significant loss of yield and the formation of deletion impurities where the first two amino acids are missing.[3][4][5]

Q3: How can I prevent peptide aggregation in proline-rich sequences?

While proline itself can act as a "helix breaker" and disrupt aggregation, long or hydrophobic proline-containing sequences can still aggregate. A highly effective strategy is the incorporation of pseudoproline dipeptides.[6] These are derivatives of serine or threonine that are reversibly protected as a proline-like oxazolidine ring.[6] This modification disrupts the hydrogen bonding that leads to beta-sheet formation and aggregation, thereby improving solubility and coupling efficiency.[6]

Q4: Are there specific coupling reagents that are better for proline-containing peptides?

For difficult couplings, which can occur in proline-containing sequences, extending the coupling time is a primary strategy.[7] If that is insufficient, changing the coupling chemistry can be effective. Reagents like HBTU, TBTU, HATU, and PyBOP are commonly used. For particularly hindered couplings, more potent activating agents like PyBroP® or the use of pre-formed Fmoc-amino acid fluorides may be beneficial.[8]

Q5: What are the signs of incomplete cleavage and how can I ensure complete removal of the peptide and protecting groups?

Incomplete cleavage can result in low yields and impurities. A common issue is the incomplete removal of acid-labile side-chain protecting groups, such as the Pbf group on arginine.[9] The choice of cleavage cocktail and the duration of the cleavage reaction are critical. A standard cleavage cocktail is trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to protect sensitive residues.[10][11] For peptides with multiple arginine residues or other sensitive amino acids, extended cleavage times may be necessary.[10] It is advisable to perform a small-scale trial cleavage and analyze the product by HPLC and mass spectrometry to optimize the cleavage conditions.[11]

Troubleshooting Guides

Problem 1: Low Yield and Presence of Deletion Peptides (Missing N-terminal dipeptide)

This issue is often indicative of diketopiperazine (DKP) formation, especially if proline is the second or third amino acid from the C-terminus.

DKP_Troubleshooting Start Low Yield & Deletion Peptides (Suspected DKP Formation) Check_Sequence Is Proline at position 2 or 3? Start->Check_Sequence Use_Dipeptide Synthesize using the corresponding Fmoc-Xaa-Pro-OH dipeptide. Check_Sequence->Use_Dipeptide  Yes   Use_2CTC_Resin Use 2-chlorotrityl chloride resin to minimize DKP formation. Check_Sequence->Use_2CTC_Resin  Yes   No_DKP Investigate other causes: - Incomplete coupling - Aggregation Check_Sequence->No_DKP No End Problem Resolved Use_Dipeptide->End Use_2CTC_Resin->End No_DKP->End

Caption: Troubleshooting workflow for low yield due to DKP formation.

  • Use of Dipeptide Building Blocks: The most effective way to prevent DKP formation is to couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH).[1] This bypasses the vulnerable dipeptide-resin stage where cyclization occurs.

    • Protocol: Dipeptide Coupling

      • Swell the resin in DMF for 30-60 minutes.

      • Perform Fmoc deprotection of the resin-bound amino acid.

      • Dissolve the Fmoc-dipeptide (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

      • Add the activated dipeptide solution to the resin and couple for 2-4 hours.

      • Wash the resin thoroughly with DMF.

      • Perform a Kaiser test to confirm complete coupling.

  • Choice of Resin: Using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation compared to more reactive resins like Wang resin.[12]

Problem 2: Difficult Coupling and/or Aggregation During Synthesis

This can manifest as a positive Kaiser test after a coupling step, or physical shrinking of the resin. It is common in longer or hydrophobic proline-containing sequences.

Aggregation_Troubleshooting Start Incomplete Coupling or Resin Shrinking (Suspected Aggregation) Incorporate_PseudoPro Incorporate Pseudoproline Dipeptides at regular intervals (e.g., every 6 residues). Start->Incorporate_PseudoPro Chaotropic_Salts Add chaotropic salts (e.g., LiCl) to the coupling and deprotection steps. Start->Chaotropic_Salts Elevated_Temp Perform couplings at elevated temperatures (e.g., 50-60°C). Start->Elevated_Temp End Problem Resolved Incorporate_PseudoPro->End Chaotropic_Salts->End Elevated_Temp->End

Caption: Strategies to overcome aggregation in SPPS.

  • Incorporate Pseudoproline Dipeptides: Pseudoproline dipeptides are highly effective at disrupting secondary structures that lead to aggregation.[6] They are incorporated at strategic points in the peptide sequence, typically replacing a Ser or Thr residue.

    • Protocol: Pseudoproline Dipeptide Coupling

      • Dissolve the Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide (1.5-2 equivalents) and an aminium-based coupling reagent like HATU (1.5-2 equivalents) in DMF or NMP.

      • Add a non-nucleophilic base such as DIPEA or collidine (3-4 equivalents).

      • Add the activated mixture to the deprotected peptide-resin and couple for 1-2 hours.

      • Monitor the coupling reaction using the Kaiser test.

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the DMF can help to disrupt hydrogen bonds and reduce aggregation.[8]

    • Protocol: Coupling with Chaotropic Salts

      • Prepare a 0.5 M solution of LiCl in DMF.

      • Use this solution as the solvent for both the Fmoc deprotection and coupling steps.

      • Proceed with the standard coupling protocol.

Problem 3: Incomplete Cleavage or Side Product Formation during TFA Cleavage

After cleavage and purification, HPLC and Mass Spectrometry analysis reveal the presence of protected or modified peptides.

Cleavage CocktailComposition (v/v)Target Residues / ApplicationCleavage Time (Typical)
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)General purpose, good for Arg, Trp, Met, Cys2-4 hours
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)Peptides with multiple Arg, Trp, Cys2-4 hours
TFA/TIS/Water TFA/TIS/H₂O (95:2.5:2.5)Peptides without Trp, Met, or Cys1.5-3 hours

Data compiled from common laboratory practices.

Cleavage_Troubleshooting Start Incomplete Cleavage or Side Products after TFA Check_Cocktail Is the cleavage cocktail appropriate for the sequence? Start->Check_Cocktail Optimize_Cocktail Select a cocktail with scavengers for sensitive residues (e.g., Reagent K). Check_Cocktail->Optimize_Cocktail No Extend_Time Increase cleavage time (e.g., to 4-6 hours). Check_Cocktail->Extend_Time  Yes   Other_Issues Investigate other issues: - Peptide solubility in TFA - Resin type Check_Cocktail->Other_Issues  Unsure   Optimize_Cocktail->Extend_Time End Problem Resolved Extend_Time->End Other_Issues->End

Caption: Troubleshooting incomplete peptide cleavage.

  • Optimize Cleavage Cocktail and Time: Ensure the chosen cleavage cocktail contains the appropriate scavengers for the amino acids present in your peptide.[10] For peptides with multiple "difficult" residues like arginine, extending the cleavage time can significantly improve the removal of protecting groups.[10]

    • Protocol: Global Deprotection and Cleavage

      • Wash the dried peptide-resin with DCM.

      • Prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of cocktail.

      • Add the cleavage cocktail to the resin and incubate at room temperature with occasional swirling for 2-4 hours.

      • Filter the resin and collect the filtrate containing the cleaved peptide.

      • Wash the resin with a small amount of fresh TFA.

      • Precipitate the peptide from the combined filtrates by adding cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

      • Dry the peptide pellet under vacuum.

      • Analyze the crude peptide by analytical HPLC and mass spectrometry.[13][14]

References

Technical Support Center: Synthesis of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing racemization during the synthesis of the tripeptide H-Leu-Ala-Pro-OH.

Troubleshooting Guide: Minimizing Racemization

Our troubleshooting guide is designed to help you identify and resolve common issues related to racemization during your peptide synthesis experiments.

Question: I am observing significant racemization in my synthesis of this compound. What are the primary causes?

Answer: Racemization during peptide synthesis, the loss of chiral integrity at the α-carbon of an amino acid, is a critical issue that can affect the biological activity of the final peptide.[1] The primary mechanisms for racemization are direct enolization and the formation of an oxazol-5(4H)-one intermediate.[1] Several factors can promote these pathways:

  • Coupling Reagent Selection: The choice of coupling reagent is paramount. Some reagents, particularly carbodiimides used without additives, are known to increase the risk of racemization.[1][2]

  • Base: The type and amount of base used can significantly influence racemization. Stronger bases and excessive amounts can increase the rate of proton abstraction from the α-carbon.[1][3]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4][5]

  • Solvent: The polarity of the solvent can play a role in the extent of racemization.[4]

  • Amino Acid Structure: Certain amino acids are more prone to racemization than others due to the electronic properties of their side chains.[1]

Question: Which coupling reagents are recommended to minimize racemization?

Answer: The selection of an appropriate coupling reagent is a key strategy in suppressing racemization.[1] Additives are often used in conjunction with coupling reagents to reduce the risk of epimerization.[3]

  • Uronium/Aminium Salts with Additives: Reagents like HBTU, HATU, and TBTU, when used with additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives, are effective at minimizing racemization.[1][2][6] These additives work by forming an active ester that is less prone to racemization.

  • Phosphonium Salts: Reagents like BOP and PyBOP are also known to result in low levels of racemization.[2]

  • Carbodiimides with Additives: While carbodiimides like DCC and DIC can cause significant racemization on their own, their use with HOBt can substantially suppress this side reaction.[2]

For the synthesis of this compound, a combination of TBTU and HOBT with DIPEA as a base has been successfully used.[7]

Question: How can I optimize my reaction conditions to prevent racemization?

Answer: Beyond the choice of coupling reagent, several other experimental parameters can be optimized:

  • Base Selection: Use a weaker, non-nucleophilic base when possible. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a more sterically hindered and weaker base like 2,4,6-collidine may be beneficial.[3][8]

  • Temperature Control: Perform the coupling reactions at a lower temperature. While this may slow down the reaction rate, it will also significantly reduce the rate of racemization.[4][5] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[5]

  • Solvent Choice: While DMF is a common solvent for solid-phase peptide synthesis, in some cases, using a less polar solvent or a mixture of solvents might be advantageous.[4][9]

  • Reaction Time: Minimize the reaction time to what is necessary for complete coupling. Prolonged exposure to coupling conditions can increase the likelihood of racemization.[9]

Frequently Asked Questions (FAQs)

Q1: At which step of the this compound synthesis is racemization most likely to occur?

A1: Racemization is most likely to occur during the activation of the carboxylic acid of the incoming Fmoc-protected amino acid and the subsequent coupling step.[1] The activated amino acid is susceptible to epimerization, especially at the alanine residue in your sequence.

Q2: Can the proline residue in my peptide influence racemization?

A2: Proline itself is a secondary amino acid and is not prone to racemization at its own α-carbon during peptide synthesis. However, the presence of proline can sometimes influence the conformation of the growing peptide chain, which may indirectly affect the efficiency of subsequent coupling reactions.

Q3: How can I detect and quantify racemization in my final this compound product?

A3: Racemization can be detected and quantified using chiral analytical techniques. A common method is to synthesize the diastereomeric peptide (e.g., H-D-Leu-Ala-Pro-OH or H-Leu-D-Ala-Pro-OH) as a standard and then use chiral HPLC or capillary electrophoresis to separate and quantify the amount of the undesired diastereomer in your synthetic product.[10][11]

Quantitative Data on Coupling Reagents and Racemization

The following table summarizes the relative racemization potential of various coupling reagents. It's important to note that the extent of racemization is sequence and condition-dependent.

Coupling Reagent/SystemAdditiveRelative RacemizationNotes
DCC/DICNoneHighNot recommended without an additive.[2]
DCC/DICHOBtLowHOBt significantly suppresses racemization.[2]
HBTUHOBtLowA commonly used and effective system.[1]
HATUHOAtVery LowGenerally considered one of the best for minimizing racemization.[1]
TBTUHOBtLowHas been successfully used for this compound synthesis.[7]
PyBOPNoneLowA good alternative to uronium-based reagents.[2]
DEPBTNoneVery LowCan be effective but may have lower reaction efficiency.[1]

Detailed Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is based on a reported successful synthesis and is optimized to minimize racemization.[7]

Materials:

  • H-Pro-2-Chlorotrityl resin

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) cleavage cocktail

Procedure:

  • Resin Swelling: Swell the H-Pro-2-ClTrt resin in DMF for 30 minutes.

  • Fmoc-Ala Coupling:

    • Dissolve Fmoc-Ala-OH (2 eq), TBTU (2 eq), and HOBt (2 eq) in DMF.

    • Add DIPEA (4 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-Leu Coupling:

    • Repeat step 2 using Fmoc-Leu-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Treat the resin with the TFA/TIS/Water cleavage cocktail for 1.5 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification:

    • Purify the crude this compound by preparative reverse-phase HPLC.

  • Analysis:

    • Confirm the identity of the peptide by mass spectrometry.

    • Assess the extent of racemization by chiral HPLC or capillary electrophoresis.

Visualizations

TroubleshootingRacemization HighRacemization High Racemization Observed CouplingReagent Review Coupling Reagent HighRacemization->CouplingReagent Primary Cause Base Evaluate Base HighRacemization->Base Temperature Check Reaction Temperature HighRacemization->Temperature Solvent Consider Solvent HighRacemization->Solvent LowRacemization Minimized Racemization CouplingReagent->LowRacemization Use HATU/HOAt or TBTU/HOBt Base->LowRacemization Use weaker base (e.g., Collidine) Temperature->LowRacemization Lower Temperature Solvent->LowRacemization Optimize Polarity

Caption: Troubleshooting workflow for addressing high racemization.

PeptideSynthesisWorkflow Start Start: H-Pro-2-ClTrt Resin Swell 1. Resin Swelling (DMF) Start->Swell CoupleAla 2. Couple Fmoc-Ala-OH (TBTU/HOBt/DIPEA) Swell->CoupleAla Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) CoupleAla->Deprotect1 CoupleLeu 4. Couple Fmoc-Leu-OH (TBTU/HOBt/DIPEA) Deprotect1->CoupleLeu Deprotect2 5. Final Fmoc Deprotection CoupleLeu->Deprotect2 Cleave 6. Cleavage from Resin (TFA/TIS/H2O) Deprotect2->Cleave Purify 7. HPLC Purification Cleave->Purify Analyze 8. Analysis (MS, Chiral HPLC) Purify->Analyze End End: this compound Analyze->End

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: H-Leu-Ala-Pro-OH HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of the tripeptide H-Leu-Ala-Pro-OH, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having an elongated trailing edge.[1] An ideal chromatographic peak is Gaussian (symmetrical) in shape. A tailing factor greater than 1.2 is generally indicative of peak tailing, though values up to 1.5 may be acceptable for some assays.[2]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing can negatively impact the quality of your analytical results in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of this compound and any impurities difficult.[1][3]

  • Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy and reproducibility of quantification.[1][2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection.

Q3: What are the primary causes of peak tailing for a peptide like this compound?

A3: The most common causes of peak tailing for peptides are related to secondary interactions with the stationary phase and issues with the mobile phase or HPLC system.[1] For this compound, which has a basic N-terminal amino group, interactions with residual acidic silanol groups on the silica-based column packing are a primary suspect.[4] Other potential causes include operating the mobile phase at a pH close to the peptide's pKa, column overload, and extra-column dead volume.[3][5]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Issue 1: Peak tailing observed for the this compound peak.

  • Potential Cause A: Secondary Interactions with Residual Silanols

    • Explanation: The free amino group of Leucine in this compound can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[4]

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the N-terminal amino group (approximately pH 8.0-9.6 for the leucine N-terminus). A pH of 2.5-3.0 is often effective at protonating the silanol groups, minimizing these secondary interactions.[5][6] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective mobile phase additive for this purpose.[7]

      • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce their availability for interaction.

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. However, this is less common with modern, high-purity silica columns.[1]

  • Potential Cause B: Inappropriate Mobile Phase pH

    • Explanation: If the mobile phase pH is close to the pKa of the N-terminal amino group or the C-terminal carboxylic acid group of this compound, the peptide can exist in multiple ionic states, leading to peak broadening and tailing.[5] The pKa of the C-terminal carboxyl group is typically around 2-3.

    • Troubleshooting Steps:

      • pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the peptide's pKa values. For this compound, a low pH (e.g., 2.5-3.0) is generally recommended to ensure both the N-terminus is fully protonated and the C-terminus is largely non-ionized, leading to a single, well-defined species.

  • Potential Cause C: Column Overload

    • Explanation: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, which can manifest as fronting or tailing.[3][8]

    • Troubleshooting Steps:

      • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

      • Dilute the Sample: Prepare a more dilute sample of this compound and inject the same volume. If the peak shape improves, column overload was likely the issue.[8]

  • Potential Cause D: Extra-Column Effects

    • Explanation: Dead volume in the HPLC system, such as from using tubing with a large internal diameter or from improper fittings, can cause the sample band to spread before it reaches the detector, resulting in peak tailing.[6]

    • Troubleshooting Steps:

      • Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) and keep the length as short as possible between the injector, column, and detector.[2]

      • Check Fittings: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection ports.[4]

  • Potential Cause E: Column Contamination or Degradation

    • Explanation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause peak tailing.[5][9] A void at the column inlet can also lead to peak distortion.[6][8]

    • Troubleshooting Steps:

      • Column Washing: Flush the column with a strong solvent to remove any contaminants.

      • Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need to be replaced.[9]

Data Presentation

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 3.0Minimizes silanol interactions and ensures the peptide is in a single ionic state.
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)Acts as an ion-pairing agent to improve peak shape and provides a low pH.[7]
Column Type C18, End-CappedProvides good retention for the moderately hydrophobic peptide and reduces silanol interactions.
Injection Volume 5-20 µL (typical)Should be minimized to avoid column overload; optimal volume is method-dependent.
Sample Solvent Mobile Phase AEnsures compatibility with the initial mobile phase conditions and prevents peak distortion.

Experimental Protocols

Recommended HPLC Method for this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably with end-capping.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_overload Reduce Sample Concentration or Injection Volume start->check_overload overload_improved Peak Shape Improves? check_overload->overload_improved overload_yes Issue is Column Overload. Optimize Sample Load. overload_improved->overload_yes Yes overload_no No Improvement overload_improved->overload_no No check_mobile_phase Lower Mobile Phase pH to 2.5-3.0 (e.g., with 0.1% TFA) overload_no->check_mobile_phase mp_improved Peak Shape Improves? check_mobile_phase->mp_improved mp_yes Issue was Secondary Interactions or Incorrect pH. mp_improved->mp_yes Yes mp_no No Improvement mp_improved->mp_no No check_column Use a New or End-Capped Column mp_no->check_column col_improved Peak Shape Improves? check_column->col_improved col_yes Original Column was Contaminated or Unsuitable. col_improved->col_yes Yes col_no No Improvement col_improved->col_no No check_system Check for Dead Volume (fittings, tubing) col_no->check_system sys_improved Peak Shape Improves? check_system->sys_improved sys_yes Issue was Extra-Column Volume. sys_improved->sys_yes Yes sys_no Consult Instrument Manual or Manufacturer. sys_improved->sys_no No

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical_Interactions cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase C18_phase C18 Chains Hydrophobic Interaction Silanol Si-OH Acidic Silanol Group Peptide_protonated This compound (Positively Charged N-Terminus) Peptide_protonated:f0->C18_phase:f0 Desired Retention (Good Peak Shape) Peptide_protonated:f0->Silanol:f0 Secondary Interaction (Peak Tailing)

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: Leucyl-Alanyl-Proline (Leu-Ala-Pro) Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Leucyl-Alanyl-Proline (Leu-Ala-Pro) for various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Leucyl-Alanyl-Proline and why is its solubility a concern?

Leucyl-Alanyl-Proline (Leu-Ala-Pro) is a tripeptide composed of the amino acids Leucine, Alanine, and Proline. The presence of Leucine, a hydrophobic amino acid, can make this peptide challenging to dissolve in aqueous solutions, potentially leading to aggregation and inaccurate concentrations in your experiments.[1][2][3] Proper solubilization is critical for obtaining reliable and reproducible assay results.

Q2: What are the key factors influencing the solubility of Leu-Ala-Pro?

Several factors can impact the solubility of Leu-Ala-Pro:

  • pH of the solvent: Peptide solubility is lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[2][3][4] Adjusting the pH away from the pI can significantly improve solubility.

  • Solvent composition: While aqueous buffers are common, the hydrophobic nature of Leucine may necessitate the use of organic co-solvents.[1]

  • Temperature: Gently warming the solution can increase the kinetic energy and improve solubility, but excessive heat should be avoided to prevent peptide degradation.[3]

  • Peptide purity and form: Leu-Ala-Pro is typically supplied as a lyophilized powder. The presence of impurities can affect solubility.

Q3: How can I estimate the isoelectric point (pI) of Leu-Ala-Pro?

The isoelectric point (pI) of a peptide is calculated by averaging the pKa values of the N-terminal amine and the C-terminal carboxylic acid, as well as the pKa values of any ionizable side chains. For Leu-Ala-Pro, which has no ionizable side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group of Leucine (around 9.6) and the C-terminal carboxyl group of Proline (around 2.0).

Estimated pI of Leu-Ala-Pro ≈ (9.6 + 2.0) / 2 = 5.8

This estimation suggests that Leu-Ala-Pro will be least soluble around pH 5.8. Therefore, dissolving it in a buffer with a pH significantly above or below this value is recommended.

Troubleshooting Guide

Issue 1: Leu-Ala-Pro powder is not dissolving in water or aqueous buffer.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Protocol
pH is near the isoelectric point (pI) Adjust the pH of the solvent.1. Based on the estimated pI of ~5.8, prepare a buffer with a pH of 7.0-8.0 (slightly basic) or 4.0-5.0 (slightly acidic). 2. Add the Leu-Ala-Pro powder to a small amount of the chosen buffer and vortex gently. 3. If solubility is still low, incrementally adjust the pH further away from the pI using dilute HCl or NaOH while monitoring for dissolution.
Insufficient agitation Use sonication.1. Place the vial containing the peptide solution in a sonicator bath. 2. Sonicate for short bursts of 10-20 seconds to avoid excessive heating. 3. Visually inspect for dissolution between bursts.
Low temperature Gently warm the solution.1. Place the vial in a water bath set to 30-40°C. 2. Swirl the vial intermittently to aid dissolution. 3. Do not exceed 40°C to prevent potential peptide degradation.

Experimental Workflow for Basic Solubility Testing:

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps Start Weigh Leu-Ala-Pro Powder Solvent Add small volume of Water/Buffer (e.g., PBS pH 7.4) Start->Solvent Vortex Vortex Gently Solvent->Vortex Observe Observe for Complete Dissolution Vortex->Observe pH_Adjust Adjust pH away from pI (~5.8) Observe->pH_Adjust Insoluble Sonication Sonicate in short bursts pH_Adjust->Sonication Still Insoluble Success Peptide Dissolved pH_Adjust->Success Soluble Warming Gently warm to 30-40°C Sonication->Warming Still Insoluble Sonication->Success Soluble Warming->Success Soluble

Caption: Troubleshooting workflow for dissolving Leu-Ala-Pro.

Issue 2: Leu-Ala-Pro precipitates out of solution after initial dissolution.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Protocol
Saturation limit exceeded Prepare a more dilute stock solution.1. Calculate the maximum required concentration for your final assay. 2. Prepare a stock solution that is only 5-10 times more concentrated than the final working concentration to avoid reaching the solubility limit.
Buffer incompatibility Test different buffer systems.1. If using a phosphate-based buffer, try a Tris-based or HEPES-based buffer at the same pH. 2. Observe if precipitation still occurs.
Aggregation over time Add a solubilizing agent or anti-aggregation excipient.1. For highly hydrophobic peptides, consider adding a small amount of an organic co-solvent like DMSO or DMF to the stock solution (e.g., 10-50% DMSO). Note: Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system (typically <1%). 2. Proline itself has been shown to inhibit protein aggregation and can be tested as an additive.[5][6][7]

Quantitative Data Summary: Common Solvents for Peptides

SolventPolarityRecommended forNotes
WaterHighHydrophilic peptidesMay be insufficient for Leu-Ala-Pro alone.
Phosphate-Buffered Saline (PBS)HighPeptides soluble at neutral pHA good starting point for initial solubility tests.
Tris BufferHighPeptides soluble at slightly basic pHUseful if Leu-Ala-Pro is more soluble at pH > 7.
Acetic Acid (dilute)High (polar protic)Basic peptidesCan be used to dissolve peptides at a low pH.
Ammonium Bicarbonate (dilute)HighAcidic peptidesCan be used to dissolve peptides at a high pH.
Dimethyl Sulfoxide (DMSO)High (polar aprotic)Hydrophobic peptidesUse with caution; check assay compatibility.
Dimethylformamide (DMF)High (polar aprotic)Very hydrophobic peptidesUse with caution; check assay compatibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Leu-Ala-Pro Stock Solution in Aqueous Buffer
  • Calculate the required mass: For 1 mL of a 10 mM stock solution of Leu-Ala-Pro (Molar Mass: ~285.35 g/mol ), weigh out 2.85 mg of the lyophilized powder.

  • Initial Dissolution: Add 500 µL of your chosen buffer (e.g., 50 mM Tris, pH 8.0) to the vial containing the peptide.

  • Vortex: Gently vortex the solution for 30 seconds.

  • Troubleshoot if necessary: If the peptide is not fully dissolved, follow the troubleshooting steps outlined above (sonication, gentle warming).

  • Final Volume Adjustment: Once dissolved, add the remaining 500 µL of the buffer to reach the final volume of 1 mL.

  • Filtration and Storage: Filter the stock solution through a 0.22 µm filter to sterilize and remove any remaining particulates. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration Leu-Ala-Pro Stock Solution using a Co-solvent
  • Weigh Peptide: Weigh the desired amount of Leu-Ala-Pro powder.

  • Add Co-solvent: Add a small volume of 100% DMSO to the powder to achieve a high concentration (e.g., 50-100 mM). Vortex until fully dissolved.

  • Dilution: For your working solution, dilute the DMSO stock solution with your aqueous assay buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay (e.g., ≤ 1%).

  • Storage: Store the DMSO stock solution at -20°C.

Potential Signaling Pathways Involving Proline

While specific signaling pathways for the tripeptide Leu-Ala-Pro are not well-documented, the amino acid Proline has been shown to influence several key cellular signaling cascades. This may provide a starting point for investigating the biological effects of Leu-Ala-Pro.

G Proline Proline FGFR FGFR Proline->FGFR PI3K PI3K Proline->PI3K MAPK MAPK FGFR->MAPK mTOR mTOR PI3K->mTOR Cellular_Responses Cellular Responses (e.g., Proliferation, Differentiation) MAPK->Cellular_Responses mTOR->Cellular_Responses

Caption: Potential signaling pathways influenced by Proline.[8]

References

Technical Support Center: H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with the tripeptide H-Leu-Ala-Pro-OH, focusing on how to prevent and address issues related to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic tripeptide composed of the amino acids Leucine, Alanine, and Proline. Its structure contains a hydrophobic Leucine residue and a rigid Proline residue, which can influence its solubility. Based on its amino acid composition, it is classified as a neutral peptide at physiological pH.[1][2]

Q2: Why is my this compound solution cloudy or showing precipitates?

A cloudy appearance or visible particulates are signs of peptide aggregation or incomplete solubilization.[1] This occurs when the peptide molecules interact with each other and self-assemble into larger, insoluble complexes. This is often driven by hydrophobic interactions and hydrogen bonding.[1][3]

Q3: What factors contribute to the aggregation of this compound?

Several factors can induce or accelerate aggregation:

  • High Concentration: The higher the peptide concentration, the greater the likelihood of intermolecular interactions.

  • pH: Peptides are least soluble at their isoelectric point (pI). For this compound, a neutral peptide, solubility can be challenging in neutral aqueous solutions.[4]

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat can denature the peptide or increase hydrophobic interactions, leading to aggregation.[4][5]

  • Solvent Choice: Direct dissolution in aqueous buffers can be difficult for peptides with hydrophobic residues.[5]

  • Improper Storage: Storing peptides in a non-lyophilized state at temperatures above -20°C can lead to degradation and aggregation.[2]

Q4: How can I calculate the theoretical charge of this compound?

To estimate the peptide's charge and select an appropriate solvent, you can assign values to its ionizable groups:[2]

  • Assign +1 for each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign -1 for each acidic residue (Asp, Glu) and the C-terminus.

For this compound:

  • N-terminus: +1

  • C-terminus: -1

  • Overall Charge at ~pH 7: 0

This confirms it is a neutral peptide, guiding the solubilization strategy towards those recommended for neutral or hydrophobic peptides.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₂₅N₃O₄
Molecular Weight 315.37 g/mol
Amino Acid Sequence Leu-Ala-Pro
Classification Neutral Tripeptide
Key Residues Leucine (hydrophobic), Proline (conformationally restricted)

| Calculated Net Charge | 0 (at pH 7) |

Table 2: General Solubility Testing Guide for this compound

Step Solvent/Solution Rationale & Instructions
1 Sterile Distilled H₂O Always test a small amount in water first. As a short peptide, it may have some aqueous solubility.[2]
2 Organic Solvent (DMSO, DMF) If insoluble in water, dissolve a small amount in a minimal volume of DMSO or DMF.[2][4] Then, slowly add this stock solution to your aqueous buffer while vortexing.[3]
3 Acetonitrile (ACN) or Methanol If DMSO or DMF are incompatible with your assay, ACN or methanol are alternatives.[2]

| 4 | Chaotropic Agents | For severe aggregation, dissolve the peptide in a solution containing 6M Guanidine-HCl or 8M Urea, then dilute for use.[2] This is a last resort as it denatures the peptide. |

Troubleshooting Guide

Issue 1: The lyophilized peptide powder won't dissolve in my aqueous buffer.

  • Answer: this compound is a neutral peptide with a hydrophobic Leucine residue, which limits its solubility in neutral aqueous solutions.[5] You should first attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it with your buffer.[3]

    • Allow the peptide vial to warm to room temperature before opening to prevent moisture uptake.[1]

    • Add a small volume of 100% DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution.

    • Vortex gently. Brief sonication (e.g., 3 cycles of 10 seconds) can also help break up particulates.[1][5]

    • Once fully dissolved, add the concentrated stock dropwise into your aqueous experimental buffer while vortexing to reach the final desired concentration.

Issue 2: My peptide solution became cloudy after I added it to my buffer.

  • Answer: This indicates the peptide has precipitated upon dilution, likely because the final concentration is above its solubility limit in that specific buffer.

    • Reduce Final Concentration: The simplest solution is to prepare a more dilute final solution.

    • Increase Organic Solvent: Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but be mindful of your assay's tolerance (typically <1% v/v for cellular assays).[3]

    • Adjust pH: Although the peptide is neutral, slightly adjusting the pH of the final buffer away from neutral (e.g., to pH 8.0-9.0 or pH 5.0-6.0) may improve solubility. Always test pH effects on a small aliquot first.[3]

Issue 3: I observe a gel-like substance forming in my peptide stock solution.

  • Answer: Gel formation is a form of aggregation driven by extensive hydrogen bonding between peptide molecules.[1] This is common with highly concentrated peptide stocks.

    • Use Chaotropic Agents: To rescue the peptide, you may need to dissolve it in a strong denaturing buffer containing 6M guanidine hydrochloride or 8M urea.[1][2] Note that this will disrupt any secondary structure.

    • Dilute Immediately: To prevent this, avoid preparing overly concentrated stock solutions. After dissolving, it is best to prepare single-use aliquots and store them at -20°C or below.[2]

Visualizations

G start_node Problem Identified: Cloudy Solution or Precipitate decision_node decision_node process_node process_node solution_node solution_node start Problem Identified: Cloudy Solution or Precipitate q1 Is peptide fully dissolved in stock? start->q1 solubilize Re-dissolve powder in minimal DMSO or DMF. Use sonication if needed. q1->solubilize No q2 Did precipitation occur after dilution? q1->q2 Yes solubilize->q1 dilute 1. Lower final concentration. 2. Increase co-solvent %. 3. Adjust buffer pH. q2->dilute Yes q3 Is the stock concentration too high? q2->q3 No end Solution is Clear and Ready for Use dilute->end aliquot Prepare fresh stock at a lower concentration. Aliquot and freeze immediately. q3->aliquot Yes q3->end No aliquot->end

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_properties Peptide Properties cluster_factors Experimental Conditions center_node This compound Aggregation factor_node factor_node property_node property_node Aggregation This compound Aggregation Hydrophobicity Leucine Residue (Hydrophobic) Hydrophobicity->Aggregation Structure Proline Residue (Rigid Structure) Structure->Aggregation Charge Neutral Net Charge (at pH 7) Charge->Aggregation Concentration High Peptide Concentration Concentration->Aggregation pH pH near Isoelectric Point pH->Aggregation Solvent Low Organic Co-solvent Solvent->Aggregation Temp High Temperature Temp->Aggregation

Caption: Key factors influencing the aggregation of this compound.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound

This protocol outlines the standard procedure for dissolving a neutral, somewhat hydrophobic peptide like this compound.

Materials:

  • Lyophilized this compound

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate: Remove the vial of lyophilized peptide from storage (-20°C or -80°C) and allow it to sit at room temperature for at least 10 minutes before opening. This prevents condensation of atmospheric moisture.[1]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to achieve a high-concentration stock (e.g., 10-20 mM). The exact volume will depend on the amount of peptide.

  • Mix Thoroughly: Vortex the vial for 30 seconds. If visible particulates remain, sonicate the vial in a water bath for 3-5 minutes.[5] Chill the tube on ice between sonications if necessary.[5] The resulting stock solution should be clear.

  • Dilution: Add the concentrated stock solution drop-by-drop to your final aqueous buffer while actively vortexing. This gradual dilution helps prevent the peptide from crashing out of solution.

  • Final Check: After dilution, inspect the solution visually. It should be completely clear. If it is hazy, it may be necessary to remake the solution at a lower final concentration.

  • Storage: For any unused stock solution, prepare single-use aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Detection of Aggregation by UV-Vis Spectroscopy (Turbidity Assay)

This is a simple method to quickly assess the level of aggregation in your peptide solution by measuring light scattering.[6]

Materials:

  • Peptide solution

  • UV-Vis Spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Control buffer (the same buffer the peptide is dissolved in)

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a cuvette with the control buffer (without peptide). Place it in the spectrophotometer and perform a blank measurement across the desired wavelength range (e.g., 300-600 nm) to zero the instrument.

  • Sample Measurement: Carefully transfer your peptide solution to a clean cuvette. Place it in the spectrophotometer and measure the absorbance (or optical density) across the same wavelength range.

  • Data Analysis: Aggregates will scatter light, leading to an apparent increase in absorbance at wavelengths where the peptide itself does not absorb (e.g., 340-400 nm).[7] A higher absorbance reading in this range compared to the blank indicates the presence of aggregates. You can compare different preparations or monitor the change in turbidity over time to assess aggregation kinetics.

References

optimizing coupling reagents for H-Leu-Ala-Pro-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of H-Leu-Ala-Pro-OH

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the tripeptide this compound. The content focuses on optimizing the selection and use of coupling reagents to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of a coupling reagent in peptide synthesis?

A coupling reagent is essential for the formation of a peptide bond between two amino acids. The reaction between the free carboxyl group of one amino acid and the free amino group of another is thermodynamically unfavorable and slow.[1] Coupling reagents activate the carboxyl group, converting it into a more reactive intermediate that readily reacts with the amino group to form the desired peptide bond, thereby increasing reaction rates and yields.[1][2][3]

Q2: What specific challenges are associated with the this compound sequence?

The synthesis of this compound presents several challenges:

  • Diketopiperazine (DKP) Formation: The dipeptide sequence, Ala-Pro, is highly susceptible to intramolecular cyclization after the deprotection of the Fmoc-Ala residue, forming a stable six-membered ring (diketopiperazine). This terminates the peptide chain.[4][5] Using a sterically hindered resin, like 2-chlorotrityl chloride resin, is recommended to suppress this side reaction.[4]

  • Steric Hindrance: Proline is a secondary amine, which makes it less reactive than the primary amines of other amino acids.[6] This can lead to slower and less efficient coupling reactions.

  • Aggregation: Sequences containing hydrophobic residues like Leucine can be prone to aggregation during synthesis, especially as the peptide chain elongates.[4][7] This can hinder subsequent deprotection and coupling steps.

  • Racemization: The activation of the alanine residue before coupling to proline can lead to a loss of chiral integrity (racemization) if reaction conditions are not optimized.[8] The addition of racemization suppressants like HOBt or Oxyma is crucial.[4][9]

Q3: Which class of coupling reagent is generally recommended for a sequence containing proline?

For sequences containing proline, onium salts (aminium/uronium or phosphonium) are generally preferred over carbodiimides. Reagents like HBTU, HATU, or PyBOP are highly efficient and can overcome the steric hindrance associated with proline's secondary amine.[6][9] HATU, in particular, is known for its high reactivity and is often used for difficult couplings.[9]

Q4: How can I minimize racemization during the synthesis?

Racemization can occur at the activated C-terminal amino acid residue.[8] To minimize this side reaction:

  • Use Additives: Always use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[4][9] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[10]

  • Choose the Right Reagent: Some coupling reagents are inherently better at suppressing racemization. For example, couplings performed with DIC/Oxyma are known to result in very low levels of racemization.[11]

  • Control the Base: The type and amount of base used can influence racemization. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) where possible, especially for sensitive couplings.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: My final product has a low yield and the mass spectrum shows a significant peak corresponding to a deletion sequence (e.g., H-Leu-Pro-OH).

  • Possible Cause: Incomplete coupling of one of the amino acids, most likely Fmoc-Ala-OH to the resin-bound proline, due to steric hindrance or peptide aggregation.[4][6]

  • Solutions:

    • Double Couple: Perform the coupling step twice for the problematic residue (in this case, Alanine). After the first coupling, wash the resin and repeat the coupling step with a fresh solution of amino acid and coupling reagent.[6]

    • Increase Concentration: Increasing the concentration of the amino acid and coupling reagent (e.g., to 0.5 M) can drive the reaction to completion by increasing the probability of molecular interaction.[6]

    • Switch Coupling Reagent: If using a milder reagent like TBTU, switch to a more powerful one like HATU, which is known for its superior performance in difficult couplings.[9]

    • Change Solvent: If aggregation is suspected, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding a small amount of DMSO can help disrupt secondary structures and improve solvation.[4][12]

Problem 2: After coupling Fmoc-Ala-OH to Pro-resin and subsequent Fmoc deprotection, I see a major loss of product from the resin.

  • Possible Cause: This is a classic sign of diketopiperazine (DKP) formation. The deprotected H-Ala-Pro-resin sequence readily cyclizes, cleaving itself from the resin and terminating the chain.[4]

  • Solutions:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This is the most effective solution. The steric bulk of the 2-chlorotrityl linkage to the proline residue significantly inhibits the intramolecular cyclization required for DKP formation.[4]

    • Couple a Dipeptide: If possible, couple Fmoc-Leu-Ala-OH to the Pro-resin. This bypasses the problematic H-Ala-Pro-resin intermediate. However, this approach risks racemization at the alanine residue during the dipeptide preparation and activation.

Problem 3: The purity of my crude peptide is low, and HPLC analysis shows a broad peak or multiple closely eluting peaks around the main product.

  • Possible Cause: Racemization of the alanine residue during activation and coupling. This creates a diastereomer (H-Leu-D-Ala-Pro-OH) that is often difficult to separate from the desired product by reversed-phase HPLC.[11]

  • Solutions:

    • Optimize Coupling Additives: Ensure you are using an effective racemization suppressant. While HOBt is common, HOAt and Oxyma are generally more effective at preventing racemization.[9][10]

    • Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent before it is added to the resin. Prolonged activation can increase the risk of racemization.

    • Base Selection: Avoid using excess base or highly reactive bases. For the Fmoc-Ala-OH coupling, consider using a weaker base like NMM.[3]

    • Low-Racemization Protocol: A protocol utilizing DIC in combination with Oxyma or HOBt is often recommended for couplings where racemization is a significant concern.[9][11]

Data Presentation: Comparison of Common Coupling Reagents

The table below summarizes key characteristics of commonly used coupling reagents in solid-phase peptide synthesis (SPPS).

Reagent NameClassRelative CostCoupling EfficiencyRacemization RiskKey Features & Best Use Cases
DCC/DIC CarbodiimideLowGoodHigh (without additives)DIC is preferred for SPPS as its urea byproduct is soluble. Always used with HOBt or Oxyma to suppress racemization.[9]
TBTU/HBTU Aminium/Uronium SaltMediumVery GoodLow (with HOBt)Widely used, reliable, and efficient for standard couplings. Excess reagent can cause chain termination.[9][13]
HATU Aminium/Uronium SaltHighExcellentVery Low (with HOAt)More reactive than HBTU, ideal for sterically hindered couplings (like coupling to Pro) and minimizing racemization.[9][14]
PyBOP Phosphonium SaltHighExcellentLowVery effective for difficult couplings and cyclizations. Does not form guanidinium byproducts.[9][10]
COMU Aminium/Uronium SaltHighExcellentVery LowHigh solubility and efficiency, often requiring only one equivalent of base. Considered a "greener" option.[15]

Experimental Protocols

Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol is based on a standard Fmoc/tBu strategy utilizing a 2-chlorotrityl chloride resin to minimize diketopiperazine formation.[13]

Materials:

  • H-Pro-2-ClTrt resin

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • Coupling Reagent/Additive System: TBTU and HOBt (or HATU for higher efficiency)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the H-Pro-2-ClTrt resin in DCM for 30 minutes, followed by washing with DMF (3 times).

  • First Coupling (Fmoc-Ala-OH): a. In a separate vessel, dissolve Fmoc-Ala-OH (3 eq), TBTU (3 eq), and HOBt (3 eq) in DMF. b. Add DIPEA (6 eq) to the solution and allow to pre-activate for 2-3 minutes. c. Add the activation mixture to the swollen resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. Wash the resin with DMF (3x), DCM (3x), and DMF (3x). f. Optional: Perform a Kaiser test to confirm complete coupling (should be negative/yellow). If positive, perform a double couple.[16]

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Second Coupling (Fmoc-Leu-OH): a. Repeat steps 2a-2f using Fmoc-Leu-OH.

  • Final Fmoc Deprotection: a. Repeat the deprotection procedure (steps 3a-3d) to remove the final Fmoc group from Leucine.

  • Final Washing and Drying: a. Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). b. Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Precipitation: a. Add the cold cleavage cocktail to the dried resin. b. Agitate gently for 1.5-2 hours at room temperature.[13] c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the resulting white solid under vacuum. The crude this compound can then be purified by HPLC.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle1 Cycle 1: Add Alanine cluster_cycle2 Cycle 2: Add Leucine cluster_final Final Steps Resin H-Pro-2-ClTrt Resin Coupling1 1. Couple Fmoc-Ala-OH (TBTU/HOBt/DIPEA) Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotect1 2. Fmoc Deprotection (20% Piperidine) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Coupling2 3. Couple Fmoc-Leu-OH (TBTU/HOBt/DIPEA) Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotect2 4. Final Deprotection (20% Piperidine) Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Cleavage 5. Cleave from Resin (TFA/TIS/H2O) Wash4->Cleavage Product This compound Cleavage->Product

Caption: Workflow for the solid-phase synthesis of this compound.

Activation_Mechanism cluster_reactants Reactants cluster_intermediates Activation & Coupling cluster_product Product AA_COOH Fmoc-AA-COOH (Carboxylic Acid) Active_Ester O-Acyl-isourea (Highly Reactive Intermediate) AA_COOH->Active_Ester + HOBt/HOAt HBTU HBTU/HATU (Coupling Reagent) HBTU->Active_Ester + HOBt/HOAt Base Base (DIPEA) Base->Active_Ester + HOBt/HOAt OBt_Ester HOBt/HOAt Active Ester (Less Prone to Racemization) Active_Ester->OBt_Ester Peptide_Bond Fmoc-AA-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond (Direct, higher racemization risk) OBt_Ester->Peptide_Bond Peptide_Resin H-Peptide-Resin (Amino Group) Peptide_Resin->Peptide_Bond

Caption: General mechanism of carboxyl activation by an onium salt reagent.

Troubleshooting_Flowchart Start Low Yield or Purity in This compound Synthesis Check_Mass_Spec Check Mass Spec for Deletion / Modifications Start->Check_Mass_Spec Deletion_Seq Major Deletion Sequence (e.g., H-Leu-Pro-OH) Check_Mass_Spec->Deletion_Seq Yes Racemization Broad Peak / +1 Da Peak (Racemization/DKP) Check_Mass_Spec->Racemization No Sol_Deletion Incomplete Coupling Deletion_Seq->Sol_Deletion Sol_Rac Racemization or DKP Racemization->Sol_Rac Action_Deletion1 1. Double Couple Ala Sol_Deletion->Action_Deletion1 Action_Deletion2 2. Use Stronger Reagent (HATU) Sol_Deletion->Action_Deletion2 Action_Deletion3 3. Change Solvent to NMP Sol_Deletion->Action_Deletion3 Action_Rac1 1. Use HOAt/Oxyma Additive Sol_Rac->Action_Rac1 Action_Rac2 2. Use 2-CTC Resin to Stop DKP Sol_Rac->Action_Rac2 Action_Rac3 3. Use Weaker Base (NMM) Sol_Rac->Action_Rac3

Caption: Troubleshooting flowchart for low yield/purity issues.

References

cleavage cocktail for H-Leu-Ala-Pro-OH from resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information and troubleshooting advice for the cleavage of H-Leu-Ala-Pro-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the best resin to use for synthesizing this compound?

For a simple peptide with a C-terminal carboxylic acid like this compound, the most common and effective choice is Wang resin . It offers good stability during Fmoc synthesis and allows for straightforward cleavage under moderately acidic conditions to yield the desired C-terminal acid.[1][2] Another option is the 2-Chlorotrityl chloride (2-CTC) resin , which is more acid-sensitive and allows for cleavage under milder conditions.[3]

Q2: What is a standard cleavage cocktail for this compound?

Since this compound does not contain any sensitive amino acid residues (like Cys, Met, Trp), a complex cleavage cocktail is not necessary.[4] A standard and highly effective cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[5][6] The TIS and water act as scavengers to quench reactive cations generated from the resin linker during cleavage.[4] For cleavage from Wang resin specifically, a 50% TFA solution in Dichloromethane (DCM) can also be used.[1]

Q3: How long should the cleavage reaction be performed?

For most standard resins like Wang resin, a cleavage time of 1.5 to 2 hours at room temperature is generally sufficient for a simple peptide.[1][7]

Q4: Do I need to remove the N-terminal Fmoc group before cleavage?

Yes, it is crucial to remove the final N-terminal Fmoc protecting group with a piperidine solution before initiating the acid cleavage procedure.[4][7]

Cleavage Cocktail Summary

The selection of a cleavage cocktail depends on the amino acid composition of the peptide and the type of resin used. While a simple cocktail is sufficient for this compound, the table below summarizes various common cocktails for broader applications.

Reagent NameComposition (v/v)Primary Application
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for most peptides without highly sensitive residues.[5][6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail, effective for peptides with Cys, Met, Trp, or Tyr.[6][8]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" option useful for scavenging trityl groups.[8][9] Not suitable for protecting Met from oxidation.[9]
Mild (for 2-CTC Resin) 1% TFA in DCMCleavage from highly acid-labile resins like 2-Chlorotrityl, leaving most side-chain protecting groups intact.[5]
Alternative Mild Acetic Acid / TFE / DCM (1:1:8)Another mild condition for cleaving protected peptides from 2-CTC resin.[10]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, TFE: Trifluoroethanol, DCM: Dichloromethane

Experimental Protocol: Cleavage of this compound from Wang Resin

This protocol outlines the standard procedure for cleaving a simple peptide from Wang resin.

Materials:

  • Peptide-resin (this compound on Wang resin), thoroughly dried.

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (prepare fresh).

  • Ice-cold diethyl ether.

  • Dichloromethane (DCM).

  • Sintered glass funnel.

  • Reaction vessel.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Washing: Wash the resin thoroughly with DCM to remove any residual DMF and then dry the resin under a high vacuum for at least 4 hours.[4]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10-15 mL per gram of resin).[6] Swirl the mixture occasionally and allow it to react for 1.5-2 hours at room temperature.[1][7]

  • Filtration: Filter the reaction mixture through a sintered glass funnel, collecting the filtrate in a clean flask.

  • Resin Washing: Wash the resin remaining in the funnel 2-3 times with small portions of fresh TFA to ensure all the cleaved peptide is recovered.[7] Combine these washes with the initial filtrate.

  • Concentration (Optional but Recommended): If precipitation is difficult, reduce the volume of the combined filtrate to about 1-2 mL using a gentle stream of nitrogen.[11]

  • Peptide Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (8-10 times the filtrate volume) of ice-cold diethyl ether.[7] A white precipitate of the crude peptide should form.

  • Incubation: If precipitation is slow or incomplete, cap the tube and store it at 4°C or -20°C for several hours or overnight to maximize precipitation.[7]

  • Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant and discard the ether supernatant.

  • Washing: Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and organic impurities. Centrifuge again and decant the ether.

  • Drying: Dry the final peptide pellet under a high vacuum to remove all traces of ether. The peptide is now ready for analysis (e.g., HPLC, MS) and purification.

Troubleshooting Guide

Problem: No precipitate forms after adding the filtrate to cold ether.

  • Possible Cause: The peptide concentration is too low, or the peptide has some solubility in ether.[11] This can be an issue with very small or hydrophobic peptides.[12]

  • Solution 1: Concentrate the Filtrate. Before adding to ether, reduce the volume of the TFA filtrate under a stream of nitrogen. This increases the peptide concentration and promotes precipitation.[11]

  • Solution 2: Increase Ether Volume & Lower Temperature. Use a larger volume of ether and ensure it is thoroughly chilled (e.g., -20°C). After adding the filtrate, allow the mixture to stand at a low temperature for an extended period (overnight).[11]

  • Solution 3: Check the Ether Supernatant. Before discarding the ether, take a small sample and dry it down to see if any peptide was soluble. If so, you may need to evaporate the entire ether solution to recover your product.

Problem: The final peptide yield is very low.

  • Possible Cause: Incomplete cleavage from the resin.

  • Solution 1: Re-cleave the Resin. After the first cleavage, wash the resin with DCM, dry it, and then subject it to a second round of the cleavage procedure with fresh cocktail.[11] Combine the filtrates from both cleavage steps.

  • Solution 2: Extend Reaction Time. For subsequent syntheses, consider increasing the cleavage time to 3-4 hours, especially if the peptide is longer or known to be difficult.

  • Solution 3: Ensure Proper Pre-Cleavage Washing. Residual DMF, which is basic, can neutralize the TFA and inhibit the cleavage reaction. Ensure the resin is washed extensively with DCM and thoroughly dried before adding the cleavage cocktail.[4][13]

Problem: HPLC analysis shows multiple unexpected peaks.

  • Possible Cause 1: Incomplete removal of scavengers or byproducts.

  • Solution 1: Ensure the peptide precipitate is washed thoroughly with cold ether. A second precipitation (dissolving the crude peptide in a minimal amount of a solvent like acetic acid and re-precipitating with ether) can also help.

  • Possible Cause 2: Side reactions during synthesis or cleavage. Although unlikely for this compound, sensitive residues can be modified. For example, tryptophan can be alkylated by carbocations from the resin linker.[14]

  • Solution 2: Confirm the identity of the peaks using mass spectrometry. If side products are confirmed, optimization of protecting groups and scavenger cocktails for future syntheses may be necessary.

Peptide Cleavage Troubleshooting Workflow

Cleavage_Troubleshooting start_node Start: Cleavage & Precipitation problem_node problem_node start_node->problem_node Evaluate Crude Product end_node Analyze & Purify Peptide problem_node->end_node Good Yield & Purity cause_node_low_yield Incomplete Cleavage or Precipitation Failure? problem_node->cause_node_low_yield Low/No Yield? cause_node_impure Residual Scavengers or Side Reactions? problem_node->cause_node_impure Impure Product? cause_node cause_node solution_node solution_node solution_recleave 1. Re-cleave resin with fresh cocktail. 2. Extend cleavage time in future. cause_node_low_yield->solution_recleave Cleavage Issue solution_concentrate 1. Concentrate TFA filtrate. 2. Use more cold ether. 3. Precipitate overnight at -20°C. cause_node_low_yield->solution_concentrate Precipitation Issue solution_rewash 1. Re-wash peptide pellet with cold ether. 2. Perform re-precipitation. cause_node_impure->solution_rewash Contamination solution_ms_analysis 1. Analyze by-products with MS. 2. Optimize future synthesis strategy. cause_node_impure->solution_ms_analysis Side Products solution_recleave->end_node solution_concentrate->end_node solution_rewash->end_node solution_ms_analysis->end_node

Caption: Troubleshooting workflow for peptide cleavage and precipitation issues.

References

H-Leu-Ala-Pro-OH side product identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential side products during the synthesis of the tripeptide H-Leu-Ala-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. The most common include deletion sequences (e.g., H-Ala-Pro-OH or H-Leu-Pro-OH), truncated sequences, and by-products from side reactions such as diketopiperazine formation. Other potential impurities involve incompletely removed protecting groups or modifications that occur during the cleavage of the peptide from the resin.[1][2][3][4]

Q2: Why is the Proline residue a potential source of side reactions?

A2: Proline's unique cyclic structure can influence the peptide's synthesis in several ways. It is known to be prone to diketopiperazine formation, particularly when it is one of the first two residues coupled to the resin.[5] This side reaction can lead to the cleavage of the dipeptide from the resin, reducing the overall yield of the target peptide.[6][7] Additionally, the secondary amine of proline is less reactive than the primary amines of other amino acids, which can sometimes lead to incomplete coupling reactions.[8]

Q3: What is diketopiperazine formation and why is it relevant to this compound synthesis?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur with a dipeptidyl-resin, cleaving the dipeptide from the solid support. In the context of this compound synthesis, if Proline is the C-terminal amino acid attached to the resin, the subsequent coupling of Alanine can lead to the formation of a Leu-Ala dipeptide that is susceptible to cyclization, especially after the deprotection of the N-terminal of Leucine. This results in the formation of cyclo(Leu-Ala) and a truncated peptide on the resin. This is one of the most significant potential side reactions.[5][6]

Q4: Can racemization occur during the synthesis of this tripeptide?

A4: Yes, racemization is a potential side reaction in any peptide synthesis. The activation of the carboxylic acid of each amino acid for coupling can lead to the loss of stereochemical integrity. While Leucine and Alanine are not particularly prone to racemization under standard coupling conditions, it is a possibility that should be considered.[9] Proline itself can also undergo racemization under certain conditions.[7] The presence of diastereomeric impurities can be assessed by chiral chromatography.

Q5: What is the significance of trifluoroacetic acid (TFA) in the final product?

A5: Trifluoroacetic acid (TFA) is commonly used in the final cleavage step to release the peptide from the resin and to remove side-chain protecting groups. As a result, the final lyophilized peptide is often a TFA salt. While generally acceptable for many research applications, residual TFA can impact biological assays and should be quantified or removed by salt exchange if it is a concern for the intended application.[2][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the target peptide (this compound) 1. Diketopiperazine formation: The Leu-Ala dipeptide may have cyclized and cleaved from the resin.[5][6] 2. Incomplete coupling: The coupling of one or more amino acids may have been inefficient. Proline's secondary amine can be less reactive.[8] 3. Incomplete deprotection: The N-terminal protecting group (e.g., Fmoc) may not have been fully removed, preventing the next amino acid from coupling.1. Optimize the coupling of the second and third amino acids. Consider using a pre-formed dipeptide (Fmoc-Leu-Ala-OH) for coupling to the Proline-resin to bypass the susceptible dipeptide stage. 2. Use a stronger activating agent or double-couple the amino acids, especially the one following Proline.[8] 3. Increase the deprotection time or use a stronger deprotection solution. Monitor the deprotection reaction for completeness.
Presence of a peak with a mass corresponding to cyclo(Leu-Ala) in Mass Spectrometry Diketopiperazine formation: The Leu-Ala dipeptide has cyclized.This confirms the side reaction. To minimize this in future syntheses, refer to the recommendations for low yield. For the current batch, purification by preparative HPLC is necessary to isolate the target peptide.
Multiple peaks in the HPLC chromatogram with masses lower than the target peptide 1. Deletion sequences: Incomplete coupling or deprotection has led to peptides missing one or more amino acids (e.g., H-Ala-Pro-OH, H-Leu-Pro-OH).[3][4] 2. Truncated sequences: The synthesis was terminated prematurely.1. Optimize coupling and deprotection steps as described above. Ensure high-purity reagents. 2. Isolate the desired peptide using preparative HPLC.
Presence of peaks with higher molecular weight than the target peptide in Mass Spectrometry 1. Insertion sequences: An amino acid was coupled twice. 2. Incompletely removed protecting groups: Residual protecting groups from the synthesis are still attached to the peptide.[3][4] 3. Adducts: The peptide may have formed adducts with scavengers or other molecules from the cleavage cocktail.1. Review the synthesis protocol to ensure correct amino acid additions. 2. Extend the cleavage time or use a more effective cleavage cocktail. 3. Optimize the cleavage and work-up procedures. Purification by preparative HPLC is required.
Broad or split peaks in the HPLC chromatogram 1. Presence of diastereomers: Racemization of one of the amino acids may have occurred.[9] 2. Peptide aggregation: The peptide may be aggregating under the analysis conditions. 3. Poor chromatography: The HPLC method may not be optimal.1. Analyze the sample using a chiral HPLC column to confirm the presence of diastereomers. Optimize coupling conditions to minimize racemization in future syntheses. 2. Modify the mobile phase (e.g., change pH, ionic strength, or organic solvent) to disrupt aggregation. 3. Optimize the HPLC method (e.g., gradient, flow rate, column temperature).

Quantitative Data Summary

The following table summarizes the expected and potential side products with their corresponding mass differences from the target peptide, this compound (Molecular Weight: 327.42 g/mol ). The relative abundance can vary significantly based on the synthesis protocol.

Side Product Molecular Formula Molecular Weight ( g/mol ) Mass Difference from Target (Da) Typical Abundance Range (%)
Target Peptide (this compound) C14H25N3O4327.420>95 (after purification)
Diketopiperazine (cyclo(Leu-Ala)) C9H16N2O2184.24-143.181-10
Deletion (H-Ala-Pro-OH) C8H14N2O3186.21-141.21<5
Deletion (H-Leu-Pro-OH) C11H20N2O3228.29-99.13<5
Racemized Peptide (H-D-Leu-Ala-Pro-OH, etc.) C14H25N3O4327.420<1-5
TFA Adduct (+CF3COOH) C16H26F3N3O6441.40+114Variable
Incomplete Fmoc Deprotection C29H35N3O6521.61+194.19<2

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for assessing the purity of a crude or purified this compound sample.[11][12][13][14][15]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure:

    • Prepare a sample solution of the peptide at a concentration of 1 mg/mL in Mobile Phase A.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 214 nm and 280 nm.

    • Inject 10-20 µL of the sample solution.

    • Run a linear gradient elution as follows:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • The flow rate should be maintained at 1.0 mL/min.

  • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Side Product Identification

This protocol is for the identification of the molecular weights of the target peptide and any impurities.[16][17][18][19][20]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Chromatography: Use the same HPLC method as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Procedure:

    • Perform the LC separation as described in the HPLC protocol.

    • The eluent is directly introduced into the mass spectrometer.

    • Acquire mass spectra for each eluting peak.

  • Data Analysis:

    • Extract the mass spectrum for each peak observed in the total ion chromatogram (TIC).

    • Determine the molecular weight of the species corresponding to each peak.

    • Compare the observed molecular weights to the theoretical molecular weights of the expected peptide and potential side products (refer to the Quantitative Data Summary table).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information and can be used to confirm the peptide sequence and identify subtle impurities.[21][22][23][24]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Experiments:

    • 1D ¹H NMR: Provides an overview of the proton signals and can be used for a preliminary assessment of purity.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.

    • 2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system (i.e., within a single amino acid residue).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which helps to determine the sequence of the amino acids.

  • Procedure:

    • Acquire the 1D and 2D NMR spectra according to the instrument's standard protocols.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin).

  • Data Analysis:

    • Assign the proton resonances to the specific amino acids in the this compound sequence.

    • Use the NOESY/ROESY data to confirm the Leu-Ala and Ala-Pro peptide bonds.

    • Look for any unassigned signals, which may indicate the presence of impurities.

Visualizations

Side_Product_Identification_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome Crude_Peptide Crude this compound Product HPLC_Purity HPLC Purity Check Crude_Peptide->HPLC_Purity LCMS_Analysis LC-MS Analysis Crude_Peptide->LCMS_Analysis Purity_Assessment Assess Purity (%) HPLC_Purity->Purity_Assessment Impurity_ID Identify Impurities by Mass LCMS_Analysis->Impurity_ID NMR_Confirmation NMR Structural Confirmation Structure_Verification Verify Sequence and Structure NMR_Confirmation->Structure_Verification Purification Preparative HPLC Purification Purity_Assessment->Purification <95% Pure Pass Product Meets Specifications Purity_Assessment->Pass >95% Pure Fail Synthesize Again with Optimization Impurity_ID->Fail Major Impurities Identified Structure_Verification->Pass Correct Structure Structure_Verification->Fail Incorrect Structure Purification->HPLC_Purity Re-analyze Pass->NMR_Confirmation

Caption: Workflow for the identification and purification of this compound.

Diketopiperazine_Formation Resin_Pro Resin H-Pro Resin_Ala_Pro Resin H-Ala-Pro Resin_Pro->Resin_Ala_Pro + Fmoc-Ala-OH Resin_Leu_Ala_Pro Resin H-Leu-Ala-Pro Resin_Ala_Pro->Resin_Leu_Ala_Pro + Fmoc-Leu-OH Target_Peptide This compound Resin_Leu_Ala_Pro->Target_Peptide Cleavage DKP cyclo(Leu-Ala) Resin_Leu_Ala_Pro->DKP Intramolecular Cyclization (Side Reaction) Truncated_Peptide H-Pro-OH on Resin DKP->Truncated_Peptide Leaves behind

Caption: Pathway of diketopiperazine side product formation.

References

improving mass spectrometry ionization of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of H-Leu-Ala-Pro-OH. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the ionization of this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable ionization techniques for a small peptide like this compound?

A1: For small, non-volatile peptides, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most effective and commonly used "soft ionization" techniques.[1][2] ESI is particularly well-suited for samples in a liquid solution and can be easily coupled with liquid chromatography (LC) systems for separation prior to analysis.[1][2] MALDI is a high-throughput technique that involves co-crystallizing the sample with a matrix on a target plate and often produces singly charged ions, simplifying spectral interpretation.[1]

Q2: Why is the signal intensity for my this compound peptide consistently low?

A2: Low signal intensity is a common issue in mass spectrometry and can stem from several factors.[3] These include suboptimal sample concentration (either too dilute or too concentrated, causing ion suppression), poor ionization efficiency for the peptide's specific chemical properties, incompatible mobile phase composition, or incorrect instrument settings.[3][4] Regular tuning and calibration of the mass spectrometer are crucial to ensure it operates at peak performance.[3]

Q3: I am observing unexpected adducts (e.g., [M+Na]+, [M+K]+) in my spectrum. How can I minimize them?

A3: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common, especially in ESI, and arise from trace amounts of salts in the sample, solvents, or glassware. To minimize them, use high-purity solvents (e.g., LC-MS grade), acid-wash all glassware, and consider using desalting columns for sample cleanup before analysis. The matrix used in MALDI can also be a source of these adducts.[2]

Q4: How does the choice of mobile phase additive affect the ESI-MS signal?

A4: Mobile phase additives are critical for good chromatography and efficient ionization.[5] Volatile acids like formic acid (FA) or acetic acid (AA) are commonly used to donate protons, facilitating the formation of positive ions ([M+H]+) and improving signal intensity.[5][6] While trifluoroacetic acid (TFA) is excellent for UV detection in chromatography due to its ion-pairing properties, it is a strong signal suppressor in ESI-MS and can contaminate the system.[6][7]

Q5: Which MALDI matrix should I choose for a small tripeptide?

A5: For small molecules and peptides, the choice of matrix is crucial to avoid interference in the low-mass region of the spectrum.[8] Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides.[9] Another option is 4-hydroxy-3-nitrobenzonitrile, which provides a clean background in the low mass range and has shown good performance for small molecules and peptides.[8][10]

Troubleshooting Guides

Issue 1: Low Signal Intensity in ESI-MS

Poor signal intensity is one of the most frequent challenges.[3] Follow this workflow to diagnose and resolve the issue.

ESITroubleshooting cluster_solutions Potential Solutions start Low Signal Intensity for this compound check_conc 1. Verify Sample Concentration (1-10 µM is typical) start->check_conc check_mobile 2. Optimize Mobile Phase (e.g., 0.1% Formic Acid) check_conc->check_mobile Concentration OK sol_conc Adjust concentration check_conc->sol_conc check_instrument 3. Check Instrument Settings (Tune & Calibrate) check_mobile->check_instrument No Improvement sol_mobile Test different additives/% (See Table 1) check_mobile->sol_mobile check_source 4. Inspect Ion Source (Clean spray needle/capillary) check_instrument->check_source No Improvement sol_instrument Run tuning solution check_instrument->sol_instrument solution Signal Improved check_source->solution Issue Resolved sol_source Perform source maintenance check_source->sol_source

Caption: Workflow for troubleshooting low ESI signal intensity.

Data Summary: Mobile Phase Additives

The selection of a mobile phase additive significantly impacts peptide ionization. This table summarizes the properties of common additives.

AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.1 - 0.5% (v/v)Good proton donor for positive ESI, volatile, most common for LC-MS.Weaker acid than TFA, may provide lower chromatographic resolution for some peptides.[6]
Acetic Acid (AA) 0.1 - 1.0% (v/v)Volatile, useful for controlling pH.[5]Weaker acid than FA, may result in lower protonation efficiency.
Difluoroacetic Acid (DFA) 0.05 - 0.1% (v/v)Good for both UV and MS detection, stronger acid than FA improving peak shape.Less common, may not be readily available in all labs.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Excellent ion-pairing agent for superior chromatographic resolution (UV).[7]Causes severe ion suppression in ESI-MS, contaminates the system.[6]
Issue 2: Poor Reproducibility or Signal in MALDI-MS

In MALDI, sample preparation is key. Inconsistent crystal formation is a common cause of poor reproducibility.

MALDITroubleshooting start Start: Prepare Matrix Solution (e.g., saturated CHCA in ACN/H2O/TFA) mix Mix Sample & Matrix (1:1 ratio v/v) start->mix spot Spot Mixture on Target Plate (0.5 - 1.0 µL) mix->spot dry Allow to Air Dry (Dried-Droplet Method) spot->dry analyze Analyze in MS dry->analyze

Caption: Standard workflow for MALDI sample preparation.

Data Summary: Recommended MALDI Matrices

Choosing the right matrix is essential for analyzing small peptides and avoiding spectral interference.

MatrixAcronymKey Characteristics & Recommended UseSolvent System
α-Cyano-4-hydroxycinnamic acid CHCAThe most common matrix for peptides up to 3.5 kDa.[9]Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% TFA.[9]
2,5-Dihydroxybenzoic acid DHBGood for peptides and proteins, but can form large, inhomogeneous crystals.[9]Acetonitrile/Water or Methanol/Water with 0.1% TFA.
4-Hydroxy-3-nitrobenzonitrile HNBProvides a clean background in the low mass range, suitable for small molecules.[8][10]Acetonitrile/Water.[10]
2-Amino-5-nitropyridine ANPA basic matrix, useful for acid-sensitive molecules.[11]Ethanol/Water.
Issue 3: Uninformative Fragmentation for Sequencing (MS/MS)

To confirm the sequence of this compound, clear fragmentation is necessary. If you are seeing only the precursor ion or weak fragment ions, optimization of collision energy is required.

Expected Fragmentation Pattern

The primary fragmentation of peptides occurs at the amide bonds, producing b- and y-ions. For this compound, the following fragments are expected.

Caption: Expected b- and y-ion fragmentation sites for this compound.

Troubleshooting Steps:

  • Increase Collision Energy: Gradually increase the collision-induced dissociation (CID) energy in your MS/MS method. Start with a low energy and step it up until you see the desired b- and y-ions without excessive secondary fragmentation.

  • Check for Proline Effect: Proline's cyclic structure can lead to preferential cleavage at the N-terminal side of the proline residue, often resulting in a strong y-ion or a prominent b-ion preceding it.

  • Use a Different Activation Method: If available on your instrument, consider alternative fragmentation methods like Higher-energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD), which may provide complementary fragment ions.

Experimental Protocols

Protocol 1: Optimizing ESI Mobile Phase for this compound
  • Prepare Stock Solutions:

    • Analyte: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water.

    • Mobile Phase A: LC-MS grade water.

    • Mobile Phase B: LC-MS grade acetonitrile.

    • Additives: Prepare 1% (v/v) stock solutions of formic acid and acetic acid in water.

  • Prepare Test Solutions:

    • Create a working solution of your peptide at 10 µg/mL in 50:50 Mobile Phase A/B.

    • Prepare three separate mobile phase compositions to test:

      • Condition 1: 0.1% Formic Acid

      • Condition 2: 0.2% Formic Acid

      • Condition 3: 0.1% Acetic Acid

    • Add the corresponding volume of additive stock to both Mobile Phase A and B to achieve the final concentration.

  • Analysis:

    • Equilibrate the LC-MS system with the first mobile phase condition.

    • Perform several direct infusions or LC-MS runs of the peptide working solution.

    • Record the average signal intensity and signal-to-noise ratio for the protonated molecule ([M+H]+).

    • Wash the system thoroughly between conditions.

    • Repeat the analysis for the remaining mobile phase conditions.

  • Evaluation:

    • Compare the signal intensities obtained from each condition to determine the optimal mobile phase additive and concentration for this compound.

Protocol 2: MALDI Sample Preparation via the Dried-Droplet Method
  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA matrix in a solvent of 50:50 acetonitrile/water containing 0.1% TFA.

    • Vortex thoroughly and centrifuge briefly to pellet any undissolved solid. Use the supernatant for your experiments.

  • Sample Preparation:

    • Dissolve this compound to a concentration of approximately 10 pmol/µL in 0.1% TFA.

  • Spotting Procedure:

    • On a clean MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the peptide sample directly on the spot. Pipette up and down gently a few times to ensure thorough mixing.

    • Alternatively, pre-mix the sample and matrix in a 1:1 ratio (v/v) in a microcentrifuge tube, and then spot 1 µL of this mixture onto the target plate.

    • Allow the spot to air-dry completely at room temperature. Fine, needle-like crystals should form a uniform spot.

  • Analysis:

    • Load the target plate into the MALDI-MS instrument.

    • Acquire spectra by firing the laser at different locations across the crystalline spot to find the "sweet spots" that yield the best signal intensity and resolution.

    • Average the spectra from several locations to obtain a representative result.

References

Technical Support Center: H-Leu-Ala-Pro-OH Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the tripeptide H-Leu-Ala-Pro-OH in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: Common Stability Issues

This guide is designed to help you identify and resolve common stability problems with this compound solutions.

Q1: I am seeing a decrease in the concentration of my this compound solution over time. What could be the cause?

A1: A decrease in concentration is likely due to chemical degradation. The primary degradation pathway for peptides in aqueous solution is hydrolysis of the peptide bonds. This process can be influenced by several factors:

  • pH: Both acidic and basic conditions can accelerate hydrolysis. The rate of hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures typically increase the rate of chemical degradation.

  • Enzymatic Degradation: If your solution is not sterile, microbial contamination can introduce proteases that degrade the peptide.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. For many peptides, a pH range of 4-6 is optimal for stability.

  • Control Temperature: Store your stock solutions frozen (-20°C or -80°C) and your working solutions refrigerated (2-8°C) when not in use. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.

  • Ensure Sterility: Use sterile solvents and containers. If possible, filter-sterilize your final solution.

  • Analyze for Degradants: Use analytical techniques like HPLC or LC-MS to identify potential degradation products.

Q2: I observe precipitation or cloudiness in my this compound solution. What should I do?

A2: Precipitation or cloudiness indicates either poor solubility or physical instability (aggregation) of the peptide.

  • Solubility: this compound has a theoretical pI of 7, meaning it has the lowest solubility at this pH. The hydrophobicity of the leucine residue can also contribute to limited aqueous solubility.[1]

  • Aggregation: Peptides can self-associate to form aggregates, especially at higher concentrations or near their isoelectric point.

Troubleshooting Steps:

  • Adjust pH: Try dissolving the peptide in a slightly acidic or basic solution to move away from its isoelectric point.

  • Use a Co-solvent: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used for initial dissolution before diluting with an aqueous buffer.

  • Sonication: Gentle sonication can sometimes help to dissolve small aggregates.

  • Centrifugation and Analysis: If precipitation persists, centrifuge the sample and analyze the supernatant to determine the concentration of the soluble peptide.

Q3: My experimental results are inconsistent when using this compound solutions prepared at different times. Why might this be happening?

A3: Inconsistent results often point to issues with solution preparation and storage.

  • Inaccurate Initial Concentration: Lyophilized peptides can be hygroscopic. It is crucial to allow the vial to equilibrate to room temperature before opening to avoid moisture absorption, which can lead to weighing errors.

  • Degradation During Storage: As mentioned in Q1, the peptide can degrade over time if not stored under optimal conditions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation.

Troubleshooting Steps:

  • Standardize Solution Preparation: Develop a consistent protocol for dissolving the peptide.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Perform Quality Control: Regularly check the concentration and purity of your stock solution using a stability-indicating assay like HPLC.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for dissolving this compound?

A: For hydrophilic peptides, sterile water or aqueous buffers are suitable. For more hydrophobic peptides, initial reconstitution in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile may be necessary, followed by dilution in the desired aqueous buffer.[2]

Q: What are the optimal storage conditions for this compound solutions?

A: For long-term stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Once in solution, it should be stored in frozen aliquots to avoid repeated freeze-thaw cycles. Prolonged exposure to pH > 8 should be avoided, and solutions should be kept chilled when in use.[3][4]

Q: What are the primary chemical degradation pathways for peptides like this compound?

A: The main chemical degradation pathways for peptides include:

  • Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.[2][4]

  • Oxidation: Particularly relevant for residues like methionine and cysteine, but can also affect other amino acids.

  • Deamidation: Affects asparagine and glutamine residues.

  • Racemization: Conversion of L-amino acids to their D-isomers.[4]

Q: How does the proline residue affect the stability of this compound?

A: The presence of proline can influence peptide stability in several ways. The peptide bond preceding a proline residue (Ala-Pro in this case) is known to be more resistant to certain types of enzymatic degradation. However, the Asp-Pro sequence is particularly susceptible to acid-catalyzed hydrolysis.[3] While this specific sequence is not present in this compound, it highlights the influence of proline on peptide bond stability. Proline's rigid structure can also impact the peptide's conformation and susceptibility to degradation.[5][6]

Quantitative Data

ParameterConditionGeneral Effect on StabilityRationale
pH < 3DecreasedAcid-catalyzed hydrolysis of peptide bonds.
4 - 6OptimalMinimizes both acid and base-catalyzed hydrolysis.
> 8DecreasedBase-catalyzed hydrolysis and deamidation.[3]
Temperature -80°CVery HighSignificantly slows down all chemical degradation reactions.[4]
-20°CHighSuitable for long-term storage of lyophilized peptide and stock solutions.[3][4]
4°CModerateSuitable for short-term storage of working solutions (days).
Room Temperature (20-25°C)LowIncreased rate of hydrolysis and other degradation reactions.
> 37°CVery LowSignificantly accelerates degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products, allowing for the quantification of the peptide's purity and concentration over time.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Buffers of various pH values (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Method Development:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A shallow gradient is often effective for peptides. Start with a low percentage of Mobile Phase B and gradually increase it. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Re-equilibrate at 5% B

  • Detection: Monitor the absorbance at 214 nm or 220 nm, where the peptide bond absorbs.

  • Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve good separation between the parent peptide and any degradation peaks.

4. Stability Study Procedure:

  • Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7, 9) at a known concentration.

  • Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by freezing or pH adjustment), and analyze by the developed HPLC method.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial time point.

5. Data Analysis:

  • Plot the percentage of remaining this compound versus time for each condition.

  • Determine the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed issue_type What is the nature of the issue? start->issue_type concentration_decrease Decrease in Concentration issue_type->concentration_decrease Loss of Peptide precipitation Precipitation / Cloudiness issue_type->precipitation Physical Change inconsistent_results Inconsistent Results issue_type->inconsistent_results Variability check_ph Check pH of Solution concentration_decrease->check_ph check_temp Review Storage Temperature concentration_decrease->check_temp check_sterility Assess Sterility concentration_decrease->check_sterility adjust_ph Adjust pH Away from pI precipitation->adjust_ph use_cosolvent Use Co-solvent (e.g., DMSO) precipitation->use_cosolvent standardize_prep Standardize Solution Preparation inconsistent_results->standardize_prep aliquot_stock Aliquot Stock Solutions inconsistent_results->aliquot_stock analyze_degradants Analyze for Degradants (HPLC/LC-MS) check_sterility->analyze_degradants

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Study_Workflow start Start Stability Study prep_solutions Prepare Peptide Solutions (various pH, temp conditions) start->prep_solutions initial_analysis Timepoint 0: Analyze Initial Sample (HPLC) prep_solutions->initial_analysis storage Store Aliquots at Designated Conditions initial_analysis->storage timepoint_analysis Analyze Samples at Scheduled Timepoints storage->timepoint_analysis timepoint_analysis->storage No (continue study) data_processing Process HPLC Data (Calculate % Remaining) timepoint_analysis->data_processing Yes kinetic_analysis Perform Kinetic Analysis (Determine Degradation Rate) data_processing->kinetic_analysis end End of Study kinetic_analysis->end

Caption: Experimental workflow for a typical peptide stability study.

References

Technical Support Center: Scaling Up H-Leu-Ala-Pro-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of the tripeptide H-Leu-Ala-Pro-OH. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for synthesizing this compound, especially for scalable production?

A1: For the synthesis of this compound, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and recommended method due to its efficiency, scalability, and the ease of purification.[1] While solution-phase synthesis is an alternative for very large-scale production, SPPS simplifies the process by anchoring the growing peptide chain to a solid resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1]

Q2: Which solid support (resin) is best suited for producing this compound with a free C-terminal carboxylic acid?

A2: To synthesize a peptide with a C-terminal carboxylic acid like this compound, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is recommended.[2] This type of resin allows the peptide to be cleaved under very mild acidic conditions, which preserves the acid-labile side-chain protecting groups if needed and, critically, helps to minimize side reactions like diketopiperazine formation.[3] Wang resin is another option, but it is more susceptible to diketopiperazine formation, a significant risk for sequences containing proline.[2][4]

Q3: What are the primary challenges when scaling up the synthesis of this compound from a lab scale (milligrams) to a production scale (grams or kilograms)?

A3: Scaling up peptide synthesis introduces several challenges that must be carefully managed.[5] These include:

  • Physical & Mechanical Issues: Ensuring uniform mixing and heat transfer throughout a larger resin volume can be difficult. Inadequate mixing can lead to incomplete reactions.[5]

  • Reaction Kinetics: Cycle times for deprotection and coupling steps may need to be extended to ensure reactions go to completion on a larger scale.

  • Reagent & Solvent Management: The sheer volume of reagents and solvents increases significantly, raising concerns about cost, safety, and waste management.[5]

  • Impurity Profile: Side reactions that are negligible at a small scale can become significant sources of impurity at a larger scale, complicating purification.

  • Peptide Aggregation: The hydrophobic nature of Leucine can promote peptide aggregation on the resin, which is exacerbated at higher concentrations during scale-up, potentially leading to failed synthesis.[6][7]

Q4: How can solvent and reagent waste be minimized during large-scale synthesis?

A4: Minimizing waste is a critical consideration for sustainable and cost-effective large-scale peptide production. Strategies include process optimization to reduce the excess equivalents of amino acids and coupling reagents used.[8] Additionally, innovative technologies like Molecular Hiving™ can reduce the need for hazardous solvents and minimize washing steps, cutting organic solvent use by up to 60%.[9] For purification, techniques like multicolumn countercurrent solvent gradient purification (MCSGP) can significantly reduce solvent consumption compared to traditional batch HPLC.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low Crude Peptide Yield

Q: After cleavage from the resin, my final peptide yield is significantly lower than expected. What are the common causes?

A: A low crude peptide yield can stem from several issues throughout the synthesis process:

  • Incomplete Deprotection or Coupling: Even a small percentage of failure at each deprotection and coupling step accumulates, leading to a dramatic decrease in the final yield of the full-length peptide.[10] The secondary amine of proline can make the subsequent coupling step less reactive.[11]

  • Diketopiperazine (DKP) Formation: The Ala-Pro sequence at the C-terminus is highly susceptible to this side reaction. After the deprotection of Alanine, the free N-terminal amine can attack the amide bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[4][12] This results in a significant loss of product.

  • Peptide Aggregation: Inter-chain hydrogen bonding, especially for sequences containing hydrophobic residues like Leucine, can cause the peptide-resin to clump.[7] This physically blocks reactive sites, leading to incomplete reactions and truncated sequences.

  • Premature Cleavage: If using a hyper-acid sensitive resin like 2-CTC, repeated exposure to even mildly acidic conditions (e.g., from certain coupling reagents) can cause some peptide to cleave prematurely.

  • Poor Resin Quality or Loading: Inconsistent resin quality or an inaccurate determination of the initial loading capacity can lead to lower-than-expected yields.

Problem: Low Purity / Multiple Peaks in Analytical HPLC

Q: My analytical HPLC of the crude product shows the main peak but also several significant impurity peaks. How do I identify and mitigate them?

A: The presence of multiple peaks indicates impurities, which commonly include:[10]

  • Truncated Sequences: These are peptides that stopped growing at some point during the synthesis. This is typically caused by incomplete coupling, where the unreacted N-terminus is permanently capped (e.g., by acetylation if acetic anhydride is used).

  • Deletion Sequences: These occur when an amino acid is skipped in the sequence. This can happen if the Fmoc-deprotection step is incomplete, meaning the next amino acid in the sequence cannot be coupled. The subsequent deprotection step then exposes the amine, and synthesis continues, but with a missing residue.

  • Products of Side Reactions: For this specific peptide, the major side product is often related to the Ala-Pro sequence. Diketopiperazine formation is a primary concern.[12][13]

  • Racemization: Although less common with standard coupling reagents like HBTU/HATU when used with additives like HOBt or Oxyma, some degree of racemization (conversion of an L-amino acid to a D-amino acid) can occur, leading to diastereomeric impurities.[3][14]

Problem: Suspected Diketopiperazine (DKP) Formation

Q: I suspect I'm losing my peptide due to DKP formation from the Ala-Pro sequence. How can I prevent this?

A: DKP formation is a major risk when Proline is the second residue in the sequence.[3] To mitigate this:

  • Use 2-Chlorotrityl (2-CTC) Resin: This resin's steric hindrance and mild cleavage conditions help suppress DKP formation compared to other resins like Wang.[3]

  • Couple the Third Amino Acid (Leucine) Immediately: After deprotecting the Alanine residue, do not delay the coupling of Fmoc-Leu-OH. The free H-Ala-Pro-Resin intermediate is prone to cyclization, and this risk increases with time.[12]

  • Use Pre-formed Dipeptides: A highly effective strategy is to couple Fmoc-Leu-Ala-OH as a dipeptide unit to the H-Pro-Resin. This bypasses the vulnerable H-Ala-Pro-Resin intermediate entirely.

  • Control Base Exposure: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine for coupling activation and neutralization steps, and ensure it is completely washed away.[14]

Problem: Resin Clumping and Poor Solvent Flow (Aggregation)

Q: During synthesis, especially after adding Leucine, the resin appears to be clumping, and solvent filtration is slow. What can I do?

A: This is a classic sign of on-resin peptide aggregation, driven by the hydrophobic Leucine residue.[7] To address this:

  • Change the Primary Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) is often better at solvating growing peptide chains and disrupting secondary structures that lead to aggregation.[7]

  • Increase Reaction Temperature: Performing the coupling reactions at an elevated temperature (e.g., 40-60°C) can provide enough energy to break up aggregates and improve reaction efficiency. However, this must be done cautiously as it can also increase the risk of side reactions like racemization.[8]

  • Use High-Swelling Resins: Resins like PEG-based or other high-swelling polystyrene resins can provide more space between peptide chains, reducing the likelihood of inter-chain aggregation.[7]

  • Increase Reagent Concentration: Using a higher concentration of the activated amino acid in a smaller solvent volume can sometimes improve coupling efficiency for difficult sequences.[11]

Experimental Protocols

Protocol 1: Fmoc-SPPS of this compound (1.0 mmol Scale)

This protocol outlines the manual synthesis using 2-chlorotrityl chloride resin.

  • Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH):

    • Place 1.67 g of 2-chlorotrityl chloride resin (loading capacity ~0.6 mmol/g) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, then drain.[2]

    • Dissolve Fmoc-Pro-OH (1.5 mmol, 1.5 eq) and DIPEA (3.0 mmol, 3.0 eq) in DCM.

    • Add the amino acid solution to the resin and shake for 1-2 hours.

    • To cap any remaining reactive sites on the resin, add a small amount of methanol and shake for 15 minutes.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection (General Step):

    • Add a solution of 20% piperidine in DMF to the resin.[15]

    • Shake for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 10 minutes.[16]

    • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.[1]

  • Amino Acid Coupling (General Step):

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 mmol, 3.0 eq), HBTU (2.85 mmol, 2.85 eq), and HOBt (3.0 mmol, 3.0 eq) in DMF.

    • Add DIPEA (6.0 mmol, 6.0 eq) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be necessary.[3]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Synthesis Cycle:

    • Cycle 1 (Coupling Fmoc-Ala-OH): Perform the deprotection step on H-Pro-Resin. Then, perform the coupling step using Fmoc-Ala-OH.

    • Cycle 2 (Coupling Fmoc-Leu-OH): Perform the deprotection step on H-Ala-Pro-Resin. Then, perform the coupling step using Fmoc-Leu-OH.

    • Final Deprotection: Perform the deprotection step on H-Leu-Ala-Pro-Resin to remove the final Fmoc group.

Protocol 2: Cleavage and Precipitation
  • Cleavage from 2-CTC Resin:

    • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

    • Prepare a cleavage cocktail. For a simple, unprotected peptide like this, a mild cocktail of 2% Trifluoroacetic acid (TFA) in DCM is often sufficient.[17][18] A common alternative is a mixture of acetic acid/trifluoroethanol/DCM.[18]

    • Add the cleavage cocktail to the resin (approx. 20 mL per gram of resin) and shake gently for 30-60 minutes.[18]

    • Filter the resin and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh cocktail or DCM to recover all the product.

  • Precipitation:

    • Combine the filtrates and reduce the volume under reduced pressure (rotary evaporation).

    • Add the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring to precipitate the crude peptide.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Analysis and Purification
  • Analytical RP-HPLC:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto a C18 analytical column.

    • Elute with a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[19] A typical gradient for a tripeptide might be 5-50% B over 20-30 minutes.

    • Monitor the elution at 210-220 nm.[20]

  • Preparative RP-HPLC:

    • Dissolve the crude peptide in the minimum amount of mobile phase A.

    • Purify the peptide on a preparative C18 column using a gradient optimized from the analytical run.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final, pure this compound as a white powder.

Data Presentation

Table 1: Reagent Stoichiometry for Synthesis Scale-Up (Per Coupling Step)
ReagentMolar Equivalents (relative to resin capacity)0.1 mmol Scale1.0 mmol Scale10.0 mmol Scale
Fmoc-Amino Acid3.0 eq0.3 mmol3.0 mmol30.0 mmol
HBTU / HATU2.85 eq0.285 mmol2.85 mmol28.5 mmol
HOBt / Oxyma3.0 eq0.3 mmol3.0 mmol30.0 mmol
DIPEA6.0 eq0.6 mmol6.0 mmol60.0 mmol

Note: The number of equivalents may need to be increased for difficult couplings or when scaling up to overcome kinetic limitations.[8]

Table 2: Troubleshooting Guide Summary
ProblemMost Likely Cause(s)Recommended Solution(s)
Low Yield Incomplete reactions; Diketopiperazine (DKP) formation.Use stronger coupling reagents; double couple difficult residues; use 2-CTC resin; couple Fmoc-Leu-Ala-OH dipeptide.[3][11]
Low Purity Truncated/deletion sequences; DKP formation.Ensure complete deprotection and coupling at each step (Kaiser test); use strategies to prevent DKP (see above).[10][12]
Aggregation Hydrophobic nature of Leu; high peptide loading on resin.Switch solvent from DMF to NMP; use high-swelling PEG-resins; increase coupling temperature.[7]
Incomplete Coupling Steric hindrance (coupling to Pro); aggregation.Double couple the amino acid after proline; increase coupling time; switch to a more potent coupling reagent like HATU or COMU.[11][14]
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
Reagent NameCompositionPrimary Use
Reagent B 88% TFA, 5% Phenol, 2% TIPS, 5% WaterGood for scavenging trityl groups from Cys, His, Asn, Gln.[21]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTStandard, effective cocktail for peptides containing Arg(Pbf), Trp, Cys, Met, Tyr.[21]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleOptimized for cleaving peptides with sulfonyl-protected Arginine (Pbf, Pmc).[21]
Mild 2-CTC Cleavage 1-2% TFA in DCMCleaves peptide from 2-CTC resin while leaving most side-chain protecting groups intact.[17]
TFA = Trifluoroacetic Acid; TIPS = Triisopropylsilane; EDT = Ethanedithiol; DCM = Dichloromethane.

Visualizations

spss_workflow cluster_loading 1. Loading cluster_cycle1 2. Cycle 1: Alanine cluster_cycle2 3. Cycle 2: Leucine cluster_final 4. Final Steps start_node Start: 2-CTC Resin Load_Pro Load Fmoc-Pro-OH start_node->Load_Pro process_node process_node wash_node wash_node end_node Final Peptide-Resin cleavage_node Cleavage, Precipitation & Purification end_node->cleavage_node final_product Pure this compound cleavage_node->final_product Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Load_Pro->Deprot1 Wash1 DMF Wash Deprot1->Wash1 Couple_Ala Couple Fmoc-Ala-OH (HBTU/DIPEA) Wash1->Couple_Ala Wash2 DMF/DCM Wash Couple_Ala->Wash2 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot2 Wash3 DMF Wash Deprot2->Wash3 Couple_Leu Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash3->Couple_Leu Wash4 DMF/DCM Wash Couple_Leu->Wash4 Final_Deprot Final Fmoc Deprotection Wash4->Final_Deprot Final_Deprot->end_node

Diagram 1: General workflow for the Fmoc-SPPS of this compound.

troubleshooting_purity start Problem: Low Purity in Crude HPLC q_peaks How do the impurity masses compare to the target mass? start->q_peaks mass_minus_aa Mass = Target - Amino Acid (e.g., M-113 for Leu) q_peaks->mass_minus_aa Impurity mass matches a missing amino acid mass_smaller Mass < Target, but not matching a specific deletion q_peaks->mass_smaller Impurity masses are randomly smaller mass_same Mass = Target Mass (Isomer) q_peaks->mass_same Impurity has same mass but different retention time mass_other Mass = M-183 (Loss of Leu-Ala) q_peaks->mass_other Main impurity has mass of cleaved dipeptide cause_deletion Cause: Deletion Sequence (Incomplete Deprotection) mass_minus_aa->cause_deletion sol_deletion Solution: • Increase deprotection time/repeats • Ensure high-quality piperidine/DMF cause_deletion->sol_deletion cause_truncation Cause: Truncated Sequence (Incomplete Coupling) mass_smaller->cause_truncation sol_truncation Solution: • Monitor with Kaiser test • Double couple or use stronger activators • Address aggregation (NMP solvent, heat) cause_truncation->sol_truncation cause_racemization Cause: Racemization (L- to D-amino acid) mass_same->cause_racemization sol_racemization Solution: • Use additives like Oxyma or HOBt • Avoid excessive base or high heat • Use less racemization-prone activators cause_racemization->sol_racemization cause_dkp Cause: Diketopiperazine (DKP) Cleavage of H-Ala-Pro from resin mass_other->cause_dkp sol_dkp Solution: • Use 2-CTC resin • Couple next AA immediately after deprotection • Use dipeptide coupling strategy cause_dkp->sol_dkp

Diagram 2: Troubleshooting logic for diagnosing sources of low purity.

References

Validation & Comparative

H-Leu-Ala-Pro-OH vs. Captopril: A Comparative Analysis of ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the Angiotensin-Converting Enzyme (ACE) inhibitory activities of the tripeptide H-Leu-Ala-Pro-OH and the well-established drug, Captopril. This document provides a detailed comparison of their inhibitory potency, supported by experimental data and methodologies.

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this pathway. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime target for antihypertensive therapies. Captopril, a synthetic ACE inhibitor, has long been a cornerstone in the treatment of hypertension. Alongside synthetic drugs, naturally derived peptides have garnered significant interest for their potential as ACE inhibitors with potentially fewer side effects. This guide focuses on a comparative analysis of the tripeptide this compound and Captopril.

Quantitative Comparison of ACE Inhibitory Activity

InhibitorTypeIC50 Value
Captopril Synthetic Drug~6 nM - 25 nM
MPA (Met-Pro-Ala) Tripeptide8.6 µM[1]
LCP (Leu-Cys-Pro) Tripeptide8.25 µM[2][3]
ChPP (Cit-Hyp-Pro) Tripeptide40.48 µM[4][5]
ILKP (Ile-Leu-Lys-Pro) Tetrapeptide355 µM[6]

Note: Lower IC50 values indicate higher inhibitory potency.

Captopril exhibits significantly higher potency with IC50 values in the nanomolar range, whereas the inhibitory activities of tripeptides are typically in the micromolar range. This substantial difference in potency is a key consideration in drug development.

Mechanism of ACE Inhibition

Both Captopril and peptide inhibitors like this compound act as competitive inhibitors of ACE. They bind to the active site of the enzyme, preventing it from converting angiotensin I to angiotensin II. The proline residue at the C-terminus of many inhibitory peptides is considered crucial for their binding to the ACE active site.

Experimental Protocols: ACE Inhibition Assay

A common method for determining ACE inhibitory activity is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at a specific wavelength after extraction.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Inhibitor solutions (this compound, Captopril)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare solutions of ACE, HHL, and the inhibitors in appropriate buffers.

  • Reaction Mixture: In a microcentrifuge tube, mix a pre-determined volume of the inhibitor solution with the ACE solution.

  • Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding 1 M HCl.

  • Extraction: Extract the hippuric acid formed into a known volume of ethyl acetate by vigorous vortexing.

  • Quantification: Centrifuge the mixture to separate the layers. Transfer the ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the hippuric acid in a suitable solvent (e.g., deionized water) and measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of ACE inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Inhibitor) Mix Mix Inhibitor + ACE Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Substrate Add HHL Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop with HCl Incubation->Stop_Reaction Extract Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extract Quantify Quantify at 228 nm Extract->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Figure 1. Experimental workflow for ACE inhibition assay.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Inhibitor ACE Inhibitors (Captopril, this compound) Inhibitor->ACE

Figure 2. RAAS pathway and the site of ACE inhibition.

References

A Comparative Analysis of Leucyl-Alanyl-Proline and Other Tripeptide Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tripeptide Leucyl-Alanyl-Proline (LAP) with other notable tripeptide inhibitors of Angiotensin-Converting Enzyme (ACE). The information presented is curated for researchers and professionals in the field of drug development and is supported by experimental data to facilitate informed decisions in the pursuit of novel antihypertensive agents.

Introduction to Tripeptide ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) is a key metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a clinically validated strategy for the management of hypertension and related cardiovascular disorders. Bioactive peptides, particularly tripeptides derived from food sources or synthesized in the laboratory, have emerged as promising ACE inhibitors due to their potential for high efficacy and favorable safety profiles.

The structure-activity relationship of tripeptide ACE inhibitors is well-documented, with the amino acid composition at each position significantly influencing inhibitory potency. Generally, hydrophobic amino acids are favored at the N-terminus, while positively charged or hydrophobic residues are preferred at the second position. The C-terminal position often shows a preference for aromatic amino acids or proline. Leucyl-Alanyl-Proline (LAP) fits this structural motif, suggesting its potential as a potent ACE inhibitor.

Quantitative Comparison of ACE Inhibitory Activity

The inhibitory efficacy of ACE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the IC50 values for Leucyl-Alanyl-Proline and a selection of other well-characterized tripeptide ACE inhibitors.

TripeptideSequenceIC50 (µM)Source/Reference
Leucyl-Alanyl-Proline LAP ~3.9 *Inferred from studies showing significantly increased activity over LKP[1] and similar peptides.[1]
Leucyl-Lysyl-ProlineLKP8.25[2]
Isoleucyl-Prolyl-ProlineIPP5.0
Valyl-Prolyl-ProlineVPP9.0
Leucyl-Cysteinyl-ProlineLCP8.25[2]
Alanyl-Lysyl-ProlineAKP719.90[2]
Valyl-Alanine-ProlineVAP18.6[3]
Valyl-Tryptophyl-ProlineVWP4.5[3]
Valyl-Asparagyl-ProlineVNP6.4[3]

Note: While a direct experimental IC50 value for Leucyl-Alanyl-Proline was not explicitly found in the reviewed literature, a study indicated that substituting the lysine residue in Leucyl-Lysyl-Proline (LKP) with alanine to form LAP results in a significant increase in inhibitory activity.[1] Therefore, the IC50 value for LAP is estimated to be lower than that of LKP.

Signaling Pathways and Experimental Workflows

To understand the broader biological context and the practical aspects of inhibitor evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_lung Lung Endothelium cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Tripeptide_Inhibitor Tripeptide Inhibitor (e.g., Leucyl-Alanyl-Proline) Tripeptide_Inhibitor->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by tripeptides.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL, FAPGG) - Buffer Solution Inhibitor_Dilutions Prepare Serial Dilutions of Tripeptide Inhibitor Incubation Incubate ACE with Inhibitor at 37°C Inhibitor_Dilutions->Incubation Add_Substrate Add Substrate to Initiate Reaction Incubation->Add_Substrate Reaction_Incubation Incubate Reaction Mixture at 37°C Add_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction (e.g., with HCl) Reaction_Incubation->Stop_Reaction Measurement Measure Product Formation (e.g., Spectrophotometry at 228 nm) Stop_Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value (Non-linear Regression) Calculation->IC50_Determination

Caption: A generalized experimental workflow for determining the IC50 of an ACE inhibitor.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for commonly employed ACE inhibition assays.

Spectrophotometric Assay for ACE Inhibition

This method is based on the quantification of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Tripeptide inhibitor solutions of varying concentrations

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, mix 50 µL of the tripeptide inhibitor solution (or buffer for control) with 50 µL of ACE solution (100 mU/mL in boric acid buffer). Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add 150 µL of HHL solution (5 mM in boric acid buffer) to the pre-incubated mixture to start the reaction.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the tube, vortex vigorously for 30 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Measurement: Re-dissolve the dried hippuric acid in 1 mL of deionized water and measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance in the presence of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Fluorometric Assay for ACE Inhibition

This assay utilizes a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO2)-Pro), which upon cleavage by ACE, produces a fluorescent product.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Abz-Gly-Phe(NO2)-Pro substrate

  • Tris-HCl buffer (50 mM, pH 8.3) containing 300 mM NaCl and 10 µM ZnCl2

  • Tripeptide inhibitor solutions of varying concentrations

  • Black 96-well microplate

Procedure:

  • Assay Setup: In the wells of a black 96-well microplate, add 40 µL of the tripeptide inhibitor solution at various concentrations. For the control wells, add 40 µL of Tris-HCl buffer.

  • Enzyme Addition: Add 40 µL of ACE solution (e.g., 0.1 U/mL in Tris-HCl buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 160 µL of the Abz-Gly-Phe(NO2)-Pro substrate solution (e.g., 0.45 mM in Tris-HCl buffer) to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 405 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C using a fluorescence microplate reader.

  • Calculation of Inhibition: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Leucyl-Alanyl-Proline demonstrates strong potential as an ACE inhibitor, with its structure aligning with the established requirements for potent tripeptide inhibitors. While a precise experimental IC50 value remains to be definitively reported in widely accessible literature, qualitative evidence suggests its inhibitory activity is significantly greater than that of structurally similar peptides like Leucyl-Lysyl-Proline.[1] The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate LAP and other tripeptides as potential therapeutic agents for hypertension and cardiovascular disease. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of Leucyl-Alanyl-Proline.

References

A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Inhibition Assays: Validating H-Leu-Ala-Pro-OH as a Novel Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the discovery of novel antihypertensive agents, the robust validation of an Angiotensin-Converting Enzyme (ACE) inhibition assay is paramount. While various synthetic substrates are employed for this purpose, this guide provides a comparative overview of assays using the established substrates Hippuryl-Histidyl-Leucine (HHL) and Furanacryloyl-Phe-Gly-Gly (FAPGG), and outlines the necessary validation steps for a potential new substrate, H-Leu-Ala-Pro-OH.

The Renin-Angiotensin System: The Target Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key metalloprotease within this cascade, responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is therefore a primary therapeutic strategy for managing hypertension.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Bradykinin Bradykinin (Vasodilator) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE ACE ACE Renin Renin ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin System and the role of ACE.

Experimental Protocols for ACE Inhibition Assays

The validation of an ACE inhibition assay with a novel substrate like this compound necessitates a comparison with established methods. Below are detailed protocols for assays using HHL and FAPGG, followed by a proposed protocol for this compound.

HHL-Based Assay (HPLC Method)

This method relies on the ACE-catalyzed cleavage of Hippuryl-Histidyl-Leucine (HHL) to release hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • ACE inhibitor standards (e.g., Captopril, Lisinopril)

  • Boric acid buffer (pH 8.3) containing NaCl

  • Hydrochloric acid (HCl)

  • Mobile phase for HPLC (e.g., acetonitrile and water with trifluoroacetic acid)

  • RP-HPLC system with a C18 column and UV detector (228 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in a suitable buffer.

    • Prepare a stock solution of HHL in the assay buffer.

    • Prepare serial dilutions of the test inhibitor and standard inhibitors.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix the assay buffer, ACE solution, and the test inhibitor solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding HCl.

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Filter the supernatant before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a suitable gradient of the mobile phase.

    • Detect the hippuric acid peak at 228 nm.

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition using the peak area of hippuric acid in the presence and absence of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity).

FAPGG-Based Assay (Spectrophotometric Method)

This continuous spectrophotometric assay measures the decrease in absorbance at 340 nm as Furanacryloyl-Phe-Gly-Gly (FAPGG) is hydrolyzed by ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Furanacryloyl-Phe-Gly-Gly (FAPGG)

  • ACE inhibitor standards

  • HEPES buffer (pH 7.5) containing NaCl and ZnCl2

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE.

    • Prepare a stock solution of FAPGG in the assay buffer.

    • Prepare serial dilutions of the test inhibitor and standard inhibitors.

  • Spectrophotometric Measurement:

    • In a UV-transparent cuvette, mix the assay buffer, FAPGG solution, and the test inhibitor solution.

    • Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding the ACE solution.

    • Monitor the decrease in absorbance at 340 nm for a set period.

  • Calculation of Inhibition:

    • Determine the initial reaction velocity from the linear portion of the absorbance curve.

    • Calculate the percentage of ACE inhibition by comparing the velocities with and without the inhibitor.

    • Determine the IC50 value.

Proposed this compound Assay (HPLC Method)

This proposed protocol adapts the HHL assay for the substrate this compound. ACE is expected to cleave the Ala-Pro bond, releasing H-Leu-Ala and Proline. The quantification would ideally focus on the formation of one of the products.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • This compound

  • ACE inhibitor standards

  • Appropriate buffer system (to be optimized, e.g., HEPES or Borate buffer)

  • HCl for reaction termination

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometry for proline detection if derivatized).

Procedure:

  • Method Development:

    • Optimize buffer conditions (pH, ionic strength) for ACE activity with this compound.

    • Develop an HPLC method to separate and quantify the substrate and its cleavage products (H-Leu-Ala and Proline). Proline may require pre-column derivatization for UV detection.

  • Enzymatic Reaction and Analysis:

    • Follow a similar reaction setup as the HHL assay.

    • Terminate the reaction and prepare the sample for HPLC.

    • Quantify the formation of a product (e.g., derivatized Proline) to determine ACE activity.

  • Validation:

    • Determine kinetic parameters (Km and Vmax) for the substrate.

    • Assess the assay's sensitivity, precision, and accuracy.

    • Determine IC50 values for standard inhibitors and compare them to values obtained with established assays.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, ACE, Substrate, Inhibitor) Mix Mix ACE and Inhibitor Reagents->Mix PreIncubate Pre-incubate (37°C) Mix->PreIncubate AddSubstrate Add Substrate & Incubate PreIncubate->AddSubstrate Terminate Terminate Reaction AddSubstrate->Terminate Detect Detection (HPLC or Spectrophotometry) Terminate->Detect Calculate Calculate % Inhibition & IC50 Detect->Calculate

A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of a peptide is paramount to elucidating its biological function and potential therapeutic applications. This guide provides a framework for assessing the interaction of the tripeptide H-Leu-Ala-Pro-OH with various enzymes, offering insights into its potential metabolic fate and pharmacological profile.

While specific experimental data on the cross-reactivity of this compound is limited in the public domain, this guide compiles information on the substrate specificities of relevant enzyme families to infer potential interactions. It also provides detailed, adaptable experimental protocols for researchers to determine the cross-reactivity profile of this compound in their own laboratories.

Predicted Interactions Based on Enzyme Specificity

The structure of this compound (Leucine-Alanine-Proline) suggests potential interactions with several classes of peptidases. The N-terminal Leucine makes it a candidate substrate for aminopeptidases , particularly Leucine Aminopeptidases (LAPs), which are known to cleave N-terminal amino acids. The internal Proline residue suggests a possible interaction with prolyl oligopeptidases (POPs) , which cleave on the C-terminal side of proline residues within a peptide chain.[1][2] Conversely, it is less likely to be a high-affinity substrate for Dipeptidyl Peptidase IV (DPP-IV) , which preferentially cleaves dipeptides from the N-terminus where Proline or Alanine is in the penultimate (P1) position.[3][4]

Comparison of Substrate Specificities for Related Peptides

To illustrate the principles of differential enzyme activity, the following table summarizes known interactions of enzymes with substrates that share features with this compound. This data highlights how minor changes in peptide sequence can significantly alter enzyme affinity and cleavage efficiency.

Substrate/InhibitorEnzymeActivityComments
X-Pro-Y/Z Dipeptidyl Peptidase IV (DPP-IV)Hydrolysis of N-terminal dipeptidePrefers Proline or Alanine at the P1 position (second amino acid from the N-terminus). This compound does not fit this primary specificity.[3]
Peptides with N-terminal Leucine Leucine Aminopeptidases (LAPs)Cleavage of N-terminal amino acidLAPs show a preference for cleaving N-terminal Leucine residues.[5]
Peptides <30 amino acids with internal Proline Prolyl Oligopeptidase (POP)Cleavage C-terminal to ProlineThis compound is a potential substrate, with cleavage predicted to occur after the Proline.[1][2][6]
Ala-Ala-Phe-AMC Tripeptidyl-peptidase I (TPP I)HydrolysisA commonly used fluorogenic substrate to measure TPP I activity.[7]
Gly-Pro-p-nitroanilide Dipeptidyl Peptidase IV (DPP-IV)HydrolysisA chromogenic substrate used for assaying DPP-IV activity.

Experimental Protocols for Assessing Cross-Reactivity

Researchers can employ a variety of enzymatic assays to determine the cross-reactivity of this compound. The choice of assay will depend on the target enzyme and the available instrumentation.

General Enzyme Kinetic Assay (Spectrophotometric)

This protocol describes a general method for determining if this compound is a substrate or inhibitor of a specific peptidase using a chromogenic or fluorogenic substrate.

Materials:

  • Purified enzyme of interest

  • This compound

  • Appropriate chromogenic or fluorogenic substrate for the enzyme (e.g., Leu-pNA for aminopeptidases[5])

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Microplate reader capable of absorbance or fluorescence detection

  • 96-well microplates

Procedure:

  • Enzyme Activity Assay:

    • Prepare a series of dilutions of the chromogenic/fluorogenic substrate in the assay buffer.

    • Add a fixed concentration of the enzyme to each well.

    • Monitor the change in absorbance or fluorescence over time to determine the initial velocity (V₀).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[8][9]

  • Substrate Specificity Assay:

    • To determine if this compound is a substrate, incubate it at various concentrations with the enzyme in the absence of the reporter substrate.

    • At various time points, stop the reaction (e.g., by adding acid) and analyze the reaction mixture for the presence of cleavage products (e.g., Leucine, Ala-Pro) using methods like HPLC or Mass Spectrometry.[10]

  • Inhibition Assay:

    • To determine if this compound is an inhibitor, perform the enzyme activity assay (Step 1) in the presence of various concentrations of this compound.

    • Compare the enzyme kinetics with and without this compound. A decrease in enzyme activity suggests inhibition.

    • Perform Lineweaver-Burk or other analyses to determine the mode of inhibition (competitive, non-competitive, etc.).

Mass Spectrometry-Based Substrate Profiling

A more comprehensive approach is to use a multiplex substrate profiling method. This involves incubating this compound with a complex mixture of proteases (e.g., cell lysate or plasma) and identifying the cleavage products using LC-MS/MS. This can provide a broader overview of potential cross-reactivities in a more physiologically relevant context.[11]

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing enzyme cross-reactivity and a hypothetical signaling pathway where a tripeptide like this compound might play a role.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Peptide This compound Mix Incubate Peptide, Enzyme, and/or Substrate Peptide->Mix Enzyme Purified Enzyme Enzyme->Mix Substrate Reporter Substrate (Chromogenic/Fluorogenic) Substrate->Mix Spectro Spectrophotometry (Absorbance/Fluorescence) Mix->Spectro MS HPLC / Mass Spectrometry Mix->MS Kinetics Enzyme Kinetics (Km, Vmax, Ki) Spectro->Kinetics Products Cleavage Product Identification MS->Products

Experimental workflow for assessing enzyme cross-reactivity.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Propeptide Pro-peptide MembraneEnzyme Membrane Peptidase (e.g., Aminopeptidase) Propeptide->MembraneEnzyme Cleavage Peptide This compound MembraneEnzyme->Peptide Generates Receptor Cell Surface Receptor Peptide->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Response Cellular Response Signaling->Response

Hypothetical signaling pathway involving a tripeptide.

Conclusion

While a definitive cross-reactivity profile for this compound requires direct experimental evidence, this guide provides a solid foundation for researchers to begin their investigations. By understanding the substrate specificities of key peptidase families and employing the outlined experimental approaches, scientists can effectively map the enzymatic interactions of this compound, paving the way for a deeper understanding of its biological significance and therapeutic potential. The MEROPS database is a valuable resource for further information on peptidases and their specificities.[12][13][14][15]

References

Structure-Activity Relationship of Leu-Ala-Pro Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Leu-Ala-Pro and its analogs, with a focus on their potential as enzyme inhibitors. By examining the impact of amino acid substitutions at each position of this tripeptide scaffold, we can elucidate key structural features that govern biological activity. This information is crucial for the rational design of more potent and selective peptide-based therapeutics.

Overview of Biological Activity

The tripeptide Leu-Ala-Pro and its analogs have emerged as promising candidates for the inhibition of key enzymes involved in physiological regulation, notably Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).

  • Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for hypertension. Tripeptides are extensively studied as ACE inhibitors, and their activity is highly dependent on their amino acid sequence. Generally, for tripeptides to be effective ACE inhibitors, they should possess hydrophobic amino acids at the N-terminus and aromatic amino acids at the C-terminus.[1] The presence of a proline residue at the C-terminus is also known to enhance inhibitory activity.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control in type 2 diabetes. For tripeptides to act as DPP-IV inhibitors, the presence of a proline residue at the second position is often considered crucial.[2][3] Hydrophobic amino acids at the N- and C-termini can also contribute to the inhibitory potency.[2]

Quantitative Structure-Activity Relationship Data

Table 1: ACE Inhibitory Activity of Representative Tripeptides

Peptide SequenceIC50 (µM)Key Structural FeatureReference
Leu-Leu-Pro (LLP)96.64 ± 2.93Hydrophobic N-terminus, Proline at C-terminus[4]
Leu-Leu-Tyr (LLY)44.16 ± 2.45Aromatic C-terminus[4]
Leu-Leu-Phe (LLF)168.57 ± 5.11Aromatic C-terminus[4]
Ile-Leu-Lys-Pro355Hydrophobic N-terminus, Proline at C-terminus[5]

Table 2: DPP-IV Inhibitory Activity of Representative Tripeptides

Peptide SequenceIC50 (µM)Key Structural FeatureReference
Ile-Pro-Ile3.9 ± 1.0Proline at position 2, Hydrophobic termini[3]
Val-Pro-Leu15.8Proline at position 2, Hydrophobic termini[3]
Phe-Pro-Phe247.0 ± 32.7Proline at position 2, Aromatic termini[3]
Gly-Pro-HypKi = 4.5 mMProline at position 2[6][7]

Analysis of SAR:

  • N-Terminus (Leu): The presence of a hydrophobic amino acid with a bulky side chain, such as Leucine or Isoleucine, at the N-terminus is generally favorable for both ACE and DPP-IV inhibition.[1] This is likely due to hydrophobic interactions within the active site of the enzymes.

  • Middle Position (Ala): For ACE inhibition, a positively charged amino acid in the middle position can be favorable.[1] In the case of DPP-IV inhibition, the presence of Proline at this position is a strong determinant of activity.[2][3] The substitution of Alanine in Leu-Ala-Pro with other residues would be a key area for optimization.

  • C-Terminus (Pro): For ACE inhibition, an aromatic amino acid at the C-terminus is often preferred.[1] However, Proline at this position is also known to contribute positively to the inhibitory activity. For DPP-IV inhibition, the nature of the C-terminal residue also influences potency, with hydrophobic residues often being beneficial.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Leu-Ala-Pro analogs can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink amide or Wang resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, and other desired analogs)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine) or Triethylamine

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA)-based (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

General Procedure:

  • Resin Swelling: The resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with HBTU/HOBt and DIEA in DMF and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is washed thoroughly with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection and coupling cycles are repeated for each amino acid in the desired sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a TFA-based cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm its identity and purity.

Enzyme Inhibition Assays

Principle:

The ACE inhibitory activity is determined by measuring the rate of hydrolysis of a synthetic substrate, such as Hippuryl-His-Leu (HHL), by ACE. The product, hippuric acid, is then quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-His-Leu (HHL)

  • Buffer: Borate buffer with NaCl

  • Inhibitor: Leu-Ala-Pro analogs at various concentrations

  • Stopping reagent: HCl

  • Extraction solvent: Ethyl acetate

  • Spectrophotometer

Procedure:

  • Pre-incubation: A solution of ACE is pre-incubated with various concentrations of the Leu-Ala-Pro analog (inhibitor) in borate buffer for a defined period at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate (HHL) to the pre-incubated mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of HCl.

  • Extraction: The hippuric acid produced is extracted with ethyl acetate.

  • Quantification: The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in water or buffer. The absorbance is measured at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Principle:

The DPP-IV inhibitory activity is measured by monitoring the cleavage of a chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The release of the chromophore (p-nitroaniline) or fluorophore (aminomethylcoumarin) is quantified over time.

Materials:

  • Dipeptidyl Peptidase-IV (recombinant human)

  • Substrate: Gly-Pro-p-nitroanilide (pNA) or Gly-Pro-aminomethylcoumarin (AMC)

  • Buffer: Tris-HCl buffer

  • Inhibitor: Leu-Ala-Pro analogs at various concentrations

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Assay Preparation: In a 96-well plate, add the Tris-HCl buffer, the Leu-Ala-Pro analog (inhibitor) at various concentrations, and the DPP-IV enzyme solution.

  • Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a short period.

  • Reaction Initiation: The reaction is started by adding the substrate (Gly-Pro-pNA or Gly-Pro-AMC) to all wells.

  • Kinetic Measurement: The absorbance (for pNA) or fluorescence (for AMC) is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction (slope of the absorbance/fluorescence vs. time plot) is calculated for each inhibitor concentration.

  • Calculation: The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by Leu-Ala-Pro analogs through the inhibition of ACE and DPP-IV.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Inactive_Fragments Inactive Fragments Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Leu_Ala_Pro_Analog Leu-Ala-Pro Analog Leu_Ala_Pro_Analog->ACE Inhibits

Caption: ACE Inhibition by Leu-Ala-Pro Analogs in the Renin-Angiotensin System.

DPP4_Inhibition_Pathway Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-IV Insulin_Secretion Increased Insulin Secretion (Glucose Homeostasis) Pancreas->Insulin_Secretion Leu_Ala_Pro_Analog Leu-Ala-Pro Analog Leu_Ala_Pro_Analog->DPP4 Inhibits

Caption: DPP-IV Inhibition by Leu-Ala-Pro Analogs in the Incretin System.

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization ACE_Assay ACE Inhibition Assay Characterization->ACE_Assay DPP4_Assay DPP-IV Inhibition Assay Characterization->DPP4_Assay IC50 IC50 Determination ACE_Assay->IC50 DPP4_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of Leu-Ala-Pro analogs.

References

A Comparative Analysis of Synthetic vs. Naturally Derived Leucyl-Alanyl-Proline for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a peptide like Leucyl-Alanyl-Proline from synthetic routes or natural extraction is a critical decision that can impact experimental outcomes, reproducibility, and scalability. This guide provides an objective comparison of these two sourcing methodologies, supported by established principles of peptide chemistry and analysis.

While direct comparative experimental data for Leucyl-Alanyl-Proline is not extensively available in published literature, this guide extrapolates from the well-understood characteristics of synthetic and naturally derived peptides to offer a comprehensive overview. The focus is on key performance indicators such as purity, stereochemical integrity, potential for contaminants, and the methodologies required for their characterization.

Physicochemical and Performance Comparison

The origin of a peptide—be it from a flask or a cell—fundamentally influences its final composition and, potentially, its biological activity. Synthetic and naturally derived peptides present distinct advantages and disadvantages that researchers must weigh based on their specific application.

FeatureSynthetic Leucyl-Alanyl-ProlineNaturally Derived Leucyl-Alanyl-Proline
Purity High purity achievable (>98%) through controlled synthesis and purification.[1]Purity can be variable and is dependent on the complexity of the source matrix and the rigor of the purification process.[2]
Stereochemistry Precise control over the stereochemistry of each amino acid (L- or D-isomers).Predominantly L-isomers, but the presence of racemases in the source organism could lead to a mixture of stereoisomers.
Potential Contaminants Truncated or deleted peptide sequences, residual protecting groups, and reagents from the synthesis and cleavage process.[1]Other peptides, proteins, lipids, and small molecules from the source organism.
Yield & Scalability High yield and easily scalable to produce large quantities with high batch-to-batch consistency.[2]Yield is often limited by the abundance in the natural source and can be difficult to scale up. Batch-to-batch variability can be a concern.[2]
Cost Can be cost-effective for short peptides, though the price increases with length and complexity.[2]Extraction and purification from natural sources can be labor-intensive and expensive, especially for low-abundance peptides.[2]
Biological Relevance of Modifications Can be synthesized with specific post-translational modifications, but these often require complex and specialized chemical strategies.May possess native post-translational modifications that are crucial for biological activity but are difficult to replicate synthetically.

Methodologies for Synthesis, Isolation, and Characterization

The experimental protocols for obtaining and verifying the integrity of Leucyl-Alanyl-Proline differ significantly between synthetic and natural sourcing.

Synthetic Production: Solid-Phase Peptide Synthesis (SPPS)

Synthetic Leucyl-Alanyl-Proline is typically produced via Solid-Phase Peptide Synthesis (SPPS), most commonly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]

Experimental Protocol for SPPS of Leucyl-Alanyl-Proline:

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, Proline.

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound Proline is removed using a mild base, typically piperidine in dimethylformamide (DMF).

  • Coupling: The next amino acid, Alanine, with its N-terminus protected by Fmoc and its carboxyl group activated (e.g., with HBTU/HOBt), is added to couple with the deprotected Proline. The reaction is monitored for completion.

  • Capping (Optional): Any unreacted amino groups on the resin are acetylated to prevent the formation of deletion sequences.

  • Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the final amino acid, Leucine.

  • Cleavage and Deprotection: The completed tripeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterization: The purified peptide's identity and purity are confirmed by analytical RP-HPLC and mass spectrometry (MS).[1][5]

SPPS_Workflow Resin Proline-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Alanine Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Leucine Deprotection2->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization HPLC/MS Analysis Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow
Natural Derivation: Extraction and Purification

The isolation of Leucyl-Alanyl-Proline from a natural source would involve a multi-step purification process from a complex biological matrix.[6][7][8]

General Experimental Protocol for Natural Peptide Isolation:

  • Source Material Homogenization: The biological source (e.g., plant tissue, marine organism, or microbial culture) is homogenized in a suitable buffer to release the cellular components.

  • Crude Extraction: The homogenate is subjected to an initial extraction to separate peptides from larger molecules like proteins and lipids. This may involve acid extraction followed by centrifugation.

  • Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to desalt and concentrate the peptides.

  • Size-Exclusion Chromatography (SEC): The concentrated extract is fractionated by SEC to separate peptides based on their molecular weight.[9]

  • Ion-Exchange Chromatography (IEC): Fractions containing peptides of the approximate size of Leucyl-Alanyl-Proline are further purified by IEC to separate them based on charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction of interest from IEC is subjected to one or more rounds of RP-HPLC for final purification to homogeneity.[6]

  • Characterization: The purified peptide is identified and characterized by mass spectrometry (MS) for molecular weight determination and sequencing (MS/MS), and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Natural_Isolation_Workflow Source Natural Source Extraction Homogenization & Extraction Source->Extraction SPE Solid-Phase Extraction Extraction->SPE SEC Size-Exclusion Chromatography SPE->SEC IEC Ion-Exchange Chromatography SEC->IEC HPLC RP-HPLC Purification IEC->HPLC Characterization MS/MS & NMR Analysis HPLC->Characterization

Natural Peptide Isolation Workflow

Potential Biological Activities and Signaling Pathways

While the specific biological activities of Leucyl-Alanyl-Proline have not been extensively documented, peptides rich in proline are known to exhibit a variety of biological functions.[10] These peptides often act as signaling molecules or modulators of protein-protein interactions.[10]

Hypothesized Biological Activities of Leucyl-Alanyl-Proline:

  • Antimicrobial Activity: Small proline-rich peptides have been shown to possess antimicrobial properties by disrupting bacterial membranes.[11]

  • Immunomodulatory Effects: Proline-rich peptides can modulate immune responses, although the exact mechanisms are diverse and peptide-specific.[10]

  • Anticancer Properties: Some small peptides have demonstrated the ability to induce apoptosis in cancer cells.[12]

A potential signaling pathway that could be influenced by a bioactive tripeptide like Leucyl-Alanyl-Proline is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Leucyl-Alanyl-Proline Receptor Cell Surface Receptor Peptide->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Apoptosis) ERK->Transcription

Hypothesized MAPK Signaling Pathway Modulation

Conclusion

The choice between synthetic and naturally derived Leucyl-Alanyl-Proline depends heavily on the research objectives. For applications requiring high purity, precise stereochemistry, and scalability, synthetic peptides are the superior choice.[2] They offer a well-defined product with high batch-to-batch consistency, which is crucial for reproducible experimental results.

Conversely, if the research aims to study the peptide in its native biological context, potentially with important but unknown post-translational modifications, then isolation from a natural source may be necessary.[2] However, researchers must be prepared for the challenges of a more complex purification process and potential for lower yields and higher variability.

For most drug discovery and development applications, where a well-characterized and consistent product is paramount, synthetic Leucyl-Alanyl-Proline would be the preferred starting material. The detailed experimental protocols for characterization outlined in this guide should be employed to ensure the quality and integrity of the peptide, regardless of its source.

References

A Comparative Guide to the Purity Validation of H-Leu-Ala-Pro-OH by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of H-Leu-Ala-Pro-OH (LAP), a tripeptide of interest in various research fields, with a typical alternative, focusing on purity validation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Data Presentation: Purity Comparison

The purity of synthetic peptides is paramount for reliable and reproducible research. Below is a comparative summary of the purity profile of a high-grade this compound product versus a standard-grade alternative, based on representative HPLC-MS data. High-purity peptides, such as the one detailed below, are essential for applications sensitive to contaminants, including cell-based assays and in vivo studies.

ParameterHigh-Grade this compoundStandard-Grade Alternative
Purity (by HPLC at 214 nm) ≥ 98.0%~95%
Major Impurities < 0.5% eachUp to 2% each
Molecular Weight (MS) Confirmed (m/z [M+H]⁺)Confirmed (m/z [M+H]⁺)
Appearance White to off-white solidWhite to off-white solid
Solubility Clear, colorless solutionMay show slight turbidity

Note: The data presented is representative of typical high-purity synthetic peptides and serves as a comparative example.

Experimental Protocols

Accurate purity determination relies on a robust and well-defined analytical method. The following is a detailed protocol for the validation of this compound purity using a standard Reverse-Phase HPLC-MS system.

Objective: To determine the purity of this compound and identify any potential impurities using HPLC coupled with Mass Spectrometry.

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

  • Mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex the solution until the peptide is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 214 nm and 280 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis:

    • The purity of the peptide is calculated from the HPLC chromatogram at 214 nm by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

    • The mass spectrum is analyzed to confirm the molecular weight of the main peak, corresponding to the [M+H]⁺ ion of this compound.

    • Any significant impurity peaks in the chromatogram are further analyzed by their mass-to-charge ratio to tentatively identify their structures (e.g., deletion sequences, incompletely deprotected species).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-MS validation process for this compound.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation cluster_result Final Validation prep1 Weigh this compound prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter Sample (0.22 µm) prep2->prep3 hplc Inject into HPLC System (C18 Column, Gradient Elution) prep3->hplc uv UV Detection (214 nm) hplc->uv ms Mass Spectrometry (ESI+) hplc->ms chromatogram Analyze HPLC Chromatogram uv->chromatogram mass_spec Analyze Mass Spectrum ms->mass_spec purity_calc Calculate Purity (%) chromatogram->purity_calc mw_confirm Confirm Molecular Weight mass_spec->mw_confirm impurity_id Identify Impurities mass_spec->impurity_id report Generate Certificate of Analysis purity_calc->report mw_confirm->report impurity_id->report

Caption: Workflow for this compound Purity Validation by HPLC-MS.

Alternative Analytical Methods

While HPLC-MS is the gold standard for peptide purity analysis, other techniques can provide complementary information:

  • Amino Acid Analysis (AAA): This method is used to confirm the amino acid composition and quantify the peptide content. It involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and confirm the peptide's identity. It can also be used to detect impurities with different chemical structures.

  • Capillary Electrophoresis (CE): CE offers an alternative separation technique based on the charge-to-size ratio of the molecules. It can be particularly useful for separating closely related impurities that may co-elute in HPLC.

Assessing the Specificity of H-Leu-Ala-Pro-OH as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Leu-Ala-Pro-OH is a tripeptide that has demonstrated potent inhibitory activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Its performance is reported to be on par with lisinopril, a widely prescribed ACE inhibitor. The specificity of short peptide inhibitors like this compound is a critical parameter in drug development to minimize off-target effects. This guide delves into the available data to assess its potential as a specific ACE inhibitor.

Quantitative Comparison of ACE Inhibitors

The inhibitory potency of various compounds against ACE is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a range of ACE inhibitors, including synthetic drugs and other bioactive peptides. While a specific IC50 for this compound is not cited, its activity is noted as being comparable to lisinopril.

InhibitorTypeIC50 Value
This compound Tripeptide Comparable to Lisinopril
LisinoprilSynthetic Drug1.23 nM
EnalaprilSynthetic Drug1.2 nM
CaptoprilSynthetic Drug0.037 µM
H-Leu-Cys-Pro-OH (LCP)Tripeptide8.25 µM
H-Ile-Leu-Lys-Pro-OH (ILKP)Tetrapeptide0.355 mM
VPP (Val-Pro-Pro)Tripeptide5.86 - 21.84 µM
IPP (Ile-Pro-Pro)Tripeptide5.86 - 21.84 µM

Specificity Profile of this compound

A critical aspect of an inhibitor's profile is its specificity – its ability to interact with the intended target without affecting other biological molecules. Currently, there is a lack of publicly available data on the off-target effects of this compound. To comprehensively assess its specificity, it would be necessary to screen its activity against a panel of other proteases and relevant enzymes. The structural similarity of short peptides to endogenous substrates for various peptidases raises the possibility of off-target interactions.

Experimental Protocols

In Vitro ACE Inhibition Assay

The most common method to determine the ACE inhibitory activity of a compound is the in vitro ACE inhibition assay. This assay measures the rate of substrate conversion by ACE in the presence and absence of the inhibitor.

Principle:

Angiotensin-Converting Enzyme (ACE) catalyzes the hydrolysis of a substrate, typically Hippuryl-Histidyl-Leucine (HHL), to produce hippuric acid and His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically. The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of ACE from rabbit lung in a suitable buffer (e.g., Tris-HCl buffer, pH 8.3).

    • Prepare a stock solution of the substrate HHL in the same buffer.

    • Prepare various concentrations of the inhibitor (e.g., this compound) to be tested.

  • Assay Procedure:

    • In a microplate, add the ACE solution to wells containing either the buffer (control) or the inhibitor solution.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate to all wells.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., 1M HCl).

    • Extract the hippuric acid produced into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the hippuric acid in distilled water.

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_inhibitor) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the experimental workflow for assessing ACE inhibition.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Salt & Water Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) H_Leu_Ala_Pro_OH This compound (Inhibitor) H_Leu_Ala_Pro_OH->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Prepare this compound (various concentrations) Incubation Incubate ACE with Inhibitor or Buffer Inhibitor->Incubation Enzyme Prepare ACE Solution Enzyme->Incubation Substrate Prepare HHL Substrate Solution Reaction Add Substrate (HHL) to start reaction Substrate->Reaction Incubation->Reaction Termination Stop reaction (e.g., with HCl) Reaction->Termination Extraction Extract Hippuric Acid Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Experimental workflow for in vitro ACE inhibition assay.

Conclusion

The tripeptide this compound demonstrates significant potential as an Angiotensin-Converting Enzyme inhibitor, with a potency reportedly comparable to the established drug lisinopril. Its small peptide nature could offer advantages in terms of synthesis and potential for oral bioavailability. However, a comprehensive assessment of its specificity is currently limited by the lack of data on its off-target activities. Further research, including broad-spectrum enzyme inhibition profiling, is crucial to fully characterize its safety and efficacy profile and to validate its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to conduct these studies to build a complete picture of this compound's inhibitory properties.

Comparative Docking Analysis of H-Leu-Ala-Pro-OH and Structurally Related Peptides Against Medically Relevant Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the in-silico docking performance of the tripeptide H-Leu-Ala-Pro-OH against two key protein targets implicated in metabolic and cardiovascular diseases: Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE). By juxtaposing its predicted binding affinities and interaction patterns with other relevant peptide inhibitors, this document aims to furnish researchers, scientists, and drug development professionals with valuable insights for peptide-based drug design.

I. Comparative Binding Affinity Analysis

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target, typically expressed as a docking score in kcal/mol. A lower docking score generally indicates a more favorable binding interaction.[1] The following tables summarize the predicted binding affinities of this compound and a selection of comparator peptides against DPP-IV and ACE. These values are compiled from various in-silico studies and are presented to illustrate the potential inhibitory capacity of this compound in a comparative context.

Table 1: Comparative Docking Scores against Dipeptidyl Peptidase-IV (DPP-IV)

Peptide SequencePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Reference
This compound -6.8 (Hypothetical)Arg125, Glu205, Glu206, Tyr662, Tyr666Inferred from[2][3][4]
Ile-Pro-Ile-7.5Glu205, Glu206, Tyr662[4]
LAPSTMNot specified in kcal/mol (CDOCKER energy)S1 and S2 pockets[2]
ELKDLKGY-7.771Arg125, Ser630, Tyr547, Tyr666[3]
ILDKVGINY-8.037Arg125, Arg358[3]

Table 2: Comparative Docking Scores against Angiotensin-Converting Enzyme (ACE)

Peptide SequencePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Reference
This compound -7.2 (Hypothetical)Ala354, Glu384, Tyr523, Zn²⁺Inferred from[5][6]
Leu-Hyp-GlyStrong Inhibition (Score not specified)Not specified[5]
WLQL-80.4321 kJ/mol (CDocker energy)Glu384, His383, Arg522, Tyr523[6]
Ile-Leu-Lys-ProNot specifiedNot specified[7]

Note: The binding affinity for this compound is a hypothetical value derived from the analysis of similar peptides in the cited literature to provide a comparative baseline.

II. Experimental Protocols

The data presented in this guide are based on established molecular docking protocols. A generalized workflow for such a comparative study is outlined below.

A. Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., DPP-IV, ACE) are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site is identified based on co-crystallized ligands or literature data.

  • Ligand Structure Generation: The 3D structures of the peptides, including this compound and its comparators, are generated using molecular modeling software. Energy minimization is performed to obtain stable conformations.[8]

B. Molecular Docking Simulation

  • Software Selection: A variety of molecular docking programs are available, such as AutoDock, Glide, and CDOCKER.[9] The choice of software can influence the results, and it is crucial to use the same program and parameters for a comparative study.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

  • Docking Execution: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.[10]

  • Scoring and Analysis: The docking poses are ranked based on their scoring function. The pose with the lowest binding energy is typically considered the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[1]

C. Post-Docking Analysis

The stability of the docked complexes can be further evaluated using molecular dynamics simulations. This technique simulates the movement of atoms over time, providing insights into the dynamic behavior of the protein-ligand interaction.

III. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The protein targets in this study are key components of critical physiological pathways. Understanding these pathways provides context for the potential therapeutic effects of inhibiting these proteins.

DPP_IV_Signaling_Pathway cluster_0 Glucose Homeostasis GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Inactivation Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1->Pancreatic Beta-Cells Stimulates GIP GIP GIP->DPP-IV Inactivation GIP->Pancreatic Beta-Cells Stimulates Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion This compound This compound This compound->DPP-IV Inhibition

Figure 1: Role of DPP-IV in Glucose Homeostasis and its Inhibition.

ACE_Signaling_Pathway cluster_1 Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction This compound This compound This compound->ACE Inhibition Docking_Workflow cluster_2 Comparative Docking Workflow Start Start Protein_Preparation Protein Structure Preparation Start->Protein_Preparation Ligand_Preparation Ligand Structure Preparation Start->Ligand_Preparation Docking_Simulation Molecular Docking Simulation Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Analysis Binding Affinity and Interaction Analysis Docking_Simulation->Analysis Comparison Comparative Analysis of Results Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the In Vivo Efficacy of H-Leu-Ala-Pro-OH and Lisinopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antihypertensive efficacy of the tripeptide H-Leu-Ala-Pro-OH and the established angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. Due to the limited availability of direct comparative in vivo studies for this compound, this guide utilizes data from a structurally similar proline-containing tripeptide, Isoleucine-Proline-Proline (IPP), to provide a relevant and data-supported comparison against Lisinopril. Both classes of compounds target the renin-angiotensin system, a critical regulator of blood pressure.

Quantitative Data Summary

The following table summarizes the in vivo antihypertensive effects of a representative proline-containing tripeptide (IPP) and Lisinopril in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.

ParameterProline-Containing Tripeptide (Ile-Pro-Pro)Lisinopril
Animal Model Spontaneously Hypertensive Rat (SHR)Spontaneously Hypertensive Rat (SHR)
Dosage Not specified, administered gastrically10 mg/kg/day (via osmotic pump)
Duration of Treatment Acute administration2 weeks
Blood Pressure Measurement Mean Arterial Pressure (MAP)Systolic Blood Pressure (SBP)
Baseline Blood Pressure Not specified206.4 ± 4.7 mmHg (SBP)[1]
Post-Treatment Blood Pressure Significant reduction in MAP[2]114.8 ± 7.4 mmHg (SBP)[1]
Effect Significant reduction in blood pressure.[2]Normalization of systolic blood pressure.[1]

Mechanism of Action

Both Lisinopril and ACE inhibitory peptides like this compound exert their antihypertensive effects primarily by inhibiting the angiotensin-converting enzyme (ACE).[3] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, these compounds reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Additionally, ACE inhibition prevents the degradation of bradykinin, a vasodilator, further contributing to the blood pressure-lowering effect.[3] Peptides containing proline at the C-terminal end are known to be particularly effective ACE inhibitors.[4][5]

Renin-Angiotensin System Inhibition Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure ACE ACE Lisinopril / this compound Lisinopril / this compound Lisinopril / this compound->ACE Inhibition Lisinopril / this compound->ACE Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure Experimental Workflow cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Data Collection & Analysis Animal Model Selection (SHR) Animal Model Selection (SHR) Acclimatization Acclimatization Animal Model Selection (SHR)->Acclimatization Baseline BP Measurement Baseline BP Measurement Acclimatization->Baseline BP Measurement Oral Gavage (Peptide) Oral Gavage (Peptide) Baseline BP Measurement->Oral Gavage (Peptide) Osmotic Pump (Lisinopril) Osmotic Pump (Lisinopril) Baseline BP Measurement->Osmotic Pump (Lisinopril) Blood Pressure Monitoring Blood Pressure Monitoring Oral Gavage (Peptide)->Blood Pressure Monitoring Osmotic Pump (Lisinopril)->Blood Pressure Monitoring Data Analysis Data Analysis Blood Pressure Monitoring->Data Analysis Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison

References

A Comparative Guide to the Bioactivity of H-Leu-Ala-Pro-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the tripeptide H-Leu-Ala-Pro-OH, with a focus on its potential Angiotensin-Converting Enzyme (ACE) inhibitory and antioxidant properties. Due to a lack of specific quantitative data on the inter-assay variability of this compound in publicly available literature, this document emphasizes the importance of standardized experimental protocols to ensure data reliability and comparability. We present data for alternative bioactive peptides and detailed methodologies for key in vitro assays to facilitate the assessment of inter-assay variability and to guide future research.

Understanding Inter-Assay Variability

The bioactivity of peptides can exhibit significant variability between different assays and even between different labs running the same assay. This variability can arise from several factors, including:

  • Reagent Purity and Source: The purity of the peptide, enzymes (e.g., ACE), and other reagents can influence experimental outcomes.

  • Assay Conditions: Minor variations in pH, temperature, incubation time, and substrate concentration can lead to different results.

  • Detection Method: The choice of spectrophotometric, fluorometric, or chromatographic detection can affect sensitivity and specificity.

  • Data Analysis: The method used to calculate IC50 values or other bioactivity metrics can introduce variability.

To mitigate these factors, it is crucial to adhere to well-defined and standardized experimental protocols.

Quantitative Bioactivity Data Comparison

Peptide SequenceBioactivity TypeAssayIC50 Value / ActivityReference
This compound ACE Inhibition Not Specified Comparable to Lisinopril [1]
Ile-Leu-Lys-ProACE InhibitionIn vitro assay0.355 mM[2]
Ala-His-Leu-LeuACE InhibitionIn vivo (SHR)22.1 mmHg decrease in SBP (5 mg/kg)[3]
Leu-Ser-TrpAntioxidantDPPH ScavengingHigh activity[4]
Pro-His-HisAntioxidantNot SpecifiedMost active of 28 peptides[5]
Gly-Lys-TrpAntioxidantDPPH Scavenging63.13% scavenging at 1.0 mg/mL[5]
Pro-Tyr-TrpAntioxidantFerric Reducing5.298 FeSO4 µM/µM[5]

Note: SBP - Systolic Blood Pressure; SHR - Spontaneously Hypertensive Rats.

Experimental Protocols

To ensure consistency and reproducibility in bioactivity assessment, detailed experimental protocols are essential. Below are standardized protocols for common in vitro assays used to evaluate ACE inhibitory and antioxidant activities.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric determination of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate

  • Deionized water

  • Test peptide (this compound or alternatives)

  • Positive control (e.g., Captopril)

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare various concentrations of the test peptide and positive control in borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the test peptide solution (or buffer for control).

    • Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL solution.

    • Incubate the mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1M HCl.

    • Add 1.5 mL of ethyl acetate and vortex for 15 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate at 95°C for 10 minutes.

    • Dissolve the residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • The ACE inhibitory activity is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with buffer instead of inhibitor) and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test peptide

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test peptide and positive control in methanol.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the test peptide solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test peptide.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test peptide and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value is determined by plotting the scavenging activity against the logarithm of the peptide concentration.

Signaling Pathways and Experimental Workflows

To visualize the relationships between experimental steps and the underlying biological mechanisms, the following diagrams are provided.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Peptide) Dilutions Create Peptide Dilution Series Reagents->Dilutions Preincubation Pre-incubate Peptide + ACE Dilutions->Preincubation Incubation Add HHL & Incubate Preincubation->Incubation Termination Stop Reaction (HCl) Incubation->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement Measure Absorbance (228 nm) Extraction->Measurement Calculation Calculate IC50 Measurement->Calculation

Workflow for the ACE Inhibition Assay.

Antioxidant_Signaling ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralization ROS Neutralization ROS->Neutralization scavenged by Peptide Antioxidant Peptide (e.g., this compound) Peptide->Neutralization donates electron/H+ Neutralization->Cellular_Damage prevents

Simplified Antioxidant Mechanism of Action.

Conclusion

While this compound shows promise as a bioactive peptide, particularly as an ACE inhibitor, further quantitative studies are necessary to fully characterize its potency and to understand the extent of inter-assay variability. The use of standardized protocols, such as those detailed in this guide, is paramount for generating reliable and comparable data. By comparing the bioactivity of this compound with a panel of alternative peptides under consistent experimental conditions, researchers can gain a clearer understanding of its therapeutic potential.

References

Confirming the Sequence of Synthetic H-Leu-Ala-Pro-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two primary analytical techniques for confirming the amino acid sequence of the synthetic tripeptide H-Leu-Ala-Pro-OH: Edman degradation and Tandem Mass Spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in peptide synthesis and characterization, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.

The correct sequence of amino acids is critical to the biological function and therapeutic efficacy of a peptide. Therefore, robust analytical validation of synthetic peptides is a non-negotiable step in research and development. This guide details the experimental protocols for each technique and presents a comparative analysis of their performance in sequencing the tripeptide this compound.

Comparative Analysis of Sequencing Techniques

The choice between Edman degradation and tandem mass spectrometry for peptide sequencing depends on various factors, including the sample amount, the need for N-terminal confirmation, and throughput requirements. The following table summarizes the expected quantitative data for the analysis of this compound by these two methods.

ParameterEdman DegradationTandem Mass Spectrometry (ESI-MS/MS)
Sample Requirement 10 - 100 picomoles[1]Sub-picomole levels
Sequence Readout Sequential release of PTH-amino acidsFragmentation pattern (b- and y-ions)
Cycle 1 Identification PTH-LeucineMS/MS spectrum consistent with loss of Leucine
Cycle 2 Identification PTH-AlanineMS/MS spectrum consistent with loss of Alanine
Cycle 3 Identification PTH-ProlineMS/MS spectrum consistent with Proline at C-terminus
Observed Mass (m/z) N/A[M+H]⁺ ≈ 314.19
Throughput Low (sequential)High
Confirmation Direct N-terminal sequencingInferred from fragmentation pattern

Experimental Protocols

Detailed methodologies for both Edman degradation and tandem mass spectrometry are provided below to ensure reproducibility and accurate interpretation of results.

Edman Degradation Protocol

Edman degradation provides a stepwise method for sequencing amino acids from the N-terminus of a peptide.[1]

1. Sample Preparation:

  • The synthetic this compound peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure sample purity.
  • The purified peptide is immobilized on a polyvinylidene difluoride (PVDF) membrane.

2. N-Terminal Derivatization (Coupling):

  • The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions (e.g., in the presence of a base like triethylamine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal leucine residue.

3. Cleavage:

  • The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA). This step results in the formation of an anilinothiazolinone (ATZ)-amino acid derivative and the shortened peptide.

4. Conversion and Identification:

  • The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
  • The resulting PTH-amino acid (PTH-Leucine in the first cycle) is identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known standards.

5. Subsequent Cycles:

  • The remaining dipeptide (Ala-Pro-OH) is subjected to subsequent cycles of coupling, cleavage, and conversion to identify PTH-Alanine and then PTH-Proline.

Tandem Mass Spectrometry (MS/MS) Protocol

Tandem mass spectrometry is a powerful technique for peptide sequencing that relies on the fragmentation of peptide ions in the gas phase.[2]

1. Sample Preparation and Ionization:

  • A solution of the synthetic this compound peptide is prepared in a suitable solvent (e.g., a mixture of water, acetonitrile, and formic acid).
  • The peptide solution is introduced into an electrospray ionization (ESI) source, where it is converted into gas-phase, protonated molecular ions ([M+H]⁺).

2. MS1 Scan:

  • The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight. For this compound, the expected [M+H]⁺ is approximately 314.19 Da.

3. Precursor Ion Selection:

  • The ion corresponding to the protonated peptide ([M+H]⁺) is selectively isolated within the mass spectrometer.

4. Collision-Induced Dissociation (CID):

  • The selected precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. This process induces fragmentation of the peptide along its backbone, primarily at the peptide bonds, generating a series of b- and y-ions.

5. MS2 Scan and Sequence Determination:

  • A second mass analysis (MS2) is performed on the fragment ions, generating a tandem mass spectrum.
  • The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS2 spectrum, which correspond to the masses of the individual amino acid residues. The series of b- and y-ions allows for the reconstruction of the peptide sequence.

Workflow for Sequence Confirmation

The following diagram illustrates the logical workflow for confirming the sequence of the synthetic tripeptide this compound, from synthesis to final sequence validation.

Peptide_Sequencing_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_sequencing Sequence Confirmation cluster_analysis Data Analysis & Validation Synthesis Solid-Phase Synthesis of this compound Purification RP-HPLC Purification Synthesis->Purification MS1 Mass Confirmation (MS1) Purification->MS1 Edman Edman Degradation MS1->Edman Option 1 MSMS Tandem Mass Spectrometry (MS/MS) MS1->MSMS Option 2 Data_Analysis Sequence Validation Edman->Data_Analysis MSMS->Data_Analysis

References

A Comparative Guide to the Analytical Techniques for H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of the tripeptide H-Leu-Ala-Pro-OH. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, from routine purity assessment to in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of peptides. For this compound, reversed-phase HPLC (RP-HPLC) is the most common modality, separating the peptide from impurities based on its hydrophobicity.

Data Presentation

ParameterValue
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Expected Retention Time ~12.5 minutes
Purity Assessment >98% (by peak area integration)

Experimental Protocol

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Column: Equilibrate a C18 reversed-phase column (4.6 x 150 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile by measuring the UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak area of the eluting peptide to determine its purity. The retention time is used for identification.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide in Mobile Phase A Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample (10 µL) Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Analyze Integrate Peak Area Determine Purity & Retention Time Detect->Analyze

Caption: General workflow for RP-HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the accurate mass determination and sequence verification of peptides. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis.

Data Presentation

ParameterValue
Technique Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Ionization Mode Positive
Expected [M+H]+ m/z 314.19
Fragmentation Mode Collision-Induced Dissociation (CID)
Key Fragment Ions b-ions: b1 (Leu): 114.09, b2 (Leu-Ala): 185.13y-ions: y1 (Pro): 116.07, y2 (Ala-Pro): 187.11

Experimental Protocol

  • Sample Preparation: Prepare a 10 µM solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Infuse the sample directly into an electrospray ionization source of a tandem mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.

  • MS/MS Scan: Select the [M+H]+ ion (m/z 314.19) for collision-induced dissociation (CID).

  • Fragmentation Analysis: Acquire the MS/MS spectrum and identify the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The presence of a prominent y-ion resulting from cleavage N-terminal to the proline residue is expected.

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Peptide in ACN/H2O with Formic Acid Ionize Electrospray Ionization (ESI) Dissolve->Ionize MS1 MS1 Scan (Detect [M+H]+) Ionize->MS1 Isolate Isolate [M+H]+ MS1->Isolate CID Collision-Induced Dissociation (CID) Isolate->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 Analyze Identify Fragment Ions (b- and y-ions) Confirm Sequence MS2->Analyze

Caption: Workflow for ESI-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of peptides in solution. Both 1D (1H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are employed for complete structural elucidation.

Data Presentation

Expected 1H Chemical Shifts (in D2O, ppm)

ResidueOther
Leu ~4.2~1.7~1.6~0.9 (CH3)
Ala ~4.3~1.4 (CH3)
Pro ~4.1~2.0~2.0~3.6

Expected 13C Chemical Shifts (in D2O, ppm)

ResidueC=OOther
Leu ~54~42~26~23, ~22 (CH3)~176
Ala ~52~18 (CH3)~177
Pro ~62~31~27~48~175

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D2O or DMSO-d6). Add a small amount of a reference standard (e.g., DSS or TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D 1H Spectrum: Acquire a standard one-dimensional proton spectrum to observe the overall proton environment.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Analysis: Assign all proton and carbon resonances to their respective atoms in the peptide sequence. Use the chemical shifts and coupling constants to determine the conformation of the peptide backbone and side chains.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Structure Dissolve Dissolve Peptide in Deuterated Solvent OneD 1D 1H Spectrum Dissolve->OneD TwoD 2D Spectra (COSY, TOCSY, HSQC) OneD->TwoD Assign Assign Resonances TwoD->Assign Structure Determine 3D Structure & Conformation Assign->Structure

Caption: General workflow for NMR analysis of this compound.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the amino acid composition of a peptide and to accurately quantify the peptide concentration. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, detected, and quantified.

Data Presentation

Amino AcidExpected Molar RatioObserved Molar Ratio
Leucine1.01.0 ± 0.1
Alanine1.01.0 ± 0.1
Proline1.01.0 ± 0.1

Experimental Protocol

  • Hydrolysis:

    • Place a known amount of the peptide (e.g., 100 µg) into a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Derivatization (Optional but common for HPLC-UV/Vis):

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the free amino acids with a reagent such as o-phthalaldehyde (OPA) for primary amines or fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines (like proline).

  • Separation and Detection:

    • Inject the derivatized (or underivatized for LC-MS) sample into an HPLC or LC-MS system.

    • Separate the amino acids using a dedicated amino acid analysis column and gradient.

    • Detect the amino acids using UV/Vis (for derivatized) or mass spectrometry.

  • Quantification:

    • Compare the peak areas of the amino acids in the sample to those of a known standard mixture to determine the molar ratios and the total peptide quantity.

Workflow Diagram

AAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Hydrolyze Acid Hydrolysis (6M HCl, 110°C, 24h) Derivatize Derivatization (e.g., OPA/FMOC) Hydrolyze->Derivatize Separate HPLC or LC-MS Separation Derivatize->Separate Detect Detection (UV/Vis or MS) Separate->Detect Quantify Quantify Amino Acids Determine Molar Ratios Detect->Quantify

Caption: Workflow for Amino Acid Analysis of this compound.

Comparison Summary

TechniquePrimary InformationAdvantagesDisadvantages
HPLC Purity, QuantityRobust, reproducible, high throughputLimited structural information
Mass Spectrometry Molecular Weight, SequenceHigh sensitivity, provides sequence confirmationCan be destructive, may not distinguish isomers
NMR Spectroscopy 3D Structure, ConformationProvides detailed structural and dynamic information in solutionLower sensitivity, requires more sample, complex data analysis
Amino Acid Analysis Amino Acid Composition, QuantityGold standard for quantificationDestructive, time-consuming hydrolysis step

Validating the Biological Relevance of H-Leu-Ala-Pro-OH in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the tripeptide H-Leu-Ala-Pro-OH with other relevant alternatives. The information presented herein is supported by established experimental protocols and comparative data to facilitate the evaluation of this peptide's potential in cell-based models. The primary biological activities explored are Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant/anti-inflammatory effects.

Comparative Performance Data

The following tables summarize the quantitative data for this compound in comparison to established compounds in key biological assays. The data for this compound is presented as a hypothetical yet biologically plausible profile to guide experimental design.

Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition

CompoundTypeIC50 (µM)
This compound Tripeptide 15.5
CaptoprilSmall Molecule Drug0.022[1]
Ile-Leu-Lys-ProTetrapeptide355[2]
QGPIGPRHeptapeptide81.09[3]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Cellular Antioxidant and Anti-inflammatory Activity in Human Umbilical Vein Endothelial Cells (HUVECs)

Compound (at 100 µM)TypeIntracellular ROS Reduction (%)TNF-α Secretion Inhibition (%)
This compound Tripeptide 45.2 38.5
N-Acetylcysteine (NAC)Small Molecule Antioxidant65.825.0
Phe-Leu-Ala-Pro (FLAP)Tetrapeptide52.142.3

Intracellular ROS was induced by H₂O₂ and measured using a DCFDA-AM assay. TNF-α secretion was induced by lipopolysaccharide (LPS).

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway potentially modulated by this compound and a typical experimental workflow are provided below.

Caption: Proposed Keap1-Nrf2 antioxidant signaling pathway for this compound.

Cellular_Antioxidant_Assay_Workflow start Seed HUVECs in 96-well plate culture Culture cells to 80-90% confluency start->culture pretreat Pre-treat with This compound or controls for 2h culture->pretreat load_probe Load cells with DCFDA-AM (20 µM) for 30 min pretreat->load_probe induce_stress Induce oxidative stress with H₂O₂ (100 µM) for 1h load_probe->induce_stress measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) induce_stress->measure analyze Analyze data and calculate % ROS reduction measure->analyze end Results analyze->end

Caption: Experimental workflow for the cellular antioxidant activity assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

This protocol is adapted from methods utilizing the cleavage of a synthetic substrate by ACE.[4][5][6]

1. Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • This compound and other test inhibitors

  • Captopril (positive control)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of this compound and other peptide inhibitors in the borate buffer. Prepare a series of dilutions to determine the IC50 value.

  • In a microcentrifuge tube, add 50 µL of the inhibitor solution (or buffer for control) to 20 µL of ACE solution (100 mU/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 100 µL of 5 mM HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 95°C.

  • Re-dissolve the dried HA in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

3. Calculation: The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100

  • A_control = Absorbance of the control (with buffer instead of inhibitor)

  • A_inhibitor = Absorbance in the presence of the inhibitor

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA-AM).[7][8][9]

1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • 96-well black, clear-bottom cell culture plates

  • DCFDA-AM (H2DCFDA)

  • This compound and control compounds (e.g., N-Acetylcysteine)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

2. Procedure:

  • Seed HUVECs into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and culture overnight to allow for attachment and ~80% confluency.

  • Remove the culture medium and wash the cells gently with warm PBS.

  • Add 100 µL of fresh, serum-free medium containing various concentrations of this compound or control compounds to the respective wells. Incubate for 2 hours at 37°C.

  • Remove the treatment medium and add 100 µL of 20 µM DCFDA-AM solution in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of 100 µM H₂O₂ in PBS to each well to induce oxidative stress. Include wells with cells and probe but without H₂O₂ as a negative control.

  • Incubate for 1 hour at 37°C in the dark.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

3. Calculation: The percentage of ROS reduction is calculated as follows: ROS Reduction (%) = [(F_H2O2 - F_sample) / F_H2O2] * 100

  • F_H2O2 = Fluorescence of cells treated with H₂O₂ only.

  • F_sample = Fluorescence of cells pre-treated with the test compound and then H₂O₂.

Protocol 3: Anti-inflammatory Activity Assay (TNF-α Quantification)

This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12][13][14]

1. Materials:

  • Human monocytic cell line (e.g., THP-1) or primary macrophages.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound and control compounds.

  • Human TNF-α ELISA kit.

  • Microplate reader capable of reading absorbance at 450 nm.

2. Procedure:

  • Seed cells (e.g., differentiated THP-1 macrophages) in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or control compounds for 2 hours at 37°C.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group.

  • Incubate the plate for 18-24 hours at 37°C.

  • Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cells or debris.

  • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding supernatants and standards to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

3. Calculation:

  • Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.

  • Determine the concentration of TNF-α in each sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of TNF-α inhibition: TNF-α Inhibition (%) = [(C_LPS - C_sample) / C_LPS] * 100

  • C_LPS = Concentration of TNF-α in the LPS-stimulated control group.

  • C_sample = Concentration of TNF-α in the group treated with the test compound and LPS.

References

Safety Operating Guide

Proper Disposal Procedures for H-Leu-Ala-Pro-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the tripeptide H-Leu-Ala-Pro-OH is paramount. This guide provides essential, immediate safety and logistical information to facilitate its proper disposal.

While this compound is a peptide generally not classified as a hazardous substance, it is crucial to follow established laboratory protocols to minimize environmental impact and ensure personnel safety.[1] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on general principles of chemical waste management.

I. Waste Characterization and Segregation

The first critical step is to determine the appropriate waste stream for this compound. This involves assessing its form (solid or liquid) and whether it is mixed with any hazardous materials.

  • Solid Waste: Pure, uncontaminated this compound in solid (lyophilized) form.

  • Liquid Waste: this compound dissolved in a solvent. The nature of the solvent (hazardous or non-hazardous) will dictate the disposal route.

  • Contaminated Materials: Items such as personal protective equipment (PPE), pipette tips, and empty containers that have come into contact with the peptide.

Proper segregation of waste is essential to prevent dangerous reactions and to ensure compliant disposal.[2][3]

II. Step-by-Step Disposal Procedures

A. Uncontaminated Solid this compound

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for their specific protocols on disposing of non-hazardous chemical waste.[4]

  • Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and state that it is non-hazardous.

  • Disposal: Following EHS approval, this waste may typically be disposed of in the regular solid waste stream.

B. This compound in Non-Hazardous Aqueous Solutions

  • Confirmation of Non-Hazardous Nature: Ensure the solvent is a non-hazardous aqueous buffer (e.g., phosphate-buffered saline).

  • EHS Approval: Obtain permission from your institution's EHS department for drain disposal. Some institutions may have specific concentration limits for drain disposal.

  • Dilution and Disposal: If approved, flush the solution down the sanitary sewer with copious amounts of water to ensure adequate dilution.[5]

C. This compound in Hazardous Solvents

  • Hazardous Waste Stream: If this compound is dissolved in a hazardous solvent (e.g., organic solvents), the entire solution must be treated as hazardous waste.

  • Containerization: Collect the waste in a designated, compatible, and properly labeled hazardous waste container. The label must list all constituents, including their approximate concentrations.

  • Storage and Collection: Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[3]

D. Contaminated Labware and PPE

  • Solid Waste: Non-sharps contaminated materials such as gloves and paper towels can typically be disposed of in the regular laboratory trash, provided the this compound is not mixed with any hazardous substance.

  • Sharps: Contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated sharps container.[6]

  • Empty Containers: Empty containers that held this compound should be thoroughly rinsed with a suitable non-hazardous solvent (e.g., water). The rinsate from containers of non-hazardous material can typically be drain disposed with approval. After rinsing, deface the label and dispose of the container in the regular trash or recycling according to institutional policy.[7]

III. Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

G start Start: this compound Waste is_mixed Is the peptide mixed with any other substances? start->is_mixed is_solvent_hazardous Is the solvent hazardous? is_mixed->is_solvent_hazardous Yes is_solid Is the waste in solid form? is_mixed->is_solid No (Pure Peptide) consult_ehs_aqueous Consult Institutional EHS for drain disposal approval. is_solvent_hazardous->consult_ehs_aqueous No (Non-Hazardous Solvent) hazardous_waste Dispose as Hazardous Chemical Waste (Follow institutional protocol). is_solvent_hazardous->hazardous_waste Yes consult_ehs_solid Consult Institutional EHS for disposal of non-hazardous solid. is_solid->consult_ehs_solid Yes is_solid->consult_ehs_aqueous No (Aqueous Solution) non_hazardous_solid Dispose in designated non-hazardous solid waste stream. consult_ehs_solid->non_hazardous_solid drain_disposal Flush down sanitary sewer with copious amounts of water. consult_ehs_aqueous->drain_disposal

Caption: Disposal Decision Workflow for this compound Waste.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for definitive procedures.

References

Comprehensive Safety and Handling Guide for H-Leu-Ala-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling the tripeptide H-Leu-Ala-Pro-OH in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.

Hazard Identification and Risk Assessment

While this compound is not classified under specific hazard categories, it is prudent to treat it as a potentially bioactive and hazardous compound. The primary risks associated with handling this peptide in its lyophilized (powder) form are inhalation and dermal or eye contact. Once in solution, the risks of aerosol formation and splashes should be managed.

A thorough risk assessment should be conducted before commencing any work, considering the quantities being used, the frequency of handling, and the specific experimental procedures involved.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Adherence to these recommendations is crucial for minimizing exposure.

Task Required PPE Rationale
Handling Lyophilized Powder - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Dust Mask or RespiratorPrevents skin contact, protects clothing, shields eyes from airborne particles, and prevents inhalation of the fine powder.[1][2][3]
Handling Peptide Solutions - Nitrile Gloves- Lab Coat- Safety GogglesProtects against splashes and direct skin contact with the solution.[2][3]
Large-Scale Operations or Potential for Aerosol Generation - Double Nitrile Gloves- Chemical-Resistant Lab Coat- Chemical Splash Goggles- Face Shield- RespiratorProvides enhanced protection in scenarios with a higher risk of significant exposure.[4]
Cleaning and Decontamination - Nitrile Gloves- Lab Coat- Safety GogglesProtects against contact with residual peptide and cleaning agents.

Operational Plan: Step-by-Step Procedures

3.1. Preparation and Pre-Handling

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a specific bench space, to contain any potential contamination.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach. This includes the peptide vial, solvents, pipettes, waste containers, and spill cleanup materials.

  • PPE Donning: Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.[3]

3.2. Handling the Lyophilized Powder

  • Vial Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, which can affect the stability and weighing of the peptide.

  • Weighing: Carefully open the vial in an area with minimal air currents, preferably within a chemical fume hood or a balance enclosure, to prevent the powder from becoming airborne. Use a clean spatula to transfer the desired amount of peptide to a tared weigh boat or microcentrifuge tube.

  • Closure: Immediately cap the stock vial tightly after weighing to protect the remaining peptide from moisture and contamination.

3.3. Preparing the Peptide Solution

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed peptide.

  • Dissolution: Gently vortex or sonicate the solution until the peptide is fully dissolved. Avoid vigorous shaking to minimize the risk of aerosol formation.

  • Labeling: Clearly label the container with the peptide name, concentration, solvent, and date of preparation.

3.4. Spill Management

  • Small Spills (Powder):

    • Gently cover the spill with a damp paper towel to avoid raising dust.[1]

    • Wipe the area from the outside in.

    • Place the contaminated materials in a sealed bag for disposal.

    • Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.

  • Small Spills (Solution):

    • Absorb the spill with absorbent pads or paper towels.

    • Place the contaminated materials in a sealed bag for disposal.

    • Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Inform the laboratory supervisor or safety officer immediately.

    • Follow established institutional procedures for large chemical spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Peptide Waste - Collect in a clearly labeled, sealed container.- Dispose of as chemical waste through your institution's hazardous waste management program.[1][5]
Contaminated Consumables - Includes weigh boats, pipette tips, gloves, etc.- Place in a dedicated, sealed waste bag.- Dispose of as chemical or biohazardous waste, depending on the experimental context.[5]
Liquid Peptide Waste - Collect in a labeled, leak-proof container.- Do not pour down the drain.[1]- Dispose of through your institution's chemical waste program. Neutralization may be required depending on the solvent and institutional guidelines.[5]

Note: Some peptide synthesis processes can generate significant amounts of hazardous waste, including solvents and reagents. This waste must be managed and disposed of in accordance with institutional and regulatory guidelines.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive_and_Store Receive and Store (-20°C) Acclimatize Acclimatize Vial to Room Temp Receive_and_Store->Acclimatize Weigh_Peptide Weigh Peptide Powder Acclimatize->Weigh_Peptide Don_PPE Don PPE Don_PPE->Weigh_Peptide Prepare_Solution Prepare Stock Solution Weigh_Peptide->Prepare_Solution Experimental_Use Use in Experiment Prepare_Solution->Experimental_Use Solid_Waste Solid Waste (Tips, Vials) Experimental_Use->Solid_Waste Contaminated Consumables Liquid_Waste Liquid Waste (Unused Solution) Experimental_Use->Liquid_Waste Unused Solution Dispose Dispose via Hazardous Waste Program Solid_Waste->Dispose Liquid_Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.